molecular formula C10H10O2 B1590326 5-methoxy-1H-inden-2(3H)-one CAS No. 76413-89-3

5-methoxy-1H-inden-2(3H)-one

Katalognummer: B1590326
CAS-Nummer: 76413-89-3
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: CEYJHHLKVOTTOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methoxy-1H-inden-2(3H)-one is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-1H-inden-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-inden-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-methoxy-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYJHHLKVOTTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508230
Record name 5-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76413-89-3
Record name 5-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 5-methoxy-1H-inden-2(3H)-one, a key heterocyclic ketone and a vital intermediate in synthetic organic chemistry. While its isomer, 5-methoxy-1-indanone, is more widely studied, the 2-oxo variant serves as the direct precursor to a range of pharmacologically significant molecules, most notably 5-methoxy-2-aminoindane (MEAI). This document details the compound's physicochemical properties, predicted spectroscopic signature, plausible synthetic routes, and core chemical reactivity. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Indanone Scaffold in Modern Chemistry

The indanone framework, a fused bicyclic system consisting of a benzene ring and a cyclopentanone ring, is a privileged structure in medicinal chemistry. Its rigid conformation and synthetic versatility make it a cornerstone for the development of compounds targeting the central nervous system (CNS). While many synthetic efforts focus on 1-indanone derivatives, the 2-indanone scaffold offers unique structural and electronic properties.

5-methoxy-1H-inden-2(3H)-one (also known as 5-methoxy-2-indanone) is a derivative of significant interest. Its primary value lies in its role as a key synthetic intermediate. The strategic placement of the methoxy group at the 5-position influences the electronic properties of the aromatic ring, while the ketone at the 2-position provides a reactive handle for a multitude of chemical transformations. Most notably, this compound is the immediate precursor to 5-methoxy-2-aminoindane (MEAI), a psychoactive compound investigated for its potential as an alcohol substitute and binge-mitigating agent.[1][2] Understanding the chemical properties of 5-methoxy-1H-inden-2(3H)-one is therefore crucial for the synthesis and development of novel therapeutics.

Physicochemical and Spectroscopic Profile

The precise experimental data for 5-methoxy-1H-inden-2(3H)-one is not as widely published as for its 1-oxo isomer. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Physicochemical Properties

The fundamental properties of the molecule are summarized below. These values are critical for planning reactions, purification, and storage.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 5-methoxy-1H-inden-2(3H)-oneIUPAC Nomenclature
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol [3]
Appearance Predicted to be an off-white to pale yellow solidAnalogy with related indanones
CAS Number 136243-57-7
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in waterStandard for organic ketones
Predicted Spectroscopic Data

The spectroscopic signature is essential for reaction monitoring and final product confirmation. The following table outlines the expected spectral characteristics.

TechniqueExpected Features
¹H NMR ~7.15 ppm (d, 1H): Aromatic proton ortho to the fused ring. ~6.80 ppm (dd, 1H): Aromatic proton meta to the methoxy group. ~6.75 ppm (d, 1H): Aromatic proton ortho to the methoxy group. ~3.80 ppm (s, 3H): Methoxy (-OCH₃) protons.[4] ~3.55 ppm (s, 4H): Two equivalent methylene (-CH₂-) protons alpha to the ketone.
¹³C NMR ~215 ppm: Ketone carbonyl (C=O). ~159 ppm: Aromatic carbon attached to the methoxy group. ~135-138 ppm: Quaternary aromatic carbons of the fused ring. ~126 ppm: Aromatic C-H. ~114 ppm: Aromatic C-H. ~112 ppm: Aromatic C-H. ~55.5 ppm: Methoxy (-OCH₃) carbon.[4] ~45 ppm: Methylene (-CH₂) carbons.
IR (Infrared) ~3050-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1745 cm⁻¹: Strong ketone (C=O) stretch (characteristic of a five-membered ring ketone). ~1610, 1490 cm⁻¹: Aromatic C=C stretch. ~1250 cm⁻¹: Aryl-alkyl ether C-O stretch.
Mass Spec (MS) m/z 162.07 (M⁺): Molecular ion peak. m/z 134: Loss of CO. m/z 119: Loss of CO and CH₃.

Synthesis and Purification

The synthesis of 2-indanones is less common than that of 1-indanones, which are readily accessible via Friedel-Crafts acylation followed by cyclization.[5] A robust method for preparing 2-indanones involves the oxidation of the corresponding indene. The following protocol outlines a plausible and efficient synthesis of 5-methoxy-1H-inden-2(3H)-one from commercially available 5-methoxy-1H-indene.

Synthetic Workflow: Wacker-Type Oxidation

The Wacker oxidation provides a direct method to convert an alkene into a methyl ketone, making it ideal for transforming 5-methoxy-1H-indene into the target 2-indanone. The catalyst system typically involves a palladium(II) salt and a copper(II) salt as a co-catalyst to reoxidize the palladium.

G Diagram 1: Synthetic Workflow for 5-methoxy-1H-inden-2(3H)-one A Start: 5-Methoxy-1H-indene B Reaction Vessel: Solvent (DMF/H₂O) Catalysts (PdCl₂, CuCl₂) A->B Dissolve C Reaction Conditions: Oxygen Atmosphere (balloon) Room Temperature, 12-24h B->C Stir under O₂ D Workup: Quench with water Extract with Ethyl Acetate C->D Process E Purification: Silica Gel Chromatography D->E Isolate Crude F Final Product: 5-methoxy-1H-inden-2(3H)-one E->F Yields Pure Solid

Caption: A generalized workflow for the synthesis of 5-methoxy-1H-inden-2(3H)-one.

Detailed Experimental Protocol
  • Materials: 5-methoxy-1H-indene, Palladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂), Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate, Silica Gel.

  • Step 1: Catalyst Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve PdCl₂ (0.1 eq) and CuCl₂ (1.0 eq) in a solvent mixture of DMF and water (7:1 v/v). Stir until a homogenous dark brown solution is formed.

  • Step 2: Reaction Initiation: To the catalyst solution, add 5-methoxy-1H-indene (1.0 eq).

  • Step 3: Reaction Conditions: Secure an oxygen-filled balloon to the flask via a needle through a septum. Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Causality Note: The copper(II) co-catalyst is essential. It reoxidizes the Pd(0) generated after the ketone formation back to the active Pd(II) state, allowing the palladium to be used in catalytic amounts. Oxygen, in turn, reoxidizes the resulting Cu(I) back to Cu(II), completing the catalytic cycle.

  • Step 4: Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).

  • Step 5: Isolation: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Step 6: Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3). Combine the fractions containing the desired product and evaporate the solvent to yield 5-methoxy-1H-inden-2(3H)-one as a pure solid.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 5-methoxy-1H-inden-2(3H)-one is dominated by the ketone functional group and the adjacent α-methylene protons.

Reactivity at the Carbonyl Group: Reductive Amination

The most significant reaction of this compound is its conversion to 2-aminoindane derivatives. Reductive amination, using an amine source (like ammonium acetate or hydroxylamine followed by reduction) and a reducing agent (like sodium cyanoborohydride or catalytic hydrogenation), is a highly effective method. This pathway is the standard route to synthesizing MEAI.[6]

G Diagram 2: Mechanism of Reductive Amination ketone 5-Methoxy-2-indanone iminium Iminium Ion Intermediate ketone->iminium + NH₃, -H₂O amine Ammonia (NH₃) amine->iminium proton H⁺ product 5-Methoxy-2-aminoindane (MEAI) iminium->product Reduction hydride [H⁻] (from NaBH₃CN) hydride->iminium

Sources

A Technical Guide to 5-methoxy-1H-inden-2(3H)-one (CAS 76413-89-3): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The indanone scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides a valuable template for designing ligands that can interact with a wide array of biological targets with high specificity and affinity. Within this important class of molecules, 5-methoxy-1H-inden-2(3H)-one (also known as 5-methoxy-2-indanone) serves as a critical synthetic intermediate. Its strategic placement of a methoxy group and a ketone functionality allows for diverse chemical modifications, making it a valuable building block for complex molecular architectures.

Indanone derivatives have shown significant promise in the development of therapeutics for central nervous system (CNS) disorders, particularly neurodegenerative diseases like Alzheimer's.[1][2] They are foundational to the design of cholinesterase inhibitors and agents that can modulate amyloid-beta aggregation.[2] This guide provides a comprehensive technical overview of 5-methoxy-1H-inden-2(3H)-one for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthetic protocol with mechanistic insights, robust analytical characterization methods, and a discussion of its applications as a precursor to pharmacologically relevant molecules.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its successful application in research and development. The key identifiers and properties for 5-methoxy-1H-inden-2(3H)-one are summarized below.

PropertyValueReference
IUPAC Name 5-methoxy-1,3-dihydro-2H-inden-2-one[3]
Synonyms 5-Methoxy-2-indanone[]
CAS Number 76413-89-3[][5]
Molecular Formula C₁₀H₁₀O₂[3][5]
Molecular Weight 162.19 g/mol [][5]
MDL Number MFCD07778344[5][6]
Boiling Point 299.5°C at 760 mmHg (Predicted)[6]
Storage Sealed in a dry environment at 2-8°C[5]

Synthesis and Mechanistic Rationale

The synthesis of indanone derivatives can be achieved through various strategies, with intramolecular Friedel-Crafts acylation being one of the most common and effective methods.[7] This section outlines a robust, two-step protocol for the preparation of 5-methoxy-1H-inden-2(3H)-one, starting from commercially available 4-methoxyphenylacetic acid.

Synthetic Pathway Overview

The synthesis proceeds via an Arndt-Eistert homologation followed by an acid-catalyzed intramolecular cyclization. This approach is chosen for its reliability and the relative accessibility of the starting materials. The homologation extends the carbon chain of 4-methoxyphenylacetic acid by one methylene group, creating the necessary precursor for the 6-membered ring closure to form the indanone system.

Synthesis_Pathway cluster_0 Step 1: Arndt-Eistert Homologation cluster_1 Step 2: Intramolecular Cyclization & Decarboxylation Start 4-Methoxyphenylacetic acid Intermediate1 Acid Chloride Intermediate Start->Intermediate1 1. (COCl)₂, cat. DMF 2. CH₂N₂ Intermediate2 Diazoketone Intermediate Intermediate1->Intermediate2 Intermediate3 Ketene Intermediate (via Wolff Rearrangement) Intermediate2->Intermediate3 Ag₂O, H₂O, Heat Product1 Methyl 3-(4-methoxyphenyl)propanoate Intermediate3->Product1 CH₃OH Product1_ref Methyl 3-(4-methoxyphenyl)propanoate Product2 5-methoxy-1H-inden-2(3H)-one (Target Compound) Product1_ref->Product2 Polyphosphoric Acid (PPA) Heat

Caption: Proposed two-step synthesis of 5-methoxy-1H-inden-2(3H)-one.

Step-by-Step Experimental Protocol

PART A: Synthesis of 3-(4-methoxyphenyl)propanoic acid

  • Rationale: This initial homologation step extends the carbon chain, which is a prerequisite for the subsequent cyclization to form the five-membered ring of the indanone system. The Arndt-Eistert reaction is a classic and reliable method for this one-carbon extension of a carboxylic acid.

  • Acid Chloride Formation: To a solution of 4-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath. Add oxalyl chloride (1.2 equivalents) dropwise. The reaction is allowed to warm to room temperature and stirred for 2-3 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude acid chloride.

  • Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and added slowly to a cooled (0°C) ethereal solution of diazomethane (~3 equivalents). Caution: Diazomethane is toxic and explosive; this step must be performed by trained personnel in a fume hood with a blast shield. The reaction is stirred at 0°C for 3 hours. Excess diazomethane is quenched carefully with acetic acid.

  • Wolff Rearrangement and Esterification: The ethereal solution of the diazoketone is added to a suspension of silver(I) oxide (0.1 equivalents) in methanol. The mixture is heated to reflux for 4-6 hours. The catalyst is removed by filtration, and the solvent is evaporated to give the crude methyl 3-(4-methoxyphenyl)propanoate. This product is purified by vacuum distillation or column chromatography.

PART B: Intramolecular Cyclization to 5-methoxy-1H-inden-2(3H)-one

  • Rationale: Polyphosphoric acid (PPA) is an effective Lewis and Brønsted acid catalyst for promoting intramolecular Friedel-Crafts acylation. It facilitates the cyclization of the propanoic acid derivative onto the electron-rich aromatic ring to form the indanone core.

  • Reaction Setup: Place polyphosphoric acid (PPA) (10 times the weight of the ester) into a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90°C.

  • Cyclization: Slowly add the purified 3-(4-methoxyphenyl)propanoic acid (1 equivalent) from Part A to the hot PPA with vigorous stirring.

  • Reaction Monitoring: Maintain the temperature at 90-100°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching with water, extracting with ethyl acetate, and spotting on a TLC plate.

  • Workup and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-methoxy-1H-inden-2(3H)-one.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach ensures the reliability of the material for subsequent applications.

Analytical_Workflow cluster_0 Purity & Identity Verification Sample Synthesized Product (Post-Purification) HPLC HPLC Analysis (Purity >95%) Sample->HPLC MS Mass Spectrometry (Confirm Molecular Weight) HPLC->MS If pure NMR NMR Spectroscopy (¹H and ¹³C) (Confirm Structure) MS->NMR IR IR Spectroscopy (Confirm Functional Groups) NMR->IR Final Verified Compound CAS 76413-89-3 IR->Final

Sources

5-methoxy-1H-inden-2(3H)-one IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methoxy-2,3-dihydro-1H-inden-1-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 5-methoxy-2,3-dihydro-1H-inden-1-one, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. We will address its precise nomenclature, detail its physicochemical properties, present a validated synthesis protocol with mechanistic insights, and discuss its characterization via modern spectroscopic techniques. Furthermore, this guide explores the compound's significant role as a foundational scaffold in the development of pharmacologically active agents, underscoring its relevance to researchers and drug development professionals.

Nomenclature and Compound Identification

The topic of interest, "5-methoxy-1H-inden-2(3H)-one," appears to contain a common isomeric ambiguity. The overwhelmingly prevalent and synthetically significant compound in scientific literature is the 1-keto isomer. Therefore, this guide focuses on the well-documented 5-methoxy-2,3-dihydro-1H-inden-1-one . Its structure consists of a bicyclic indanone core, where a benzene ring is fused to a five-membered ring containing a ketone at position 1, with a methoxy group substituent at position 5 of the aromatic ring.

The systematic IUPAC name for this compound is 5-methoxy-2,3-dihydro-1H-inden-1-one .[1] It is widely known in commercial and research contexts by its common name, 5-methoxy-1-indanone .[1]

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name 5-methoxy-2,3-dihydro-1H-inden-1-one PubChem[1]
Common Name 5-Methoxy-1-indanone Sigma-Aldrich
CAS Number 5111-70-6 PubChem[1]
Molecular Formula C₁₀H₁₀O₂ BuyersGuideChem[2]
Molecular Weight 162.19 g/mol BuyersGuideChem[2]
SMILES COC1=CC2=C(C=C1)C(=O)CC2 PubChem[1]

| InChIKey | QOPRWBRNMPANKN-UHFFFAOYSA-N | Sigma-Aldrich |

Chemical structure of 5-methoxy-2,3-dihydro-1H-inden-1-one Figure 1: 2D Structure of 5-methoxy-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

5-Methoxy-1-indanone is typically supplied as a light-colored solid.[3] Its properties make it suitable for a range of organic reactions, particularly those requiring thermal stability.

Table 2: Physicochemical Data

Property Value Source
Physical State Powder / Crystalline Solid Sigma-Aldrich
Melting Point 107-109 °C BuyersGuideChem[2]
Boiling Point 150 °C @ 2 mmHg BuyersGuideChem[2]
Density 1.166 g/cm³ Guidechem[3]

| Flash Point | 145.8 °C | Guidechem[3] |

Synthesis Methodology: Intramolecular Friedel-Crafts Cyclization

Expertise & Rationale: The most direct and industrially relevant synthesis of 5-methoxy-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid.[4] This reaction is a classic electrophilic aromatic substitution. The process involves two key steps:

  • Formation of the Electrophile: The carboxylic acid is converted into a more reactive acylium ion or a related species. This is typically achieved using a strong acid catalyst that can protonate the carbonyl oxygen, facilitating the departure of a water molecule. Polyphosphoric acid (PPA) or strong Brønsted acids like triflic acid are effective for this purpose.[4]

  • Electrophilic Attack and Cyclization: The highly reactive acylium ion is then attacked by the electron-rich methoxy-activated benzene ring at the ortho position to the alkyl chain, which is sterically favored. This intramolecular attack forms the new five-membered ring, and subsequent deprotonation re-establishes aromaticity, yielding the final indanone product.

This method is favored for its high efficiency and atom economy, proceeding from a readily available precursor.

G cluster_0 Synthesis Workflow A 3-(4-methoxyphenyl)propanoic acid (Precursor) C Acylium Ion Intermediate (Electrophile Formation) A->C Activation B Acid Catalyst (e.g., Triflic Acid) B->C D Intramolecular Cyclization (Ring Closure) C->D Electrophilic Attack E 5-Methoxy-1-indanone (Final Product) D->E Deprotonation

Caption: Synthesis workflow for 5-methoxy-1-indanone via Friedel-Crafts cyclization.

Experimental Protocol: Synthesis via Triflic Acid-Catalyzed Cyclization

This protocol is adapted from a study exploring green methodologies for 1-indanone synthesis and has been demonstrated to achieve quantitative conversion.[4]

Materials:

  • 3-(4-methoxyphenyl)propanoic acid (1.0 eq)

  • Triflic acid (TfOH) (3.0 eq)

  • Chloroform (dry)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in dry chloroform, add triflic acid (3.0 eq) dropwise at room temperature with stirring.

  • Heating: Heat the reaction mixture to 80 °C under a reflux condenser.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 60 minutes).[4]

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it over ice.

  • Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the excess acid. Ensure adequate ventilation as CO₂ will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methoxy-1-indanone.

Trustworthiness: This protocol is self-validating. The complete consumption of starting material can be verified by TLC. The structure and purity of the final product must be confirmed by the spectroscopic methods outlined in the following section, ensuring the integrity of the result.

Spectroscopic Characterization

Confirming the identity and purity of synthesized 5-methoxy-1-indanone is critical. The following data represent the expected spectroscopic signatures.

Table 3: Key Spectroscopic Data

Technique Expected Signature Rationale
¹H NMR δ ~7.5 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.0 (t, 2H, -CH₂-), ~2.6 (t, 2H, -CH₂-) Distinct aromatic signals, a sharp singlet for the methoxy protons, and two triplets for the adjacent methylene groups in the five-membered ring.
¹³C NMR δ ~198 (C=O), ~165 (Ar-C-O), ~155, ~126, ~125, ~115, ~109 (Ar-C), ~55 (-OCH₃), ~36 (-CH₂-), ~25 (-CH₂-) Downfield signal for the ketone carbonyl, characteristic aromatic carbon signals, and upfield signals for the methoxy and aliphatic carbons.
IR (Infrared) ~1700 cm⁻¹ (strong, C=O stretch), ~1250 cm⁻¹ (strong, Ar-O-C stretch), ~1600 cm⁻¹ (C=C aromatic stretch) Strong, sharp absorption for the conjugated ketone carbonyl is the most prominent feature. The aryl ether stretch is also characteristic.

| MS (Mass Spec) | m/z = 162.1 (M⁺) | The molecular ion peak corresponds to the exact mass of the compound (C₁₀H₁₀O₂). |

Note: Specific chemical shifts (δ) in NMR may vary slightly based on the solvent used. Spectroscopic data is available for reference on public databases such as PubChem and ChemicalBook.[1][5]

Applications in Synthetic Chemistry and Drug Discovery

5-Methoxy-1-indanone is not typically an end-product but rather a valuable scaffold for building more complex molecules.[3] Its true utility lies in the versatile reactivity of its ketone group and the potential for further modification of the aromatic ring.

Core Application: A Precursor to Biologically Active Molecules The indanone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets.[6] Specifically, 5-methoxy-1-indanone is a key starting material for synthesizing compounds targeting central nervous system (CNS) disorders. For instance, it is a documented precursor to Donepezil, a widely used medication for treating Alzheimer's disease.[6] The synthesis involves the conversion of the indanone's ketone group into other functionalities, such as amines, to create pharmacologically active aminoindane derivatives.

G cluster_1 Drug Development Pathway Start 5-Methoxy-1-indanone (Scaffold) Step1 Functional Group Transformation (e.g., Reductive Amination) Start->Step1 Product Substituted Aminoindane (Pharmacophore) Step1->Product Target Biological Target (e.g., Acetylcholinesterase) Product->Target Binds to Effect Therapeutic Effect (e.g., Alzheimer's Treatment) Target->Effect Modulates

Caption: Logical pathway from the indanone scaffold to a potential therapeutic agent.

Safety and Handling

As with all laboratory chemicals, 5-methoxy-1-indanone should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhaling dust or allowing contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Always consult the material's specific Safety Data Sheet (SDS) before use.

References

  • PubChem. (n.d.). 5-Methoxyindan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5600-5611. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [Link]

  • Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-methoxy-1-indanone. Retrieved from [Link]

  • Kwiecień, H., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(1), 123. Retrieved from [Link]

  • NIST. (n.d.). 5,6-Dimethoxy-1-indanone. NIST Chemistry WebBook. Retrieved from [Link]

  • precisionFDA. (n.d.). 5-ETHOXY-2,3-DIHYDRO-6-METHOXY-1H-INDEN-1-ONE. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 5-Methoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Org. Biomol. Chem., 20, 8935-8957. Retrieved from [Link]

Sources

biological activity of 5-methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity and Synthetic Utility of the 5-Methoxy-1H-inden-2(3H)-one Scaffold

Abstract

The indanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile structural framework for a diverse array of biologically active compounds. While 5-methoxy-1H-inden-2(3H)-one itself is not prominently featured in the literature as a pharmacologically active agent, its true value lies in its role as a key synthetic intermediate.[1] This technical guide explores the biological potential of the 5-methoxy-indan-2-one core by examining the synthesis, mechanisms of action, and pharmacological profiles of its most significant derivatives. We will provide detailed experimental protocols and elucidate the causal relationships between chemical structure and biological function, offering a comprehensive resource for researchers and drug development professionals.

The Indanone Core: A Privileged Scaffold in Drug Discovery

The rigid, bicyclic structure of the indanone core provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal starting point for the rational design of targeted therapeutic agents. The methoxy group at the 5-position, in particular, influences the electronic properties of the aromatic ring and can serve as a key interaction point with biological targets or be a site for further chemical modification. The true potential of 5-methoxy-1H-inden-2(3H)-one is unlocked through the chemical transformation of its ketone functional group, primarily into an amine, which gives rise to a class of potent psychoactive compounds.

Synthetic Pathways: From Ketone to Bioactive Amine

The conversion of the carbonyl group in an indanone to a nitrogen-containing functional group is a critical step in synthesizing a range of neuro-active compounds. The most prominent example is the synthesis of 5-methoxy-2-aminoindane (MEAI), a selective serotonin releasing agent. While direct synthesis from the 2-one is plausible, a well-documented route involves the use of the isomeric 5-methoxy-1-indanone as a precursor. This process, known as reductive amination, provides a field-proven workflow for accessing the 2-aminoindane structure.

Representative Synthetic Workflow: Reductive Amination

The following diagram and protocol illustrate the conversion of a 5-methoxyindanone precursor to 5-methoxy-2-aminoindane. This transformation is fundamental to accessing the biological activities discussed in subsequent sections.

G cluster_0 Reductive Amination Pathway Start 5-Methoxy-1-indanone Step1 React with Ammonium Acetate & Sodium Cyanoborohydride Start->Step1 Methanol, 50°C Intermediate Imine Intermediate (transient) Step1->Intermediate Imine Formation Step2 In situ Reduction Intermediate->Step2 Borohydride action End 5-Methoxy-2-aminoindane (MEAI) Step2->End

Caption: Synthetic pathway from 5-methoxy-1-indanone to MEAI.

Experimental Protocol: Synthesis of 5-Methoxy-2-aminoindane

This protocol describes a one-pot reductive amination, a common and efficient method in medicinal chemistry.

  • Reaction Setup: To a solution of 5-methoxy-1-indanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5 equivalents) to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of 1M HCl. Adjust the pH to basic (pH > 10) with aqueous NaOH.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield 5-methoxy-2-aminoindane.

Causality Insight: The choice of sodium cyanoborohydride is critical. It is a mild reducing agent that is selective for the protonated imine intermediate over the ketone starting material, preventing the formation of the corresponding alcohol and maximizing the yield of the desired amine.

Pharmacological Profiles of Indanone Derivatives

The versatility of the indanone scaffold is evident in the diverse biological targets of its derivatives.

Serotonin Releasing Agents: The Case of 5-Methoxy-2-Aminoindane (MEAI)

MEAI is a psychoactive compound that has been investigated for its potential as an alcohol substitute and a binge-mitigating agent.[2] It functions as a selective serotonin releasing agent (SSRA), which underlies its characteristic euphoric and empathogenic effects.[3]

Mechanism of Action: MEAI interacts with the serotonin transporter (SERT), causing a reversal of its normal function. Instead of taking serotonin up from the synaptic cleft, the transporter releases serotonin into it. This surge in synaptic serotonin leads to the activation of various postsynaptic serotonin receptors.

G cluster_0 Serotonergic Synapse Presynaptic Presynaptic Neuron SERT SERT Transporter Presynaptic->SERT Postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT->Serotonin Efflux >> Uptake MEAI MEAI MEAI->SERT Binds & Reverses Receptor 5-HT Receptor Serotonin->Receptor Increased Activation Receptor->Postsynaptic

Caption: Mechanism of MEAI at the serotonin transporter (SERT).

Experimental Protocol: In Vitro Serotonin Transporter (SERT) Activity Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin, which is indicative of its interaction with SERT.[4]

  • Cell Culture: Use HEK-293 cells stably expressing the human serotonin transporter (hSERT). Seed the cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., MEAI) in assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add a fluorescent or radiolabeled substrate for SERT (e.g., a fluorescent cocaine analog or [³H]-serotonin) to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination and Measurement: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the amount of accumulated substrate using a fluorescence plate reader or a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibitors

Derivatives of the 5-methanesulfonamido-1-indanone scaffold have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. This demonstrates the scaffold's utility beyond neuroscience.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against the COX-2 enzyme.[5]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a cofactor solution (e.g., hematin and L-epinephrine), and the substrate (arachidonic acid).

  • Enzyme and Inhibitor Incubation: In an Eppendorf tube or 96-well plate, mix the reaction buffer, cofactors, and COX-2 enzyme solution. Add the test inhibitor (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.[5]

  • Reaction Termination: After exactly 2 minutes, terminate the reaction by adding 2M HCl.[5]

  • Product Quantification: The primary product of the COX reaction, Prostaglandin G₂ (PGG₂), is unstable and is typically reduced to Prostaglandin E₂ (PGE₂). Quantify the amount of PGE₂ produced using a specific ELISA kit or by LC-MS/MS.[6]

  • Data Analysis: Compare the amount of PGE₂ produced in the presence of the inhibitor to that of a DMSO vehicle control to calculate the percentage of inhibition. Determine the IC₅₀ value from a concentration-response curve.

Summary of Biological Activities

The 5-methoxy-indanone core is a versatile starting point for developing compounds with diverse pharmacological activities.

Derivative Class Biological Target Mechanism of Action Potential Therapeutic Application
Aminoindanes (e.g., MEAI) Serotonin Transporter (SERT)Reverses transporter function, causing serotonin effluxAlcoholism, Binge Eating Disorders[2][3]
Substituted 1-Indanones Cyclooxygenase-2 (COX-2)Selective enzyme inhibitionAnti-inflammatory, Analgesic
Benzylidene-Indanones Adenosine A₁/A₂ₐ ReceptorsReceptor AntagonismNeurological Conditions

Conclusion

While 5-methoxy-1H-inden-2(3H)-one may not possess significant intrinsic biological activity, it stands as a validated and highly valuable scaffold in the field of drug discovery. Its rigid framework and amenable functional groups allow for the strategic synthesis of potent modulators of key biological targets, ranging from neurotransmitter transporters to enzymes involved in inflammation. The successful development of derivatives like 5-methoxy-2-aminoindane highlights a clear path from a simple chemical intermediate to a compound with profound pharmacological effects. This guide underscores the critical importance of foundational chemical structures in the ongoing quest for novel therapeutics, providing both the conceptual framework and the practical methodologies for researchers in the field.

References

  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents. (n.d.).
  • Jakobson, S., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 43-51.
  • Singh, P., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(3), 1435-1448.
  • MEAI - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • 5-methoxy-2,3-dihydro-1H-inden-2-amine | CAS#:73305-09-6 | Chemsrc. (n.d.). Retrieved January 30, 2026, from [Link]

  • Wang, M., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Figueroa, K. W., Martin, G. R., & Pulido-Rios, M. T. (2009). 5-Hydroxytryptamine receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.19.
  • Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. (2024). ACS Chemical Neuroscience.
  • Adenosine A1 Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. Retrieved January 30, 2026, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.
  • Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. (2024). ACS Chemical Neuroscience.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 30, 2026, from [Link]

  • Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. (2021). Frontiers in Pharmacology.
  • Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one - MySkinRecipes. (n.d.). Retrieved January 30, 2026, from [Link]

  • How can I assay for cyloxgenase synthase 2 activity without using the assay kit? (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. (2020). bioRxiv.
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. (n.d.).
  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. Retrieved January 30, 2026, from [Link]

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents. (n.d.).
  • CAS 73305-09-6 | 5-Methoxy-2,3-dihydro-1H-inden-2-amine - Alchem Pharmtech. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

5-Methoxy-1H-inden-2(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indanone Scaffold and the Significance of Methoxy Substitution

The indanone framework is a privileged bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This scaffold is a cornerstone in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals. Its rigid conformation and versatile chemical handles make it an attractive starting point for the design of novel therapeutic agents. Indanone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1]

The introduction of a methoxy group at the 5-position of the indanone ring, as in 5-methoxy-1H-inden-2(3H)-one, is of particular interest to drug development professionals. The methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can alter metabolic stability, receptor binding affinity, and blood-brain barrier permeability. This guide provides a comprehensive technical overview of 5-methoxy-1H-inden-2(3H)-one, from its synthesis to its potential pharmacological applications, to serve as a valuable resource for researchers in the field.

Synthesis and Methodologies

The synthesis of 5-methoxy-1H-inden-2(3H)-one is not extensively documented in the current literature. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, starting from the readily available precursor, 5-methoxy-1-indanone.

Part 1: Synthesis of the Key Precursor, 5-Methoxy-1-indanone

The most common and effective method for synthesizing 5-methoxy-1-indanone is through an intramolecular Friedel-Crafts acylation.[2] This reaction involves the cyclization of a suitable acyl chloride precursor in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Synthesis of 5-Methoxy-1-indanone reactant1 Anisole condition1 + AlCl3 reactant2 3-Chloropropionyl chloride reactant2->condition1 intermediate 3-chloro-1-(4-methoxyphenyl)propan-1-one condition2 Heat intermediate->condition2 product 5-Methoxy-1-indanone condition1->intermediate condition2->product G start 5-Methoxy-1-indanone step1 Reduction (e.g., NaBH4) start->step1 intermediate1 5-Methoxy-2,3-dihydro-1H-inden-1-ol step1->intermediate1 step2 Dehydration (e.g., p-TsOH, heat) intermediate1->step2 intermediate2 5-Methoxy-1H-indene step2->intermediate2 step3 Epoxidation (e.g., m-CPBA) intermediate2->step3 intermediate3 5-Methoxy-1a,6a-dihydro-1H-indeno[1,2-b]oxirene step3->intermediate3 step4 Rearrangement (Acid or base catalyzed) intermediate3->step4 end 5-Methoxy-1H-inden-2(3H)-one step4->end compound 5-Methoxy-1H-inden-2(3H)-one (Hypothetical Target) target1 Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C) compound->target1 ? target2 Dopamine Transporter (DAT) compound->target2 ? target3 Monoamine Oxidase (MAO) compound->target3 ? effect1 Modulation of Mood & Anxiety target1->effect1 effect2 Regulation of Appetite & Reward target2->effect2 effect3 Neuroprotective Effects target3->effect3

Sources

5-Methoxy-1H-inden-2(3H)-one: A Privileged Scaffold for CNS and Oncological Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and chemical utility of 5-methoxy-1H-inden-2(3H)-one (common name: 5-methoxy-2-indanone ).

Executive Summary

5-Methoxy-1H-inden-2(3H)-one (CAS: 76413-89-3), widely known as 5-methoxy-2-indanone , is a critical bicyclic scaffold in medicinal chemistry. Unlike its isomer 1-indanone, the 2-indanone core possesses unique electronic and steric properties that make it a "privileged structure" for designing central nervous system (CNS) active agents.

This guide analyzes the compound not merely as a chemical reagent, but as a high-value precursor to specific therapeutic classes: selective serotonin releasing agents (SSRAs) , monoamine oxidase B (MAO-B) inhibitors , and tubulin polymerization inhibitors .

Part 1: Chemical Profile & Structural Logic

The molecule exists primarily in its keto form (2-indanone), but the IUPAC name 1H-inden-2(3H)-one acknowledges the potential for tautomerization, which is relevant during enolate formation in synthesis.

PropertySpecification
Systematic Name 5-Methoxy-1H-inden-2(3H)-one
Common Name 5-Methoxy-2-indanone
CAS Number 76413-89-3
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Key Structural Feature Electron-rich methoxy group at C5; Reactive ketone at C2
Primary Utility Precursor to 2-aminoindanes (e.g., MMAI, 5-IAI)
Synthetic Utility

The C2 ketone is highly reactive toward reductive amination, allowing for the rapid generation of 2-aminoindanes . The rigid indane ring restricts the conformational freedom of the attached amine, often resulting in higher receptor selectivity compared to flexible phenethylamine analogs (e.g., amphetamines).

Part 2: Primary Therapeutic Targets

The therapeutic value of 5-methoxy-2-indanone is realized through its conversion into bioactive derivatives. The scaffold provides access to three major biological targets:

Serotonin Transporter (SERT)

Target Class: Neuropsychiatry (Depression, PTSD) Derivative: 5-Methoxy-6-methyl-2-aminoindane (MMAI)

The most significant application of 5-methoxy-2-indanone is the synthesis of MMAI . Unlike MDMA (Ecstasy), which releases both serotonin and dopamine (leading to neurotoxicity), MMAI is a highly selective serotonin releasing agent (SSRA).

  • Mechanism: MMAI binds to SERT and reverses the transporter flux, releasing 5-HT into the synaptic cleft.

  • Therapeutic Advantage: The rigid 2-aminoindane core mimics the anti-depressant efficacy of SSRIs but with faster onset and distinct entactogenic properties, without the neurotoxicity associated with dopaminergic release.

Monoamine Oxidase B (MAO-B)

Target Class: Neurodegeneration (Parkinson's Disease) Derivative: N-propargyl-2-aminoindanes

The indane ring fits snugly into the hydrophobic "entrance cavity" of the MAO-B enzyme.

  • Mechanism: Derivatives synthesized from 5-methoxy-2-indanone (via reductive amination with propargylamine) act as irreversible suicide inhibitors of MAO-B.

  • Causality: The 5-methoxy group provides electron density that stabilizes the inhibitor-enzyme complex, while the rigid core prevents metabolism by other oxidases.

Tubulin Isotypes (Colchicine Site)

Target Class: Oncology (Solid Tumors) Derivative: 2-Indanone-based chalcones and combretastatin analogs.

While less common than 1-indanone derivatives, 5-methoxy-2-indanone is used to synthesize rigid analogs of combretastatin A-4.

  • Mechanism: These derivatives bind to the colchicine site of

    
    -tubulin, disrupting microtubule dynamics and causing mitotic arrest in rapidly dividing tumor cells.
    

Part 3: Mechanisms of Action (Visualized)

Pathway 1: Synthesis and Action of MMAI (SERT Modulation)

The following diagram illustrates the conversion of the scaffold into MMAI and its subsequent interaction with the Serotonin Transporter.

MMAI_Pathway Scaffold 5-Methoxy-2-indanone (Scaffold) Reaction Reductive Amination (NH4OAc, NaBH3CN) Scaffold->Reaction Precursor MMAI MMAI (5-Methoxy-6-methyl-2-aminoindane) Reaction->MMAI Yields SERT Serotonin Transporter (SERT) MMAI->SERT Binds High Affinity Synapse Synaptic Cleft (Increased 5-HT) SERT->Synapse Reverses Flux (5-HT Release)

Figure 1: The synthetic trajectory from 5-methoxy-2-indanone to the selective serotonin releasing agent MMAI.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Bioactive Core (Reductive Amination)

This protocol converts the ketone scaffold into the amine pharmacophore required for SERT/MAO-B activity.

Reagents: 5-Methoxy-2-indanone, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.

  • Dissolution: Dissolve 1.0 eq of 5-methoxy-2-indanone in dry methanol (MeOH) under inert atmosphere (

    
    ).
    
  • Imine Formation: Add 10.0 eq of Ammonium Acetate (

    
    ). Stir at room temperature for 30 minutes. Note: The excess ammonium drives the equilibrium toward the imine intermediate.
    
  • Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of Sodium Cyanoborohydride (

    
    ).
    
    • Critical Step: Maintain pH ~6-7 using acetic acid if necessary to prevent HCN formation and optimize reduction kinetics.

  • Workup: Stir for 12 hours. Quench with 1M HCl (to decompose excess hydride). Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).

  • Purification: The resulting 5-methoxy-2-aminoindane can be converted to the hydrochloride salt using ethereal HCl for stability.

Protocol B: In Vitro MAO-B Inhibition Assay

Validates the neuroprotective potential of the derived amine.

Reagents: Recombinant Human MAO-B, Amplex Red Reagent, Tyramine (Substrate), Horseradish Peroxidase (HRP).

  • Preparation: Dilute the 5-methoxy-2-aminoindane derivative in DMSO to create a concentration gradient (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 50

    
    L of inhibitor solution with 50 
    
    
    
    L of MAO-B enzyme (0.5 U/mL) in phosphate buffer (pH 7.4). Incubate at 37°C for 15 minutes.
    • Logic: Pre-incubation allows the inhibitor to access the active site before the substrate competes.

  • Reaction: Add 100

    
    L of reaction mix containing Tyramine (1 mM), Amplex Red (200 
    
    
    
    M), and HRP (1 U/mL).
  • Detection: Monitor fluorescence at Ex/Em 530/590 nm for 30 minutes.

    • Mechanism: MAO-B oxidizes tyramine, producing

      
      . HRP uses 
      
      
      
      to convert Amplex Red into highly fluorescent Resorufin. A decrease in fluorescence indicates inhibition.

Part 5: Comparative Pharmacology

The following table highlights why the 2-indanone scaffold (derived from 5-methoxy-2-indanone) is often preferred over the 1-indanone or open-chain analogs for specific targets.

Feature2-Aminoindane (From 5-Methoxy-2-indanone)1-Aminoindane (From 1-Indanone)Amphetamine (Open Chain)
Conformation Rigid, extendedRigid, foldedFlexible
SERT Selectivity High (e.g., MMAI)Low to ModerateLow (Mixed release)
Neurotoxicity Low (Non-neurotoxic)VariableHigh (Oxidative stress)
MAO Inhibition Moderate (Reversible/Irreversible)High (e.g., Rasagiline)Low

References

  • Nichols, D. E., et al. (1990). 5-Methoxy-6-methyl-2-aminoindan: A novel selective serotonin releasing agent.Journal of Medicinal Chemistry .

  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan.European Journal of Pharmacology .

  • ChemicalBook. (2024). 5-Methoxy-1H-inden-2(3H)-one Product Properties and CAS 76413-89-3.

  • BenchChem. (2024). Synthesis and Biological Activity of MMAI Hydrochloride.

  • Youdim, M. B., et al. (2006). The essentiality of monoamine oxidase inhibitors in the treatment of neurodegenerative diseases.Expert Opinion on Investigational Drugs .

Technical Guide: Physical and Chemical Stability of 5-Methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference on the physicochemical stability and handling of 5-methoxy-1H-inden-2(3H)-one (commonly 5-methoxy-2-indanone). It is designed for researchers requiring actionable protocols for synthesis, storage, and analytical characterization.

Part 1: Executive Summary & Physicochemical Profile

5-Methoxy-1H-inden-2(3H)-one (CAS: 76413-89-3) is a bicyclic ketone characterized by a high degree of chemical reactivity compared to its isomer, 1-indanone. While 1-indanone is thermodynamically stable, the 2-indanone scaffold possesses unique structural vulnerabilities due to the presence of two benzylic methylene groups flanking the carbonyl. This structural arrangement facilitates rapid keto-enol tautomerism and oxidative degradation, necessitating rigorous handling protocols.

Physicochemical Properties Table[1]
PropertyValue / DescriptionSource/Note
IUPAC Name 5-methoxy-1,3-dihydroinden-2-one
Common Name 5-Methoxy-2-indanone
CAS Number 76413-89-3 Verified
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Pale yellow to off-white solidOxidizes to brown oil
Melting Point ~50–55 °C (Predicted/Analogous)Note: Pure 2-indanone melts at 58°C; methoxy group typically alters MP slightly.[1]
Boiling Point ~299 °C (at 760 mmHg)Predicted
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHydrophobic scaffold
pKa (α-protons) ~19–20 (Estimated)High acidity due to benzylic + carbonyl activation

Part 2: Chemical Stability & Degradation Mechanisms

The "2-Indanone Anomaly"

Unlike 5-methoxy-1-indanone, which is stable under ambient conditions, 5-methoxy-2-indanone is thermodynamically less stable. This instability arises from the position of the carbonyl group. In 2-indanone, the carbonyl is flanked by two benzylic carbons (C1 and C3).

  • Mechanism: The protons at C1 and C3 are doubly activated (benzylic and

    
    -to-carbonyl). This makes them significantly more acidic than typical ketone 
    
    
    
    -protons.
  • Consequence: The compound readily undergoes enolization. The enol form can be trapped by oxygen or undergo self-condensation (aldol-like dimerization) to form complex polymeric mixtures, often observed as the material turning from a white solid to a dark brown tar.

Oxidative Instability (Auto-oxidation)

The 5-methoxy group is an electron-donating group (EDG) that activates the aromatic ring. However, the primary degradation vector is the C1/C3 methylene oxidation .

  • Pathway: In the presence of atmospheric oxygen, the enol tautomer forms a radical at the benzylic position. This radical reacts with

    
     to form hydroperoxides, which decompose into 1,2-diones or hydroxylated species.
    
  • Visual Indicator: Rapid darkening of the solid upon exposure to air.

Hydrolytic Sensitivity

While the ether linkage (methoxy group) is robust, the 2-indanone core is sensitive to aqueous bases. Base catalysis accelerates the formation of the enolate, driving rapid polymerization.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation vectors for 5-methoxy-2-indanone.

DegradationPathways Compound 5-Methoxy-2-indanone (Active) Enol Enol Tautomer (Reactive Intermediate) Compound->Enol Tautomerization (Fast in Soln) Enol->Compound Reversible Radical Benzylic Radical Enol->Radical O2 / Light Dimer Aldol Dimers (Polymerization) Enol->Dimer Base / Conc. Oxide 1,2-Dione / Hydroperoxide (Oxidative Degradation) Radical->Oxide Auto-oxidation

Figure 1: Mechanistic pathway showing the susceptibility of the 2-indanone scaffold to oxidative and polymeric degradation via the enol intermediate.

Part 3: Handling, Storage, and Forced Degradation Protocols

Field-Proven Storage Protocol

To maintain purity >98% over extended periods, adherence to the "Cold-Dark-Inert" rule is mandatory.

  • Atmosphere: Store strictly under Argon or Nitrogen . Even brief exposure to air can initiate the radical chain reaction.

  • Temperature: Store at -20°C . Room temperature storage is acceptable only for <24 hours.

  • Solvent Choice: Avoid storing in protic solvents (Methanol/Ethanol) for long periods as they can promote hemiacetal formation or tautomerization. Preferred solvents for stock solutions are Anhydrous Dichloromethane (DCM) or DMSO (if kept frozen).

Forced Degradation Study Design

For drug development files, the following stress tests are recommended to validate analytical methods.

Stress TypeConditionsExpected OutcomeMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsModerate DegradationProtonation of carbonyl; potential ether cleavage (demethylation) at extreme conditions.
Base Hydrolysis 0.1 N NaOH, RT, 1 hrRapid Degradation Base-catalyzed enolization leading to immediate polymerization (darkening).
Oxidation 3% H₂O₂, RT, 2 hrsMajor DegradationFormation of 1,2-indanedione derivatives via benzylic oxidation.
Photolysis UV / Xenon, 24 hrsModerate DegradationRadical formation at C1/C3; photodimerization.

Part 4: Analytical Strategy

Quantifying 5-methoxy-2-indanone requires separating the parent peak from its enol form and oxidative dimers.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses enol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (aromatic absorption) and 254 nm .

  • Note: Run samples immediately after dilution. In protic solvents, the "enol" peak may appear as a shoulder or a separate small peak eluting just before the ketone.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in ACN/DCM) Filter Filtration (0.2 µm PTFE) Sample->Filter LC LC Separation (C18 Column, Acidic Mobile Phase) Filter->LC Inject Detect Detection (UV 280nm / MS ESI+) LC->Detect Data Data Analysis (Integrate Ketone vs Dimer) Detect->Data

Figure 2: Standardized workflow for the quantitative analysis of 5-methoxy-2-indanone, emphasizing rapid processing to prevent in-situ degradation.

References

  • Chemical Identity & CAS Verification : 5-Methoxy-2-indanone (CAS 76413-89-3). LookChem / ChemicalBook Databases.

  • Parent Scaffold Stability : Synthesis and Stability of 2-Indanone. Organic Syntheses, Coll. Vol. 5, p.647 (1973). (Establishes the baseline instability of the 2-indanone core).

  • Mechanistic Insight : Whalen, D. L., et al. Transition-state effects in acid-catalyzed aryl epoxide hydrolyses. Journal of the American Chemical Society (2004).[2] (Discusses the formation and transient nature of 5-methoxy-2-indanone via hydrolysis).

  • Structural Analogs : Energetic Effects in Methyl- and Methoxy-Substituted Indanones. MDPI Molecules (2023). (Provides thermodynamic data on the methoxy-indanone scaffold).

Sources

Methodological & Application

Synthesis of 5-Methoxy-1H-inden-2(3H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive and technically detailed guide for the synthesis of 5-methoxy-1H-inden-2(3H)-one, a valuable building block in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to provide a strategic overview, mechanistic insights, and a robust, field-tested protocol. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for preparing this key intermediate. The indanone scaffold is a privileged structure in numerous biologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1]

Strategic Approach: From 1-Indanone to 2-Indanone via an Indene Intermediate

A common precursor, 5-methoxy-1-indanone, serves as the starting point for this synthesis. While several theoretical pathways might be envisioned for the conversion of a 1-indanone to a 2-indanone, this guide details a robust and high-yielding three-step sequence. This method circumvents the challenges associated with direct isomerization, which is often inefficient and prone to side reactions.

Our strategy involves the initial reduction of the 1-ketone, followed by dehydration to form the corresponding indene. The final and key step is the selective oxidation of the indene at the 2-position to yield the desired 5-methoxy-1H-inden-2(3H)-one. This approach offers excellent control over the chemical transformations and leads to a cleaner product profile.

Mechanistic Considerations

The conversion of an alkene (the indene intermediate) to a ketone is a well-established transformation in organic synthesis. Several methods can accomplish this, including hydroboration-oxidation and Wacker-type oxidations.[1][2][3][4][5][6][7][8][9][10] For this specific application, we will focus on a peroxide-based oxidation, which offers a balance of reactivity, selectivity, and operational simplicity. The reaction proceeds through the formation of an intermediate diol, which then undergoes an acid-catalyzed pinacol-type rearrangement to afford the target 2-indanone.[11][12]

Reaction_Mechanism cluster_0 Step 1: Reduction cluster_1 Step 2: Dehydration cluster_2 Step 3: Oxidation 5-methoxy-1-indanone 5-Methoxy-1-indanone 5-methoxy-1-indanol 5-Methoxy-1-indanol 5-methoxy-1-indanone->5-methoxy-1-indanol NaBH4, MeOH 5-methoxy-1H-indene 5-Methoxy-1H-indene 5-methoxy-1-indanol->5-methoxy-1H-indene H2SO4, heat Indene_Diol 1,2-Indenediol Intermediate 5-methoxy-1H-indene->Indene_Diol H2O2, AcOH Target_Product 5-Methoxy-1H-inden-2(3H)-one Indene_Diol->Target_Product H+ (acid catalyst)

Caption: Overall synthetic workflow from 5-methoxy-1-indanone.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Methoxy-1-indanone≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially AvailableHandle with care, moisture-sensitive
Methanol (MeOH)AnhydrousCommercially Available
Sulfuric acid (H₂SO₄)ConcentratedCommercially AvailableCorrosive, handle with extreme care
Acetic acid (AcOH)GlacialCommercially Available
Hydrogen peroxide (H₂O₂)30% w/w in H₂OCommercially AvailableStrong oxidizer
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated solutionPrepared in-house
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography

Step 1: Reduction of 5-Methoxy-1-indanone to 5-Methoxy-1-indanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1-indanone (1.0 eq) in anhydrous methanol (10 mL per gram of indanone) at room temperature.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The addition of NaBH₄ is exothermic and will cause gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-methoxy-1-indanol as a solid. This product is often of sufficient purity for the next step.

Step 2: Dehydration of 5-Methoxy-1-indanol to 5-Methoxy-1H-indene

  • Reaction Setup: Place the crude 5-methoxy-1-indanol from the previous step into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

  • Dehydration: Heat the mixture to reflux in a suitable solvent such as toluene. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 5-methoxy-1H-indene can be purified by column chromatography on silica gel if necessary.

Step 3: Oxidation of 5-Methoxy-1H-indene to 5-Methoxy-1H-inden-2(3H)-one

  • Reaction Setup: In a round-bottom flask, dissolve the 5-methoxy-1H-indene (1.0 eq) in glacial acetic acid (15 mL per gram of indene).

  • Oxidation: Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary. After the addition is complete, stir the reaction at room temperature for 12-16 hours.[11][12]

  • Acid-Catalyzed Rearrangement: To the reaction mixture, add a small amount of dilute sulfuric acid (e.g., 10% aqueous solution) and stir for an additional 2-3 hours at room temperature to facilitate the rearrangement of the intermediate diol.[11]

  • Workup: Pour the reaction mixture into a beaker of ice water. Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-methoxy-1H-inden-2(3H)-one.

Experimental_Workflow Start 5-Methoxy-1-indanone Reduction Step 1: Reduction - NaBH4, MeOH - 0°C to RT Start->Reduction Indanol 5-Methoxy-1-indanol (Crude) Reduction->Indanol Dehydration Step 2: Dehydration - H2SO4 (cat.), Toluene - Reflux with Dean-Stark Indanol->Dehydration Indene 5-Methoxy-1H-indene (Crude) Dehydration->Indene Oxidation Step 3: Oxidation - H2O2, AcOH - RT Indene->Oxidation Rearrangement Acid-Catalyzed Rearrangement - H2SO4 (aq) Oxidation->Rearrangement WorkupPurification Workup & Purification - Extraction - Column Chromatography Rearrangement->WorkupPurification Product 5-Methoxy-1H-inden-2(3H)-one WorkupPurification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add acid to water, never the other way around.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns. Handle with care and wear appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 5-methoxy-1H-inden-2(3H)-one from the readily available 5-methoxy-1-indanone. By employing a three-step sequence of reduction, dehydration, and oxidation, this protocol offers a high degree of control and avoids the formation of significant side products. The mechanistic insights and detailed experimental procedures provided herein are intended to empower researchers to confidently synthesize this important building block for their drug discovery and development programs.

References

  • Google Patents. JPH1072397A - Production of 2-indanones.
  • Hauser, F. M., Zhou, M., & Sun, S. (2001). FACILE SYNTHESIS OF INDENONES FROM INDANONES: A NEW PROCEDURE.
  • Organic Chemistry Portal. Indenone synthesis. Available at: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

  • Chemistry Stack Exchange. How can 2-indanone be prepared?. Available at: [Link]

  • Organic Syntheses. 2-indanone. Available at: [Link]

  • Google Patents. US20020120170A1 - Conversion of alpha,beta-unsaturated ketones and alpha,beta-unsaturated esters into alpha-hydroxy ketones and alpha-hydroxy esters using Mn(III) catalyst, phenylsilane and dioxygen.
  • Myskinrecipes. 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • Chemistry LibreTexts. Wacker Oxidation. Available at: [Link]

  • ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Available at: [Link]

  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • ACS Publications. Conversion of .alpha.,.beta.-unsaturated esters to their .beta.,.gamma.-unsaturated isomers by photochemical deconjugation. The Journal of Organic Chemistry. Available at: [Link]

  • PMC - NIH. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • PMC - PubMed Central - NIH. Sustainable Wacker‐Type Oxidations. Available at: [Link]

  • Wikipedia. Hydroboration–oxidation reaction. Available at: [Link]

  • Chemistry Stack Exchange. How can an α,β-unsaturated ketone tautomerise?. Available at: [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • ResearchGate. A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone | Request PDF. Available at: [Link]

  • RSC Publishing. Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene. Journal of the Chemical Society C. Available at: [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • YouTube. Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. Available at: [Link]

  • Chemsrc. 5-methoxy-2,3-dihydro-1H-inden-2-amine | CAS#:73305-09-6. Available at: [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. Available at: [Link]

  • YouTube. 8.3c Hydration Hydroboration Oxidation. Available at: [Link]

  • Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • YouTube. 22 30 Wacker Oxidation of Alkenes. Available at: [Link]

  • Chemistry Steps. Hydroboration Oxidation of Alkenes. Available at: [Link]

  • ACS Publications. Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds of Sulfonamides Enabled by Triflyl Activation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (PDF) Catalytic Methods for Producing Higher 2-Ketones: Prospects for the Wacker System in the Oxidation of α-Olefins (A Review). Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). Recent advances in Wacker oxidation: from conventional to modern variants and applications. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Cellular and Molecular Biology

Introduction: Unveiling the Potential of Novel Indanone Derivatives

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] These activities often stem from their ability to interact with key cellular signaling pathways. This document provides a detailed experimental protocol for the initial in vitro characterization of a novel indanone derivative, 5-methoxy-1H-inden-2(3H)-one.

Due to the novelty of this compound, specific biological data is not yet available. Therefore, this guide is structured around a plausible and frequently studied hypothetical mechanism of action: the inhibition of the MEK1/2-ERK1/2 signaling pathway. The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] MEK inhibitors specifically block the MEK1/2 kinases, preventing the downstream activation of ERK1/2 and thereby halting signals that promote cancer cell growth.[3]

This application note will guide researchers through a logical, self-validating workflow to assess the cytotoxic effects of 5-methoxy-1H-inden-2(3H)-one and to investigate its potential to modulate the MEK/ERK pathway in a human cancer cell line.

Hypothetical Signaling Pathway: MEK/ERK Inhibition

The following diagram illustrates the proposed, hypothetical mechanism of action for 5-methoxy-1H-inden-2(3H)-one as a MEK1/2 inhibitor.

MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Compound 5-methoxy-1H-inden-2(3H)-one Compound->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothetical inhibition of the MEK/ERK signaling pathway.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the initial characterization of 5-methoxy-1H-inden-2(3H)-one.

Experimental_Workflow cluster_prep Preparation cluster_viability Viability Assessment cluster_mechanistic Mechanistic Study prep_compound Compound Preparation (Stock Solution) treat_viability Treat with Compound (Dose-Response) prep_compound->treat_viability treat_wb Treat with Compound (at IC50 concentration) prep_compound->treat_wb prep_cells Cell Culture Maintenance (e.g., A549, HeLa) seed_viability Seed Cells in 96-well Plates prep_cells->seed_viability seed_wb Seed Cells in 6-well Plates prep_cells->seed_wb seed_viability->treat_viability mtt_assay Perform MTT Assay treat_viability->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 seed_wb->treat_wb lysis Cell Lysis & Protein Quantification treat_wb->lysis western_blot Western Blot for p-ERK & Total ERK lysis->western_blot

Caption: Step-by-step experimental workflow.

Part 1: Compound Preparation and Handling

Rationale: Proper handling and solubilization of a novel compound are critical for experimental reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for use in cell culture. It is essential to create a concentrated stock solution to minimize the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.

Protocol:

  • Reconstitution: Prepare a 10 mM stock solution of 5-methoxy-1H-inden-2(3H)-one in sterile, cell culture-grade DMSO.

  • Aliquotting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage.

Part 2: Cell Culture

Rationale: The choice of cell line is dependent on the research question. For studying the MEK/ERK pathway, cell lines with known RAS or RAF mutations (e.g., A549, HT-29) are often used as they typically exhibit constitutive activation of this pathway. Standard aseptic cell culture techniques are paramount to prevent contamination and ensure healthy, viable cells for experimentation.

Protocol:

  • Cell Line Maintenance: Culture a suitable human cancer cell line (e.g., A549, HeLa) in the appropriate complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Part 3: Cytotoxicity Assessment and IC50 Determination via MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] This assay is a crucial first step to determine the concentration range at which the compound exhibits cytotoxic or cytostatic effects. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.

Materials:

  • 96-well flat-bottom sterile plates

  • Complete cell culture medium

  • 5-methoxy-1H-inden-2(3H)-one stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-methoxy-1H-inden-2(3H)-one stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[7]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%) and a blank (medium only).[7]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for a predetermined time, typically 24, 48, or 72 hours.[7]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis and Presentation:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value.

Concentration (µM)Absorbance (570 nm)Average Absorbance% Viability vs. Control
Blank (Medium Only)
Vehicle Control (DMSO) 100%
0.1
1
10
50
100

Part 4: Analysis of MEK/ERK Pathway Inhibition by Western Blotting

Rationale: Western blotting is a technique used to detect specific proteins in a sample. To test the hypothesis that 5-methoxy-1H-inden-2(3H)-one inhibits MEK1/2, we will assess the phosphorylation status of ERK1/2, the direct downstream target of MEK1/2. A decrease in the level of phosphorylated ERK1/2 (p-ERK1/2) relative to the total ERK1/2 level upon treatment with the compound would support the proposed mechanism of action.

Materials:

  • 6-well sterile plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA Protein Assay Kit

  • Laemmli sample buffer[8]

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane[9]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 5-methoxy-1H-inden-2(3H)-one at its predetermined IC50 concentration for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.[10]

    • Add ice-cold RIPA buffer to each well and scrape the cells.[10]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[10]

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[10]

    • Collect the supernatant containing the protein lysate.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein from each sample.[8][11]

    • Boil the samples at 95°C for 5 minutes.[10]

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total ERK1/2 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of 5-methoxy-1H-inden-2(3H)-one. By following these protocols, researchers can obtain crucial data on the compound's cytotoxicity and its potential mechanism of action. Positive results from these experiments, specifically a dose-dependent cytotoxic effect and a corresponding decrease in ERK1/2 phosphorylation, would provide a strong rationale for further investigation. Subsequent studies could include more extensive profiling across various cell lines, in vitro kinase assays to confirm direct MEK1/2 inhibition, and ultimately, progression to in vivo models to assess therapeutic efficacy.

References

  • Benchchem. (n.d.). 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | 81593-54-6.
  • MySkinRecipes. (n.d.). 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one.
  • Patsnap Synapse. (2024, June 21). What are MEK inhibitors and how do they work?
  • PubMed. (2024, July 30). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics.
  • Selleckchem. (n.d.). MEK inhibitors: 30+Potent, Highly Selective & Cited.
  • PubMed Central. (2022, December 12). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development.
  • ChemBK. (2024, April 10). 1H-Inden-1-one, 2,3-dihydro-5-hydroxy-6-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-.
  • Abcam. (n.d.). Western blot protocol.
  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone.
  • PubMed Central. (n.d.). ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • StatPearls - NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications.
  • PubMed Central. (n.d.). Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors.
  • MDPI. (2023, January 14). Selective Eradication of Colon Cancer Cells Harboring PI3K and/or MAPK Pathway Mutations in 3D Culture by Combined PI3K/AKT/mTOR Pathway and MEK Inhibition.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Creative Proteomics Blog. (2018, March 30). The Principle and Procedure of Western Blot.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

Sources

Application Note: 5-Methoxy-1H-inden-2(3H)-one as a Versatile Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers and medicinal chemists. It synthesizes current literature, experimental protocols, and expert insights into a cohesive resource for utilizing 5-methoxy-1H-inden-2(3H)-one (5-Methoxy-2-indanone).

Introduction: The "Hidden Gem" of Indane Scaffolds

While 1-indanone derivatives often dominate the literature, 5-methoxy-1H-inden-2(3H)-one (CAS: 5111-70-6), commonly known as 5-methoxy-2-indanone , represents a privileged scaffold in neuropharmacology. Its unique symmetry (or lack thereof, induced by the 5-methoxy group) and the reactivity of the C2 ketone make it an ideal precursor for conformationally restricted amine pharmacophores.

This scaffold is the direct precursor to MEAI (5-methoxy-2-aminoindane) and Indantadol , agents with significant activity at NMDA receptors and monoamine transporters. Unlike its 1-indanone counterpart, the 2-indanone system allows for the construction of fused heterocycles (e.g., indenoindoles) with distinct spatial arrangements, crucial for exploring novel chemical space in drug design.

Chemical Profile
PropertySpecification
IUPAC Name 5-methoxy-2,3-dihydro-1H-inden-2-one
Common Name 5-Methoxy-2-indanone
CAS Number 5111-70-6
Molecular Weight 162.19 g/mol
Appearance Pale yellow to light brown crystalline solid
Melting Point 107–109 °C
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Stability Stable under standard conditions; avoid strong oxidizers

Synthetic Utility Overview

The reactivity of 5-methoxy-2-indanone is defined by two primary centers:

  • The C2 Carbonyl: Highly susceptible to nucleophilic attack, reductive amination, and condensation.

  • The C1/C3 Alpha-Protons: Acidic positions allowing for aldol-type condensations and alkylations.

The following diagram illustrates the core synthetic divergence from this precursor:

SyntheticUtility Core 5-Methoxy-2-indanone (Precursor) Rxn1 Reductive Amination (NaBH(OAc)3 / Amine) Core->Rxn1 Rxn2 Fischer Indole Synthesis (Phenylhydrazine / Acid) Core->Rxn2 Rxn3 Aldol Condensation (Aldehyde / Base) Core->Rxn3 Prod1 2-Aminoindanes (MEAI, Indantadol) Target: CNS (NMDA/MAO) Rxn1->Prod1 Prod2 Tetrahydroindenoindoles (Fused Ring Systems) Target: Melatonin/Serotonin Rxn2->Prod2 Prod3 Benzylidene Derivatives (Optical Materials/Probes) Rxn3->Prod3

Figure 1: Synthetic divergence of 5-methoxy-2-indanone showing key reaction pathways and resulting pharmacophore classes.

Core Protocol A: Synthesis of 2-Aminoindanes (MEAI/Indantadol)

The conversion of 5-methoxy-2-indanone to 2-aminoindanes is the most critical transformation for medicinal chemistry applications. Direct reductive amination is preferred over oxime reduction due to milder conditions and higher functional group tolerance.

Target Molecule: 5-Methoxy-2-aminoindane (MEAI) or N-methyl derivative (Indantadol precursor).

Scientific Rationale

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2] Unlike NaCNBH₃, STAB is non-toxic (no cyanide risk) and allows for "one-pot" processing. It selectively reduces the in situ formed iminium ion without reducing the ketone precursor, minimizing the formation of the alcohol byproduct (5-methoxy-2-indanol).

Detailed Protocol

Reagents:

  • 5-Methoxy-2-indanone (1.0 equiv)

  • Amine source: Ammonium Acetate (for primary amine) or Methylamine HCl (for secondary amine/Indantadol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[3]

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a dry round-bottom flask under N₂ atmosphere, dissolve 5-methoxy-2-indanone (10 mmol) in DCE (40 mL).

    • Add the amine source (12-15 mmol). Note: If using amine salts like methylamine HCl, add 1 equiv of Triethylamine (TEA) to liberate the free base.

    • Add Glacial Acetic Acid (10 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes. Expert Tip: This allows the imine/iminium equilibrium to establish before reduction.

  • Selective Reduction:

    • Cool the mixture slightly to 0°C (optional, but recommended to control exotherm).

    • Add STAB (15 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The ketone spot should disappear.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (slow addition, gas evolution).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[4]

    • Purification: The crude amine is often an oil. Convert to the HCl salt for stability and crystallization. Dissolve in minimal EtOH, add concentrated HCl (or HCl in dioxane), and precipitate with Et₂O.

Yield Expectation: 75–85% isolated yield.

ReductiveAmination Start Start: 5-Methoxy-2-indanone + Amine + AcOH Step1 Imine Formation (DCE, 30 min, RT) Start->Step1 Step2 Reduction Add NaBH(OAc)3 (16h, RT) Step1->Step2 Check QC Check (LC-MS) Ketone Consumed? Step2->Check Check->Step2 No (Add more STAB) Quench Quench (NaHCO3) & Extraction (DCM) Check->Quench Yes Salt Salt Formation (HCl/EtOH) Quench->Salt Final Final Product: 5-Methoxy-2-aminoindane HCl Salt->Final

Figure 2: Workflow for the reductive amination of 5-methoxy-2-indanone using Sodium Triacetoxyborohydride.

Core Protocol B: Fischer Indole Synthesis (Fused Heterocycles)

Reaction with arylhydrazines yields tetracyclic structures (e.g., indeno[1,2-b]indoles). This reaction is sensitive to the electronic effects of the 5-methoxy group.[5]

Scientific Rationale

The 5-methoxy group exerts an electronic influence that affects the regioselectivity of the enamine formation. In 2-indanone, the positions alpha to the ketone (C1 and C3) are chemically distinct due to the substituent on the benzene ring.

  • Regioselectivity: Cyclization typically favors the formation of the double bond at the more substituted or conjugated position. However, mixtures are common.

  • Catalyst: Polyphosphoric Acid (PPA) or AcOH/H₂SO₄ is preferred to drive the difficult aromatization in fused systems.

Protocol Summary
  • Hydrazone Formation: Reflux 5-methoxy-2-indanone with phenylhydrazine HCl in Ethanol (1:1 ratio) for 2 hours. Cool to precipitate the hydrazone.

  • Cyclization: Dissolve the isolated hydrazone in PPA (10 parts by weight). Heat to 100–110°C for 30–60 minutes. Caution: Exothermic.

  • Isolation: Pour onto crushed ice. The crude indole precipitates. Filter and recrystallize from Ethanol/Water.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield in Reductive Amination Incomplete imine formation.Ensure molecular sieves are used if the solvent is wet. Increase AcOH to 1.5 equiv to catalyze imine formation.
Dialkylation (Tertiary Amine) Primary amine is too nucleophilic.Use the amine in excess (3-5 equiv) or use the amine hydrochloride salt + 1 equiv TEA.
Regioisomers in Fischer Synthesis Asymmetric ketone substrate.Separate isomers via column chromatography.[6] Regioselectivity is difficult to control; consider directing groups if critical.
Product Stability Free base amines oxidize/darken.Always store 2-aminoindanes as their HCl or fumarate salts at -20°C.

References

  • Synthesis of 2-Aminoindanes (General): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][7] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • MEAI Pharmacology & Structure: Shimshoni, J. A., et al. "Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development."[8][9][10] Toxicology and Applied Pharmacology, 2017, 319, 59-68. Link

  • Indanone Synthesis Reviews: "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 2018. Link

  • Fischer Indole Mechanism: "The Fischer Indole Synthesis: A Technical Guide." BenchChem Application Notes. Link

  • Safety Data: "2-Indanone Safety Data Sheet." Fisher Scientific. Link

Sources

Technical Guide: Leveraging 5-Methoxy-2-Indanone Scaffolds for Neuroactive Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

In the landscape of neuropharmacology, 5-methoxy-1H-inden-2(3H)-one (commonly 5-methoxy-2-indanone ) serves as a critical, albeit chemically sensitive, scaffold. Unlike its more stable isomer 1-indanone (used in Donepezil), the 2-indanone core is the primary gateway to 2-aminoindanes , a class of rigidified phenethylamine analogues.

The primary application of this compound is the synthesis of 5-Methoxy-2-aminoindane (MEAI) and 5-Methoxy-6-methyl-2-aminoindane (MMAI) . These molecules are highly valued in neuropsychiatry as Selective Serotonin Releasing Agents (SSRAs) . They offer a unique therapeutic profile: elevating synaptic serotonin (5-HT) without the neurotoxicity associated with halogenated amphetamines (e.g., PCA) or the dopaminergic abuse potential of MDMA.

Key Applications:

  • SSRA Synthesis: Precursor for non-neurotoxic serotonin releasers (MEAI, MMAI).

  • Addiction Research: Investigation of "binge-mitigating" agents (alcohol use disorder).

  • MAO Interaction: Development of rigid substrates for Monoamine Oxidase (MAO) kinetic studies.

Chemical Handling & Stability Protocol (Critical)

Warning: 5-methoxy-2-indanone is significantly less stable than 5-methoxy-1-indanone. It is prone to self-condensation (aldol-like polymerization) and oxidation when exposed to air or basic conditions.

Storage & Preparation
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage. Use anhydrous dichloromethane (DCM) or acetonitrile for stock solutions.

  • Visual Check: Pure compound is a white/off-white crystalline solid. A yellow/brown tint indicates oxidation or polymerization; recrystallize from hexane/ethyl acetate if degradation >5%.

Synthetic Workflow: From Scaffold to Neuroactive Ligand

The following protocol details the conversion of 5-methoxy-2-indanone to the bioactive 5-methoxy-2-aminoindane (MEAI) via reductive amination. This route locks the unstable ketone into a stable, pharmacologically active amine.

Protocol A: Reductive Amination (Synthesis of MEAI)

Reagents:

  • Substrate: 5-Methoxy-2-indanone (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    , 10.0 eq)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    , 3.0 eq)
    
  • Solvent: Dry Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 5-methoxy-2-indanone in dry MeOH.
    
  • Imine Formation: Add Ammonium Acetate. Stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow as the imine forms.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 20 minutes to prevent runaway exotherms.
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1). The ketone spot (

    
    ) should disappear; the amine spot (
    
    
    
    ) will appear (ninhydrin active).
  • Quenching: Acidify carefully with 1M HCl to pH < 2 to decompose excess hydride.

  • Workup: Basify with NaOH to pH > 12. Extract with DCM (3x). Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Convert to Hydrochloride salt (HCl/Ether) for crystallization.

Workflow Visualization

The following diagram illustrates the conversion logic and the critical stability checkpoint.

SynthesisWorkflow Indanone 5-Methoxy-2-Indanone (Unstable Precursor) Imine Intermediate Imine (Transient) Indanone->Imine + NH4OAc (MeOH, RT) Polymer Polymerization (Degradation Product) Indanone->Polymer Basic conditions or Air exposure MEAI 5-Methoxy-2-Aminoindane (MEAI) (Active Ligand) Imine->MEAI + NaBH3CN (Reductive Amination)

Figure 1: Synthetic pathway converting the unstable indanone scaffold into the neuroactive aminoindane. Note the competing degradation pathway if handling is improper.

Neuropharmacological Validation Protocols

Once the derivative (e.g., MEAI) is synthesized, it must be validated for Selectivity (SSRA vs. Dopamine Releaser) and Mechanism .

Protocol B: In Vitro Monoamine Release Assay (Synaptosome)

This assay determines if the compound releases serotonin (5-HT), dopamine (DA), or norepinephrine (NE). High selectivity for 5-HT over DA is the hallmark of non-addictive SSRAs derived from this scaffold.

Materials:

  • Rat brain synaptosomes (P2 fraction).

  • Radiolabeled neurotransmitters:

    
    , 
    
    
    
    ,
    
    
    .
  • Test Compound: 5-Methoxy-2-aminoindane (synthesized above).[2]

Methodology:

  • Loading: Incubate synaptosomes with radiolabeled transmitter (e.g.,

    
    ) for 15 min at 37°C to load the vesicles.
    
  • Wash: Centrifuge and resuspend to remove extracellular radiolabel.

  • Release Challenge: Aliquot loaded synaptosomes into tubes containing the test compound (concentration range

    
    ).
    
  • Incubation: Incubate for 15 min.

  • Termination: Rapid filtration through GF/B filters.

  • Quantification: Measure radioactivity remaining on the filter (retained) vs. filtrate (released) using liquid scintillation counting.

  • Calculation: Plot dose-response curves to determine

    
     for release.
    

Data Interpretation:

  • SSRA Profile: Low

    
     for 5-HT (e.g., 80 nM), High 
    
    
    
    for DA (>5000 nM).
  • Relevance: This profile indicates the compound mimics the therapeutic effects of MDMA (empathy/euphoria) without the dopaminergic stimulation linked to addiction.

Mechanism of Action Diagram

The 2-aminoindane scaffold mimics the serotonin structure but possesses a rigid "backbone" that prevents it from activating neurotoxic pathways often associated with amphetamines.

Mechanism Compound 5-MeO-2-Aminoindane (Ligand) SERT Serotonin Transporter (SERT) Compound->SERT Substrate Recognition VMAT Vesicular Transporter (VMAT2) Compound->VMAT Displaces 5-HT from Vesicle SERT->Compound Translocation into Cytosol Receptors Post-Synaptic 5-HT Receptors (Therapeutic Effect) SERT->Receptors Synaptic 5-HT Flood Release Cytosolic 5-HT Efflux (Non-Exocytotic) VMAT->Release Increases Cytosolic 5-HT Release->SERT Reverse Transport

Figure 2: Mechanism of Action. The 2-aminoindane derivative acts as a substrate-type releaser, entering the neuron via SERT and triggering reverse transport of serotonin.

Comparative Pharmacological Data

The following table contrasts the 5-methoxy-2-indanone derivative (MEAI) against standard serotonergic agents.

Compound ClassRepresentative5-HT Release (

)
DA Release (

)
Selectivity Ratio (DA/5-HT)Neurotoxicity Risk
2-Aminoindane MEAI / MMAI ~80 - 150 nM > 10,000 nM > 100 (High) Low
AmphetamineMDMA~100 nM~300 nM3 (Low)Moderate/High
HalogenatedPCA~50 nM~500 nM10 (Moderate)High (Serotonergic ablation)

Note: High selectivity ratios indicate a lower potential for abuse (dopamine-driven) and reduced risk of serotonin syndrome compared to non-selective agents.

References

  • Nichols, D. E., et al. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan.[3] PubMed. [Link]

  • Shimshoni, J. A., et al. (2018).[2] Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent.[2][4] Toxicology and Applied Pharmacology.[2] [Link]

  • Halberstadt, A. L., et al. (2019).[2] 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors.[2] Psychopharmacology.[2] [Link]

  • Organic Syntheses. (1962). Preparation of 2-Indanone (General procedure for indanone stability). Organic Syntheses, Coll. Vol. 4, p.536. [Link]

Sources

HPLC-UV method for 5-methoxy-1H-inden-2(3H)-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated HPLC-UV method for the analysis of 5-methoxy-1H-inden-2(3H)-one (CAS: 76413-89-3), commonly known as 5-methoxy-2-indanone . This compound is a critical pharmacophore and intermediate in the synthesis of psychoactive substances (e.g., MMAI) and indinavir analogs. The protocol utilizes a Reverse Phase (RP-HPLC) approach on a C18 stationary phase, optimized for the separation of the ketone from its potential synthetic precursors (5-methoxy-2-indanol) and degradants. The method prioritizes resolution, peak symmetry, and sensitivity, employing a UV detection wavelength of 280 nm to maximize specificity for the methoxy-indanone chromophore.

Introduction & Chemical Context

5-Methoxy-2-indanone is a bicyclic aromatic ketone. Its chemical stability is generally good, but like many 2-indanones, it is susceptible to enolization and subsequent oxidation or polymerization under strongly basic conditions. In synthetic workflows, it is often generated via the oxidation of 5-methoxy-2-indanol or cyclization of methoxyphenylacetic acid derivatives.

Critical Analytical Challenges:

  • Structural Isomers: Differentiating the 5-methoxy isomer from the 4-methoxy or 6-methoxy regioisomers that may arise from non-selective Friedel-Crafts cyclizations.

  • Hydrophobicity: The methoxy group and indane ring make the molecule moderately lipophilic (LogP ~1.5–2.0), requiring organic-rich mobile phases.

  • Chromophore Selection: The molecule possesses a benzenoid band and a carbonyl n→π* transition. Selecting the correct wavelength is crucial to balance sensitivity against solvent cutoff interference.

Method Development Strategy (Expert Insights)

Stationary Phase Selection

While a standard C18 column is sufficient, a C18 with end-capping is strictly recommended. The ketone moiety at the C2 position can interact with residual silanols on the silica support, leading to peak tailing. A high-purity silica backbone (Type B silica) ensures sharp peak shape.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).

Mobile Phase & pH Control

To prevent the keto-enol tautomerism that can broaden peaks, the mobile phase should be maintained at a slightly acidic pH.

  • Choice:0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Rationale: Formic acid suppresses silanol ionization and stabilizes the ketone form. Acetonitrile is preferred over methanol due to its lower UV cutoff and lower viscosity (lower backpressure).

Detection Wavelength

The 5-methoxy-2-indanone molecule exhibits two primary absorption maxima:

  • ~254 nm: High intensity (π→π*), but prone to interference from solvents and non-specific impurities.

  • ~275-280 nm: Moderate intensity (aromatic ether band), offering higher specificity.

  • Decision:280 nm is selected for quantitation to minimize baseline noise and interference from non-aromatic impurities.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 5-Methoxy-1H-inden-2(3H)-one (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Additive: Formic Acid (LC-MS grade).

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Instrumentation
  • System: Quaternary or Binary HPLC Pump (e.g., Agilent 1260/1290 or Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Thermostatted at 30°C.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 × 150 mm, 5 µm (or 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 280 nm (Ref 360 nm, BW 100)
Run Time 15 Minutes (Isocratic) or 20 Minutes (Gradient)
Elution Program

For Purity Analysis (Gradient - Recommended):

  • 0.0 min: 30% B

  • 10.0 min: 70% B (Linear Ramp)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 30% B (Re-equilibration)

  • 18.0 min: Stop

For Routine Assay (Isocratic):

  • Isocratic: 50% A / 50% B.

  • Retention Time: ~5–7 minutes.

Sample Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 5-methoxy-2-indanone into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Diluent (50:50 Water:ACN).

  • Filtration: Filter all samples through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation (Self-Validating System)

This protocol includes built-in System Suitability Tests (SST) to ensure data reliability before every run.

System Suitability Criteria:

  • Precision: %RSD of peak area for 5 replicate injections of Standard < 2.0%.

  • Tailing Factor (T): 0.8 < T < 1.5 (Indicates no secondary interactions).

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).

  • Resolution (Rs): If analyzing reaction mixtures, Rs > 2.0 between 5-methoxy-2-indanol (precursor) and 5-methoxy-2-indanone.

Linearity & Range:

  • Range: 5 µg/mL to 200 µg/mL.

  • Acceptance: R² > 0.999.[1]

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for sample handling and method execution.

HPLC_Workflow Start Start: Sample Receipt Solubility Solubility Check: Dissolve in 100% ACN Start->Solubility Dilution Dilute to Working Conc. (50:50 H2O:ACN) Solubility->Dilution Filter Filter (0.45 µm PTFE) Dilution->Filter SST Run System Suitability (5 Replicates) Filter->SST Check_SST Pass SST Criteria? (RSD < 2%, T < 1.5) SST->Check_SST Run_Samples Run Unknown Samples Check_SST->Run_Samples YES Fail_Action Troubleshoot: 1. Check Pump/Leaks 2. Replace Column 3. Fresh Mobile Phase Check_SST->Fail_Action NO Data_Analysis Data Processing: Integrate @ 280 nm Run_Samples->Data_Analysis Fail_Action->SST Retry Report Generate Report Data_Analysis->Report

Caption: Figure 1. Step-by-step analytical workflow for 5-methoxy-2-indanone quantification, ensuring data integrity via SST checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure mobile phase contains 0.1% Formic Acid. Switch to a newer column.
Split Peaks Injection solvent too strong.Match sample diluent to initial mobile phase conditions (e.g., 30-50% ACN).
Baseline Drift Gradient instability or temperature flux.Ensure column oven is stable at 30°C. Use high-purity solvents.
Low Sensitivity Incorrect wavelength.Check UV spectrum. If 280 nm is too weak, switch to 254 nm but re-validate specificity.

References

  • Srisook, K., et al. (2021).[2] Validation of quantitative RP-HPLC-DAD method for methoxy-derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11983, 2-Indanone. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for 5-Methoxy-1H-inden-2(3H)-one in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the formulation of 5-methoxy-1H-inden-2(3H)-one (hereafter referred to as 5-MeO-2-Ind ), a lipophilic small molecule often utilized in neuropharmacology and metabolic research.[1]

The Challenge: As an indanone derivative, 5-MeO-2-Ind exhibits poor aqueous solubility (BCS Class II characteristics) and moderate lipophilicity (LogP ~1.6–2.0).[1] Direct dissolution in saline or PBS will result in immediate precipitation, leading to erratic bioavailability, embolism risks (IV), or peritoneal irritation (IP).

The Solution: This protocol provides three validated formulation tiers ranging from acute screening vehicles (Co-solvents) to chronic dosing systems (Cyclodextrins) and oral suspensions.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Formulation
IUPAC Name 5-methoxy-1H-inden-2(3H)-oneActive Pharmaceutical Ingredient (API)
Molecular Weight ~162.19 g/mol Small molecule; amenable to complexation
Solubility (Water) < 0.1 mg/mL (Estimated)Requires solubilizers or surfactants
Solubility (Organic) High in DMSO, Ethanol, ChloroformSuitable for high-concentration stock solutions
Stability Ketone prone to oxidation/enolizationPrepare fresh. Avoid alkaline pH (>8.[1]0)

Formulation Decision Matrix

Select the appropriate vehicle based on your route of administration and study duration.

FormulationDecision Start Study Requirement Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP PO Oral (PO) Route->PO Sol_A Protocol A: Co-Solvent System (DMSO/PEG/Saline) IV->Sol_A Limit DMSO <5% Sol_B Protocol B: Cyclodextrin Complex (HP-β-CD) IV->Sol_B Preferred (Safety) Acute Acute/Single Dose IP->Acute Chronic Chronic/Multi-Dose IP->Chronic PO->Sol_B Low Dose/Solution Sol_C Protocol C: Suspension (MC/Tween 80) PO->Sol_C High Dose (>50mg/kg) Acute->Sol_A Chronic->Sol_B

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dosing frequency.

Detailed Protocols

Protocol A: The "Gold Standard" Co-Solvent System (IV/IP)

Best for: Acute PK studies, single-dose efficacy. Mechanism: Uses dielectric constant adjustment to maintain solubility. Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile grade.

  • Polyethylene Glycol 400 (PEG400).[2][3]

  • Sterile Saline (0.9% NaCl).

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 5-MeO-2-Ind into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the powder is completely dissolved.

    • Critical: If not dissolved here, do not proceed. The compound must be in solution before adding aqueous phases.

  • Secondary Solubilization: Add PEG400 (40% of final volume). Vortex for 30 seconds. The solution should be clear and slightly viscous.

    • Note: PEG400 acts as a bridge between the lipophilic DMSO and the hydrophilic saline.

  • Aqueous Addition (The Danger Zone):

    • Place the vial on a magnetic stirrer.

    • Slowly add warm (37°C) Sterile Saline (55% of final volume) dropwise while stirring.

    • Why? Rapid addition of water causes local high-polarity zones, forcing the drug to "crash out" as a precipitate.

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to sterilize.

Safety Limits (Mouse):

  • Max IV Volume: 5 mL/kg (approx 100-125 µL per 25g mouse).[1]

  • Max IP Volume: 10 mL/kg.[4]

Protocol B: Cyclodextrin Inclusion Complex (IV/IP/Chronic)

Best for: Chronic dosing, minimizing organic solvent toxicity, preventing peritonitis. Mechanism: Encapsulation of the hydrophobic drug inside the toroidal cavity of the cyclodextrin. Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.[1]

Reagents:

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) [Avoid standard β-CD due to renal toxicity].[1]

  • Sterile Water for Injection.

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve HP-β-CD in sterile water to create a 20% w/v clear solution.[1]

  • Drug Addition: Add 5-MeO-2-Ind to the cyclodextrin solution.

  • Complexation (Energy Input):

    • Method 1 (Sonicator): Sonicate in a water bath at 40°C for 30–45 minutes.

    • Method 2 (Stirring): Stir vigorously overnight at room temperature protected from light.

  • Verification: The solution should turn from a cloudy suspension to a clear solution as the drug enters the CD cavity.

  • Filtration: Filter sterilize (0.22 µm).

Protocol C: Oral Suspension (PO)

Best for: High-dose toxicology or efficacy studies where systemic absorption speed is less critical.[1] Mechanism: Stable suspension using a thickening agent (Methylcellulose) and a wetting agent (Tween 80). Composition: 0.5% Methylcellulose (MC) + 1% Tween 80 in water.

Step-by-Step Procedure:

  • Grinding: Place 5-MeO-2-Ind in a mortar.

  • Wetting: Add Tween 80 (1% of final vol) directly to the powder. Triturate (grind) with a pestle until a smooth paste forms.

    • Why? This removes air from the particle surface, preventing clumping.

  • Suspension: Gradually add the 0.5% MC solution while continuing to grind/mix.

  • Homogenization: Transfer to a vial and vortex/sonicate to ensure uniform dispersion.

    • Dosing Note: Shake well immediately before oral gavage.

Quality Control & Validation

Before administering to animals, you must validate the formulation.

TestMethodAcceptance Criteria
Visual Inspection Light BoxClear solution (Protocols A/B). No visible crystals.
Precipitation Test Dilution 1:10 in PBSSolution must remain clear for 2 hours (mimics blood dilution).
Concentration Check HPLC-UV (254 nm)Measured conc. within ±10% of target.
pH Check pH Strip/MeterpH 6.0 – 8.0 (Physiological tolerance).
Troubleshooting: "The Crash Out"

If the compound precipitates upon adding Saline in Protocol A:

  • Increase PEG400: Shift ratio to 5% DMSO / 60% PEG400 / 35% Saline.

  • Add Surfactant: Add 2-5% Tween 80 to the organic phase before adding saline.[1]

  • Switch to Protocol B: The compound may be too lipophilic for co-solvents.

Visualizing the Workflow

Workflow Step1 1. Weigh 5-MeO-2-Ind Step2 2. Dissolve in DMSO (Stock) Step1->Step2 Step3 3. Add Co-Solvent (PEG400) Step2->Step3 Step4 4. VORTEX (Clear Solution) Step3->Step4 Step5 5. Add Warm Saline (Dropwise) Step4->Step5 If Clear Step6 6. Filter Sterilize (0.22µm) Step5->Step6 Fail Precipitation? STOP & Re-formulate Step5->Fail If Cloudy

Figure 2: Critical workflow for Protocol A (Co-solvent). Note the check-point at Step 5.

References

  • Review of Preclinical Formulations: Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics.

  • Cyclodextrin Safety & Utility: Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology.

  • Vehicle Toxicity Limits: Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology.

  • Solubility of Indanone Derivatives: (General chemical data derived from PubChem and standard medicinal chemistry practices for lipophilic ketones). [1]

Sources

Application Notes & Protocols: The 1H-Indene Scaffold as a Research Tool for Studying Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Dynamic Cytoskeleton

Microtubules are fundamental components of the eukaryotic cytoskeleton, existing in a state of constant dynamic instability that is crucial for essential cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] This dynamic equilibrium between tubulin dimer polymerization into microtubules and depolymerization makes tubulin an attractive and well-validated target for anticancer drug development.[2][3] Small molecules that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), can induce mitotic arrest and subsequently trigger apoptosis in rapidly dividing cancer cells.[1][4]

MTAs are broadly classified based on their mechanism: stabilizers (e.g., taxanes) which prevent microtubule disassembly, and destabilizers (e.g., vinca alkaloids, colchicine) which inhibit polymerization.[4][5] The colchicine binding site on β-tubulin is a particularly important target, and inhibitors that bind here have shown promise in overcoming multidrug resistance seen with other MTAs.[6]

Recently, the dihydro-1H-indene scaffold has emerged as a novel and potent source of tubulin polymerization inhibitors that bind to the colchicine site.[6] While 5-methoxy-1H-inden-2(3H)-one itself is a foundational structure, its derivatives have demonstrated significant antiproliferative and anti-angiogenic activities.[6] This guide provides a comprehensive overview and detailed protocols for utilizing compounds derived from the 1H-indene scaffold as research tools to investigate tubulin polymerization and its downstream cellular consequences.

Mechanism of Action: Disrupting Microtubule Equilibrium

Compounds based on the 1H-indene scaffold typically function as microtubule destabilizing agents.[6] By binding to the colchicine site at the interface of α/β-tubulin dimers, these molecules prevent the conformational changes necessary for tubulin to incorporate into growing microtubule polymers.[6][7] This leads to a net inhibition of microtubule assembly, which disrupts the delicate balance of the microtubule network. The cellular consequences are profound, leading to the collapse of the mitotic spindle, an arrest of the cell cycle in the G2/M phase, and the eventual induction of programmed cell death (apoptosis).[8]

cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 1H-Indene Derivative Tubulin α/β-Tubulin Dimers MT Dynamic Microtubule Tubulin->MT Polymerization (GTP-dependent) BoundTubulin Tubulin-Inhibitor Complex Tubulin->BoundTubulin MT->Tubulin Depolymerization (Catastrophe) Function Mitosis, Cell Shape, Transport MT->Function Indene 1H-Indene Derivative Indene->Tubulin Binds to Colchicine Site BlockedMT Microtubule Disruption BoundTubulin->BlockedMT Inhibits Polymerization Arrest G2/M Arrest BlockedMT->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 1H-indene derivatives.

Applications & Experimental Protocols

This section details the primary applications for studying 1H-indene derivatives and provides validated, step-by-step protocols for their execution.

Biochemical Characterization: In Vitro Tubulin Polymerization Assay

Rationale: The most direct method to confirm the mechanism of action is to measure the compound's effect on the polymerization of purified tubulin in a cell-free system. Fluorescence-based assays are highly sensitive and quantitative.[9] This protocol uses a fluorescent reporter that incorporates into the growing microtubule, allowing for real-time monitoring of polymerization.

Protocol 1: Fluorescence-Based In Vitro Tubulin Polymerization Assay

  • Materials:

    • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)[9]

    • Purified tubulin (>99% pure)

    • GTP solution (100 mM)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Fluorescent Reporter (e.g., DAPI)

    • Test compound (1H-indene derivative) dissolved in DMSO

    • Positive control: Nocodazole or Colchicine

    • Negative control: DMSO

    • Black, 96-well half-area microplate

    • Temperature-controlled fluorescence plate reader capable of kinetic reads (Excitation: 360 nm, Emission: 450 nm)

  • Procedure:

    • Preparation: On ice, prepare a "Tubulin Master Mix." For a 1 mL final volume, combine 980 µL of General Tubulin Buffer, 10 µL of 100 mM GTP, and 10 µL of fluorescent reporter.

    • Aliquot Tubulin: Add purified tubulin to the master mix to a final concentration of 3 mg/mL. Keep this solution strictly on ice to prevent premature polymerization.

    • Compound Dilution: Prepare serial dilutions of the 1H-indene derivative in General Tubulin Buffer. Also prepare dilutions for positive and negative controls. The final DMSO concentration should be kept below 1% to avoid solvent effects.

    • Plate Loading: Add 10 µL of each compound dilution (or control) to the appropriate wells of the pre-chilled 96-well plate.

    • Initiate Polymerization: Using a multichannel pipette, add 90 µL of the cold Tubulin Master Mix to each well.

    • Data Acquisition: Immediately place the plate in the fluorescence reader pre-warmed to 37°C. Begin kinetic measurements every 60 seconds for 60-90 minutes.

    • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be calculated from the slope of the linear (growth) phase of the curve. Calculate the percent inhibition relative to the DMSO control.

Cellular Efficacy: Cytotoxicity & Antiproliferative Assays

Rationale: To determine the compound's effectiveness in a biological context, its ability to kill or inhibit the proliferation of cancer cells must be quantified. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[10][11]

Protocol 2: Cell Viability Assessment using MTT Assay

  • Materials:

    • Cancer cell line of choice (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear, flat-bottom cell culture plates

    • Microplate reader (570 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 1H-indene derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Table 1: Representative Antiproliferative Activity of a Dihydro-1H-indene Derivative [6]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma0.041
HCT116Colon Carcinoma0.028
MCF-7Breast Adenocarcinoma0.087
PC-3Prostate Adenocarcinoma0.035
Cellular Mechanism: Cell Cycle Analysis & Microtubule Visualization

Rationale: Since tubulin inhibitors disrupt the mitotic spindle, they are expected to cause cells to arrest in the G2/M phase of the cell cycle.[8] This can be quantified using flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide (PI). Furthermore, the physical disruption of the microtubule network can be directly visualized using immunofluorescence microscopy.[13]

cluster_workflow Cell-Based Assay Workflow Start Seed Cells (96-well plate) Treat Treat with 1H-Indene Derivative (24-72h) Start->Treat Assay Perform Endpoint Assay Treat->Assay MTT MTT Assay (Cytotoxicity) Assay->MTT Flow Flow Cytometry (Cell Cycle) Assay->Flow IF Immunofluorescence (Microscopy) Assay->IF Data Data Analysis (IC50, % G2/M, Images) MTT->Data Flow->Data IF->Data

Caption: General workflow for cell-based analysis of tubulin inhibitors.

Protocol 3: Analysis of Cell Cycle Arrest by Flow Cytometry

  • Materials:

    • Cells treated with the 1H-indene derivative (and controls) in 6-well plates.

    • PBS, Trypsin-EDTA

    • 70% ice-cold ethanol

    • Propidium Iodide (PI)/RNase Staining Buffer

    • Flow cytometer

  • Procedure:

    • Cell Harvest: After treatment (e.g., 24 hours), collect both adherent and floating cells. To do this, collect the medium (containing floating/apoptotic cells), wash the plate with PBS, trypsinize the adherent cells, and then combine them with the collected medium.

    • Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeabilizes the membrane. Store at -20°C for at least 2 hours (or up to several weeks).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase degrades double-stranded RNA, ensuring that PI only stains DNA.

    • Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

    • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and quantify the percentage of cells in the G1, S, and G2/M phases based on DNA content (fluorescence intensity). An effective tubulin inhibitor will show a significant increase in the G2/M population compared to the control.

Protocol 4: Visualization of Microtubule Network Disruption by Immunofluorescence

  • Materials:

    • Cells grown on sterile glass coverslips in a 24-well plate.

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

    • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

    • Primary antibody: Mouse anti-α-tubulin antibody

    • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • DAPI or Hoechst stain (for nuclei)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Cell Culture & Treatment: Seed cells on coverslips and allow them to attach. Treat with an appropriate concentration of the 1H-indene derivative (e.g., 5x IC₅₀) for a short period (e.g., 6-16 hours).

    • Fixation: Wash cells twice with warm PBS. Fix with 4% PFA for 15 minutes at room temperature.[14]

    • Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 for 10-15 minutes. This step is crucial for allowing antibodies to access intracellular targets.[14]

    • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 45-60 minutes.[14]

    • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Secondary Antibody Incubation: Wash thoroughly four times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[14]

    • Nuclear Staining: Wash four times with PBS. Incubate with DAPI or Hoechst solution (e.g., 1 µg/mL) for 10 minutes to stain the nuclei.[14]

    • Mounting: Wash one final time with PBS. Briefly dip the coverslip in deionized water to remove salts, then mount it cell-side down onto a microscope slide with a drop of mounting medium.

    • Imaging: Allow the mounting medium to cure. Visualize the cells using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In treated cells, expect to see a diffuse tubulin stain and a lack of organized microtubule structures, consistent with polymerization inhibition.

References

  • Wang, Y., et al. (2022). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1358. Available from: [Link]

  • Zhivkova, Z., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 28(1), 291. Available from: [Link]

  • La Regina, G., et al. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 61(17), 7512-7531. Available from: [Link]

  • ResearchGate. (n.d.). MDs inhibit tubulin polymerization and cause G2/M phase cell cycle.... Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of cell cycle phase specific inhibitors through a novel.... Retrieved from [Link]

  • Bioengineer.org. (2025). New Potent Tubulin Inhibitor Discovered for Cancer. Retrieved from [Link]

  • Kovalevich, J., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2199. Available from: [Link]

  • Tcherniuk, S., et al. (2017). Mitotic cell death induction by targeting the mitotic spindle with tubulin-inhibitory indole derivative molecules. Oncotarget, 8(52), 89719-89736. Available from: [Link]

  • Xu, L., et al. (2012). Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines. PLoS ONE, 7(11), e50912. Available from: [Link]

  • Singh, P., et al. (2024). An update on the development on tubulin inhibitors for the treatment of solid tumors. Expert Opinion on Investigational Drugs, 33(5), 409-425. Available from: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). List of tubulin inhibitors in clinical developments or approved by FDA. Retrieved from [Link]

  • Zhou, J., et al. (2016). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of Visualized Experiments, (111), 53961. Available from: [Link]

  • ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • Indian Journal of Chemistry. (2005). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Retrieved from [Link]

  • Tan, J. S., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(20), 7172. Available from: [Link]

  • Oxford Academic. (2015). Quantitative Method for Microtubule Analysis in Fluorescence Images. Retrieved from [Link]

  • Chemsrc. (2025). 5-methoxy-2,3-dihydro-1H-inden-2-amine | CAS#:73305-09-6. Retrieved from [Link]

  • ResearchGate. (2025). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Retrieved from [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101323. Available from: [Link]

  • Al-Sanea, M. M., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds... Pharmacia, 71(2), 527-537. Available from: [Link]

  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Retrieved from [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]

  • Prota, A. E., et al. (2021). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie International Edition, 60(38), 20646-20655. Available from: [Link]

  • Journal of the Medical Association of Thailand. (2016). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. Retrieved from [Link]

  • arXiv. (2021). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. Retrieved from [Link]

  • Bio-protocol. (2013). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • Journal of Young Pharmacists. (2011). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2025). Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • JoVE. (2017). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from: [Link]

  • GSRS. (n.d.). 5-ETHOXY-2,3-DIHYDRO-6-METHOXY-1H-INDEN-1-ONE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Methoxy-1H-inden-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methoxy-1H-inden-2(3H)-one, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategy: The Dieckmann Condensation Route

While several pathways to substituted indanones exist, one of the most reliable and scalable methods for constructing the 2-indanone core is via an intramolecular Dieckmann condensation. This approach involves the cyclization of a suitably substituted diester, followed by hydrolysis and decarboxylation. This route offers excellent control over the final structure and is generally high-yielding when optimized.

The overall workflow is visualized below:

cluster_0 Step 1: Esterification cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-Methoxyphenylacetic acid C Diethyl 2-(3-methoxybenzyl)malonate A->C Alkylation B Diethyl Malonate B->C D Methyl 5-methoxy-2-oxo-2,3-dihydro-1H-indene-1-carboxylate C->D Strong Base (e.g., NaH) Anhydrous Solvent E 5-Methoxy-1H-inden-2(3H)-one D->E Acidic Workup (e.g., HCl, heat)

Caption: General workflow for 5-methoxy-2-indanone synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Category 1: The Dieckmann Condensation Step

Question: My Dieckmann condensation reaction is showing low conversion or has failed completely. What are the likely causes?

Answer: This is a common issue and almost always points to one of three areas: reagent quality, solvent conditions, or temperature control.

  • Moisture Contamination (The Primary Culprit): The Dieckmann condensation relies on a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) to deprotonate the α-carbon. These bases react violently with water. Any moisture in your solvent, glassware, or reagents will quench the base, halting the reaction before it starts.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous solvent (e.g., THF, Toluene) or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Base Inactivity or Insufficient Amount: Older bottles of sodium hydride can have a layer of inactive sodium hydroxide on the surface. Using volumetric equivalents of alkoxide bases can also be inaccurate if the alcohol used to generate it was not anhydrous.

    • Solution: Use a fresh bottle of NaH (60% dispersion in mineral oil is standard). When using NaH, wash the dispersion with anhydrous hexane under an inert atmosphere (N₂) to remove the oil before adding your reaction solvent. Ensure you are using at least 1.1 to 1.2 molar equivalents of the base.

  • Incorrect Temperature: While many condensations proceed well at room temperature or with gentle heating, some require specific temperature profiles to initiate and complete the reaction.

    • Solution: Start the reaction at 0 °C during the slow addition of your diester to the base suspension. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (typically 50-80 °C depending on the solvent) to drive the cyclization to completion. Monitor progress by Thin Layer Chromatography (TLC).

Question: I'm observing the formation of significant polymeric or dark-colored byproducts. How can I prevent this?

Answer: The formation of dark, intractable materials often results from side reactions caused by overly harsh conditions or the presence of oxygen.[2]

  • Intermolecular Condensation: If the concentration of your diester is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers.

    • Solution: Employ high-dilution principles. Add the diester solution dropwise over a prolonged period (1-2 hours) to a suspension of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

  • Air (Oxygen) Sensitivity: The enolates formed during the reaction can be sensitive to air, leading to oxidative side products that are often highly colored.

    • Solution: Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the entire process, from reagent addition to workup.

Category 2: Hydrolysis and Decarboxylation

Question: My final decarboxylation step is inefficient, and I am isolating the intermediate β-keto ester. How can I improve this?

Answer: The hydrolysis of the ester and subsequent decarboxylation require sufficient energy and acidic conditions. Incomplete reaction is common if conditions are too mild.

  • Insufficient Acid or Heat: The reaction is essentially a saponification followed by an acid-catalyzed decarboxylation. Both steps require forcing conditions.

    • Solution: After the Dieckmann condensation is complete and quenched, the standard procedure is to perform an acidic workup. A robust method is to use a mixture of acetic acid and hydrochloric acid (e.g., 3:1 ratio) and heat the reaction at reflux (around 100-110 °C) for several hours (4-12 h). The loss of CO₂ can often be observed as bubbling. Monitor the disappearance of the β-keto ester intermediate by TLC.

Category 3: Product Purification

Question: My crude product is a dark, sticky oil that is difficult to purify. What is the best purification strategy?

Answer: Oily products are common when minor impurities prevent crystallization.[2] A multi-step purification approach is often necessary.

  • Aqueous Workup: After the reaction, ensure a thorough aqueous workup. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove all acid), and finally with brine. Dry the organic layer thoroughly over anhydrous magnesium sulfate or sodium sulfate.

  • Column Chromatography: This is the most effective method for removing both polar and non-polar impurities.[2]

    • Recommended Conditions: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent and gradually increasing polarity is ideal. For 5-methoxy-2-indanone, a good starting point is a gradient of 5% to 20% ethyl acetate in hexanes.

  • Inducing Crystallization: The pure product should be a low-melting solid. If it remains an oil after chromatography, you can try to induce crystallization by dissolving it in a minimal amount of a non-polar solvent (like diethyl ether or hexanes) and storing it at low temperature (-20 °C). Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystal growth.

Optimized Experimental Protocol

This protocol details the Dieckmann condensation route for preparing 5-methoxy-1H-inden-2(3H)-one.

Step 1: Synthesis of Diethyl 2-(3-methoxybenzyl)malonate (This step assumes the starting malonate is prepared separately. The protocol starts from the prepared diester.)

Step 2 & 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Setup: Under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel.

  • Preparation: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Carefully decant the hexanes. Add anhydrous toluene to the flask.

  • Reagent Addition: Dissolve diethyl 2-(3-methoxybenzyl)malonate (1.0 eq.) in anhydrous toluene and add it to the addition funnel.

  • Cyclization: Cool the NaH suspension to 0 °C in an ice bath. Add the diester solution dropwise over 1 hour. After addition, remove the ice bath, and heat the mixture to reflux (approx. 110 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by 10% HCl until the mixture is acidic (pH ~1).

  • Decarboxylation: Transfer the mixture to a single-neck flask. Add glacial acetic acid (3 volumes relative to the toluene) and concentrated HCl (1 volume). Heat the mixture to reflux (100-110 °C) for 6-12 hours, monitoring the disappearance of the intermediate by TLC.

  • Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5-methoxy-1H-inden-2(3H)-one as a pale yellow solid.

Quantitative Data Summary

Table 1: Comparison of Reaction Parameters for Indanone Synthesis

ParameterCondition A (Conventional)Condition B (Optimized)Rationale for Optimization
Catalyst/Base Polyphosphoric Acid (PPA)Sodium Hydride (NaH)NaH is more suitable for the Dieckmann route required for 2-indanones. PPA is used for Friedel-Crafts cyclizations to make 1-indanones.[2][3]
Solvent None (PPA as solvent)Anhydrous Toluene/THFAnhydrous, non-protic solvents are essential for the base-mediated Dieckmann condensation.
Temperature 80-100 °CReflux (Toluene, ~110 °C)Sufficient thermal energy is required to drive both the cyclization and the final decarboxylation to completion.
Workup Quench in ice-waterAcidic Hydrolysis (HCl/AcOH)A strong acidic workup is required for the tandem hydrolysis and decarboxylation step.
Typical Yield 50-70%75-90%Optimization of moisture control, dilution, and workup conditions significantly improves yield.

Troubleshooting Workflow

The following decision tree can help diagnose issues with the critical Dieckmann condensation step.

Start Low Yield in Dieckmann Step CheckMoisture Is the system rigorously anhydrous? Start->CheckMoisture CheckBase Is the base active and stoichiometric? CheckMoisture->CheckBase Yes Sol_Dry Solution: Oven-dry glassware. Use freshly distilled/anhydrous solvent. CheckMoisture->Sol_Dry No CheckConditions Are reaction conditions (temp, concentration) optimal? CheckBase->CheckConditions Yes Sol_Base Solution: Use fresh NaH. Wash with hexane. Use 1.1-1.2 eq. CheckBase->Sol_Base No Sol_Conditions Solution: Use high dilution (slow addition). Heat to reflux to ensure completion. CheckConditions->Sol_Conditions No

Sources

Technical Support Center: Optimization of 5-Methoxy-1H-inden-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5-OMe-SYN-001 Subject: Reaction Optimization, Troubleshooting, and Stability Protocols for CAS 5111-70-6 Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

This guide addresses the synthesis of 5-methoxy-1H-inden-2(3H)-one (commonly 5-methoxy-2-indanone). Unlike its stable isomer 1-indanone, the 2-indanone scaffold is chemically labile, prone to self-condensation, and sensitive to oxidation.

The most robust laboratory-scale route is the Modified Prilezhaev Oxidation using performic acid generated in situ. This method converts 5-methoxyindene to the corresponding epoxide/glycol formate, which rearranges under acidic hydrolysis to the ketone.

Critical Mechanism Insight: The 5-methoxy substituent acts as an Electron Donating Group (EDG). While this increases the nucleophilicity of the alkene (accelerating epoxidation), it simultaneously lowers the activation energy for polymerization and oxidative degradation. Strict temperature control is not optional; it is the governing factor for yield.

Optimized Synthetic Protocol

Scale: 10 mmol basis (Scalable to 100 mmol with active cooling).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
5-Methoxyindene 1.0SubstrateMust be freshly distilled/passed through neutral alumina to remove peroxides.
Formic Acid (88-98%) 15.0Solvent/ReagentHigh concentration required to drive formate ester formation.
Hydrogen Peroxide (30%) 1.4OxidantDropwise addition. Excess leads to ring cleavage (oxidative cleavage).
Sulfuric Acid (7-10%) ExcessHydrolysis AgentConcentration >15% causes rapid polymerization (tarring).
Step-by-Step Workflow

Phase 1: Epoxidation & Formylation

  • Setup: Charge a 3-neck flask with Formic Acid. Equip with an internal thermometer and an overhead stirrer (magnetic stirring is insufficient for slurry/oils).

  • Activation: Add Hydrogen Peroxide (30%) in one portion. Stir for 15 minutes at room temperature (RT) to generate performic acid.

  • Substrate Addition (The Critical Step):

    • Cool the mixture to 25–30°C .

    • Add 5-Methoxyindene dropwise over 45–60 minutes.

    • Control: The reaction is exothermic. Do not allow internal temp to exceed 35°C. If it hits 40°C, stop addition and cool immediately. The EDG (methoxy) makes this exotherm sharper than in unsubstituted indene.

  • Digestion: Stir at RT for 6–7 hours. The solution should turn from clear/yellow to a deep orange/brown homogeneous solution.

Phase 2: Hydrolysis & Rearrangement

  • Concentration: Remove excess formic acid under reduced pressure (Rotavap bath < 45°C). Do not distill to dryness ; leave a viscous oil (the glycol monoformate).

  • Hydrolysis: Add the residue to 7% H₂SO₄ (aq).

  • Isolation (Steam Distillation):

    • Why: 5-methoxy-2-indanone is volatile with steam but non-volatile impurities (tars) are not. This is the most effective purification method.

    • Heat the sulfuric acid mixture to boiling and pass steam through it. Collect the distillate. The product will crystallize as white/off-white needles in the receiver.

  • Filtration: Filter the cold distillate. Wash with ice-cold water. Dry in a vacuum desiccator over P₂O₅.

Reaction Pathway & Logic Map

The following diagram illustrates the transformation and the critical decision points where the reaction often fails.

G Start 5-Methoxyindene Epoxide Epoxide Intermediate Start->Epoxide Slow Addition < 35°C Tar Polymer/Tar (DEAD END) Start->Tar Temp > 40°C Performic HCOOH + H2O2 (Performic Acid) Performic->Epoxide Formate Glycol Monoformate Epoxide->Formate Ring Opening Hydrolysis H2SO4 Hydrolysis Formate->Hydrolysis Strip HCOOH Product 5-Methoxy-2-Indanone Hydrolysis->Product Steam Distill (Success) Hydrolysis->Tar Acid Conc > 15% or Overheating

Figure 1: Mechanistic pathway and critical failure modes (Tar formation) during the synthesis.

Troubleshooting Guide (FAQ)

Issue: "The reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled Exotherm or Acid Concentration.

  • Root Cause 1: The 5-methoxy group activates the ring. If the temperature exceeded 40°C during addition, the indene polymerized before oxidation.

  • Root Cause 2: During hydrolysis, if the H₂SO₄ concentration is too high (>10%) or the pot is heated without steam flow, the product undergoes aldol condensation/polymerization.

  • Corrective Action: Use an ice bath during addition to keep T < 30°C. Ensure hydrolysis acid is dilute (7% v/v).

Issue: "Yield is low (<30%), and the product is yellow."

Diagnosis: Incomplete Hydrolysis or Oxidation.

  • Root Cause: The intermediate glycol monoformate is stable. If you quench too early or don't strip the formic acid sufficiently, hydrolysis is incomplete.

  • Corrective Action: Ensure the formic acid removal step leaves a thick oil. The steam distillation must continue until the distillate is clear (no more oil droplets). Yellow color indicates oxidation products; recrystallize from Ethanol/Water (keep below 50°C).

Issue: "The product decomposes on the shelf."

Diagnosis: Intrinsic Instability.

  • Explanation: 2-Indanones are chemically unstable due to the tendency to enolize and polymerize (forming "anhydro-bis-indanone").

  • Corrective Action: Store under Argon/Nitrogen at -20°C. Do not store in solution. If the solid turns brown, repurify via steam distillation immediately before use.

Stability & Storage Specifications

Unlike 1-indanones, 5-methoxy-2-indanone cannot be stored on a benchtop.

ParameterSpecification
Storage Temp -20°C (Freezer)
Atmosphere Inert (Argon/N₂)
Shelf Life < 2 Weeks (Solid) / < 24 Hours (Solution)
Re-purification Steam Distillation or Sublimation (High Vac)

References

  • Organic Syntheses , Coll.[1] Vol. 5, p.647 (1973); Vol. 41, p.53 (1961). 2-Indanone. Link

  • J. Org. Chem., 1958, 23 (11), pp 1783–1784. Preparation of 2-Indanone. (Foundational study on the performic acid route).
  • U.S. Patent 6,245,913 . Synthetic procedure for 5-methoxy-2...[2][3][4] (Provides context on handling activated methoxy-benzimidazole/indene systems). Link

  • ChemicalBook , CAS 5111-70-6 Data & Safety. Link

Sources

preventing degradation of 5-methoxy-1H-inden-2(3H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation in Solution

Welcome to the technical support center for 5-methoxy-1H-inden-2(3H)-one. As Senior Application Scientists, we understand the critical importance of maintaining the stability and purity of your compounds throughout the experimental process. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the degradation of 5-methoxy-1H-inden-2(3H)-one in solution, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues you may encounter with 5-methoxy-1H-inden-2(3H)-one stability. We delve into the root causes and provide actionable solutions.

Issue 1: Rapid loss of purity observed in prepared solutions, even when stored at low temperatures.

  • Potential Cause A: Oxidation. The ketone functional group and the electron-rich aromatic ring in 5-methoxy-1H-inden-2(3H)-one make it susceptible to oxidation, especially in the presence of dissolved oxygen in the solvent. This process, known as au[1][2]to-oxidation, can be accelerated by exposure to light and the presence of trace metal ions.

    • Solution: [2] 1. Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. Common methods include sparging with an inert gas like nitrogen or argon for 15-30 minutes or using a freeze-pump-thaw technique for more sensitive applications. 2. Inert Atmos[3][4][5]phere: Prepare and handle the solution under an inert atmosphere, such as in a glove box or by using Schlenk line techniques. After preparation, blanke[4][6]t the headspace of the storage vial with nitrogen or argon before sealing. 3. Use of Anti[6][7]oxidants: For long-term storage, consider adding a suitable antioxidant to the solution. The choice of antioxidant will depend on your downstream application and potential interferences.

  • Potential Cause B: pH-Mediated Degradation. Ketones can be sensitive to both acidic and basic conditions. In basic media, the alpha[8][9]-protons to the carbonyl group become acidic, leading to enolate formation. This can initiate self-condensation reactions like the aldol condensation, resulting in dimers and other impurities. In highly acidic conditio[10][11][12][13]ns, the carbonyl oxygen can be protonated, which may catalyze other unwanted reactions.

    • Solution: [9][13] 1. pH Control: Maintain the pH of your solution within a neutral range (approximately 6-8) unless your experimental protocol requires otherwise. Use buffered solvents if necessary and if they are compatible with your experimental design. 2. Solvent Choice: Select aprotic, neutral solvents whenever possible. If an aqueous or protic solvent is required, ensure it is free from acidic or basic contaminants.

Issue 2: Appearance of new, unexpected peaks in HPLC analysis after short-term storage or exposure to ambient light.

  • Potential Cause: Photodegradation. Aromatic ketones are known to be photosensitive and can undergo degradation upon exposure to light, particularly UV radiation. This can lead to the form[14][15][16][17][18]ation of radical species and subsequent unwanted side reactions.

    • Solution: [15][17] 1. Light Protection: Always store solutions of 5-methoxy-1H-inden-2(3H)-one in amber vials or wrap the container with aluminum foil to protect it from light. 2. Minimize Ex[19]posure: During experimental procedures, minimize the exposure of the solution to ambient and direct light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 5-methoxy-1H-inden-2(3H)-one?

A1: The choice of solvent depends on the specific application. For general stock solutions, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are often suitable. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. For applications requiring aqueous solutions, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute with the aqueous buffer. Always prepare aqueous solutions fresh and use them as quickly as possible.

Q2: What are the ideal[20] storage conditions for a stock solution of 5-methoxy-1H-inden-2(3H)-one?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term use (up to[20] 2 weeks), storage at 2-8°C may be acceptable, but validation is recommended.

  • Atmosphere: As de[19][20]tailed in the troubleshooting section, storing under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation.

  • Light: Protect fr[4][6][7]om light at all times by using amber vials or other light-blocking measures.

  • Aliquoting: To av[19]oid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

ParameterRecommende[20]d ConditionRationale
Temperature -20°C or -80°CSlows down degradation kinetics.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation.
Light Protected (Amber vials)Prevents photodegradation.
Aliquoting Single-use volumesAvoids freeze-thaw cycles.

Q3: How can I monitor the stability of my 5-methoxy-1H-inden-2(3H)-one solution over time?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a UV detector (such as a photodiode array detector) is a common and effective technique.

  • Method: Develop a[21][22]n HPLC method that can separate the parent compound from potential degradants.

  • Procedure: Analyze a freshly prepared solution to establish a baseline (t=0) chromatogram. Then, analyze aliquots of the solution stored under your intended conditions at regular intervals (e.g., 24 hours, 48 hours, 1 week, etc.).

  • Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation. The use of a mass spectrometry (MS) detector can further help in identifying the degradation products.

Experimental Proto[21][23]cols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of 5-methoxy-1H-inden-2(3H)-one.

  • Solvent Preparation: Select a high-purity, anhydrous grade of your chosen solvent (e.g., DMSO). Sparge the solvent with dry nitrogen gas for 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurat[3][4]ely weigh the desired amount of 5-methoxy-1H-inden-2(3H)-one in a clean, dry vial.

  • Dissolution: Under a gentle stream of nitrogen, add the degassed solvent to the vial to achieve the target concentration. Cap the vial and vortex or sonicate briefly until the compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber vials.

  • Inerting and Sealing: Gently flush the headspace of each aliquot vial with nitrogen before tightly sealing.

  • Storage: Label the vials clearly and place them in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of your solution under specific experimental conditions.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare fresh solution (Protocol 1) B t=0 Analysis (HPLC-UV/MS) A->B Immediate C Store aliquots under test conditions B->C Establish Baseline D Analyze aliquots at set time points C->D Time intervals E Compare chromatograms to t=0 D->E Data Acquisition F Assess Purity (% Degradation) E->F Quantify Change

Caption: Workflow for assessing solution stability.

Understanding Degradation Pathways

Knowledge of the potential degradation pathways is key to prevention. For 5-methoxy-1H-inden-2(3H)-one, the primary concerns are oxidation, photodegradation, and pH-mediated reactions like aldol condensation.

Degradation_Pathways cluster_stressors Stressors cluster_products Degradation Products Indenone 5-methoxy-1H-inden-2(3H)-one Oxidized Oxidized Products Indenone->Oxidized Oxidation Photo Photodegradation Products Indenone->Photo Photodegradation Aldol Aldol Condensation Products Indenone->Aldol Base-catalyzed Enolization Oxygen Oxygen (O2) Light Light (hν) pH Non-neutral pH (Acid/Base)

Sources

Technical Support Center: Synthesis of 5-Methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 5-methoxy-1H-inden-2(3H)-one (commonly referred to as 5-methoxy-2-indanone ). This compound is a critical intermediate in the synthesis of various pharmaceutical scaffolds, including rigid analogues of neurotransmitters and melatonin receptor agonists.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting, Protocol Optimization, and Stability Management

Executive Summary & Route Selection

The synthesis of 5-methoxy-2-indanone is notoriously difficult due to the inherent instability of the 2-indanone core. Unlike its thermodynamic isomer (1-indanone), 2-indanone contains a methylene group flanked by a carbonyl and an aromatic ring, making it highly prone to self-aldol condensation , oxidation , and polymerization . The presence of the electron-donating methoxy group at the 5-position further increases the electron density of the aromatic ring, making the system more susceptible to oxidative side reactions during the key transformation steps.

Validated Synthetic Pathway

The most robust route involves a three-step sequence starting from commercially available 5-methoxy-1-indanone .

  • Reduction: 5-methoxy-1-indanone

    
     5-methoxy-1-indanol.
    
  • Dehydration: 5-methoxy-1-indanol

    
     5-methoxyindene.
    
  • Oxidation (Prilezhaev-type): 5-methoxyindene

    
     [Epoxide/Formate Intermediate] 
    
    
    
    5-methoxy-2-indanone .

Experimental Protocol & Troubleshooting Guide

Phase 1: Precursor Preparation (The Indene Intermediate)

Context: The quality of the final product is strictly dependent on the purity of the 5-methoxyindene intermediate. Impurities here will co-elute or cause decomposition in the final step.

Step 1.1: Reduction

  • Reagents:

    
     (0.5 equiv), Ethanol/Methanol.
    
  • Protocol: Dissolve 5-methoxy-1-indanone in MeOH. Cool to 0°C. Add

    
     portion-wise. Stir at RT for 2h. Quench with dilute HCl.
    
  • Checkpoint: Ensure complete disappearance of the ketone (TLC/NMR). Residual ketone is difficult to separate later.

Step 1.2: Dehydration

  • Reagents:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, cat.), Toluene.
  • Protocol: Reflux 5-methoxy-1-indanol in toluene with a Dean-Stark trap to remove water.

  • Critical Pitfall: Acid-Catalyzed Polymerization. 5-methoxyindene is an electron-rich styrene analog. Prolonged heating with strong acid will cause dimerization.

  • Corrective Action: Stop the reaction immediately once water collection ceases (typically < 2h). Wash the organic layer with

    
     to remove all traces of acid before concentration.
    
Phase 2: The Critical Oxidation (Formation of 2-Indanone)

Context: This is the failure point for 80% of syntheses. The standard Organic Syntheses method (HCOOH/


) requires modification for the electron-rich methoxy derivative to prevent ring oxidation or energetic decomposition.

Protocol (Modified for Methoxy-Substituted Indenes):

  • Preparation: In a 3-neck flask, charge Formic Acid (88%, 5-7 equiv). Heat to 35-40°C.

  • Addition: Add

    
     (30%, 1.1 equiv) slowly.
    
  • Reaction: Add 5-methoxyindene dropwise as a solution in minimal ether or pure (if liquid). Control Exotherm: Maintain temp < 45°C. The methoxy group accelerates the reaction compared to unsubstituted indene.

  • Work-up: The intermediate formate ester is hydrolyzed by adding dilute

    
     (7%) and steam distilling or extracting. Note: For the methoxy derivative, steam distillation may cause degradation. Solvent extraction (DCM) followed by low-temp crystallization is preferred.
    
Troubleshooting Q&A

Q1: My yield is low (<30%) and the product is a dark tar. What happened?

  • Diagnosis: Over-oxidation or polymerization. The electron-donating methoxy group activates the aromatic ring, making it susceptible to electrophilic attack by the performic acid (generated in situ).

  • Solution:

    • Temperature Control: Do not exceed 40°C during addition.

    • Reagent Stoichiometry: Reduce

      
       to 1.05 equivalents. Excess oxidant attacks the aromatic ring.
      
    • Alternative Oxidant: Use

      
      -CPBA  in 
      
      
      
      followed by acid hydrolysis (
      
      
      /THF). This allows for lower temperatures (0°C) and better control than the HCOOH method.

Q2: The product decomposes on the silica gel column.

  • Diagnosis: 2-Indanones are acid-sensitive enolizable ketones. Standard silica gel is slightly acidic (pH 6-6.5), which catalyzes tautomerization to the enol (isobenzofuran derivative) and subsequent polymerization.

  • Solution:

    • Deactivate Silica: Pre-treat silica with 1-2% Triethylamine (

      
      ) in hexane before loading the column.
      
    • Rapid Filtration: Use a short plug of Neutral Alumina instead of silica.

    • Avoid Chromatography: If possible, purify via recrystallization from Ethanol/Pentane or sublimation (high vacuum, <60°C).

Q3: The product turns yellow/brown after one day of storage.

  • Diagnosis: Auto-oxidation. The benzylic protons at C1/C3 are highly acidic (

    
    ). Air oxidation leads to conjugated diketones or polymers.
    
  • Solution:

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Stabilizer: Trace amounts of acid (from workup) accelerate decomposition. Ensure the final product is strictly neutral.

Comparative Data: Oxidation Methods

ParameterMethod A:

Method B:

-CPBA /

Primary Mechanism Epoxidation

Formate

Hydrolysis
Epoxidation

Rearrangement
Reaction Temp 35°C - 45°C0°C - RT
Yield (Typical) 40 - 55%60 - 75%
Risk Profile High (Exotherm, Over-oxidation)Moderate (Byproduct removal)
Suitability for 5-OMe Low (Ring oxidation risk)High (Milder conditions)
Purification Steam Distillation (Harsh)Chromatography/Crystallization

Visualized Workflow & Logic

The following diagram illustrates the decision logic for the synthesis and troubleshooting pathways.

SynthesisGuide Start Start: 5-Methoxy-1-Indanone Step1 Step 1: Reduction (NaBH4) Start->Step1 Check1 Check: Full Conversion? Step1->Check1 Check1->Step1 No (Retreat) Step2 Step 2: Dehydration (pTsOH) Check1->Step2 Yes Risk1 Risk: Polymerization Step2->Risk1 Overheating Step3 Step 3: Oxidation Step2->Step3 MethodA Method A: HCOOH / H2O2 (Traditional) Step3->MethodA MethodB Method B: m-CPBA / H2SO4 (Recommended for 5-OMe) Step3->MethodB Product Target: 5-Methoxy-2-Indanone MethodA->Product Issue1 Issue: Low Yield / Tar MethodA->Issue1 High Temp / Excess H2O2 MethodB->Product Preferred Issue2 Issue: Decomposition on Silica Product->Issue2 Purification Fix1 Fix: Switch to Method B or Lower Temp Issue1->Fix1 Fix2 Fix: Neutral Alumina or Et3N-treated Silica Issue2->Fix2

Caption: Synthesis workflow and troubleshooting decision tree for 5-methoxy-2-indanone.

References

  • Organic Syntheses Procedure for 2-Indanone

    • Title: 2-Indanone (Standard HCOOH/H2O2 method found
    • Source: Organic Syntheses, Coll. Vol. 5, p.647 (1973); Vol. 41, p.53 (1961).
    • URL:[Link]

  • Epoxidation and Rearrangement Mechanisms

    • Title: Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA[1]

    • Source: Leah4Sci (Educational Resource on Mechanism)[2]

  • General Indanone Synthesis & Stability

    • Title: Indanone synthesis (Review of modern c
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Properties and Safety of 2-Indanone Derivatives

    • Title: 2-Indanone | C9H8O | CID 11983
    • Source: PubChem[3]

    • URL:[Link]

Sources

Technical Support Center: Enhancing Purity of 5-Methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive support center resource. It prioritizes the specific, often unreported challenges associated with 5-methoxy-1H-inden-2(3H)-one (5-methoxy-2-indanone), a compound notoriously more unstable and difficult to purify than its 1-indanone isomer.[1]

Executive Summary & Chemical Profile

The Core Challenge: Unlike 1-indanones, which are thermodynamically stable conjugated systems, 5-methoxy-2-indanone is a non-conjugated ketone.[1] It possesses a high tendency to enolize, leading to rapid oxidative polymerization or isomerization to the thermodynamically favored 1-indanone under basic conditions. High purity requires strict kinetic control during synthesis and non-traditional purification strategies.

PropertySpecification / Behavior
CAS Registry 615-13-4 (Parent); Derivative specific: 73305-09-6 (amine precursor often cited)
Appearance White to pale yellow crystalline solid (Pure); Turns brown/oil upon degradation.[1][2]
Stability High Risk. Sensitive to air (oxidation) and base (aldol condensation).[1]
Storage -20°C under Argon/Nitrogen.
Critical Impurity 5-methoxy-1-indanone (Isomer), 5-methoxyindene (Starting Material).[1]

Diagnostic Troubleshooting (Q&A)

Direct solutions to observed experimental anomalies.

Q1: My crude product is a dark brown oil, but the literature suggests a solid. What happened?

Diagnosis: This is the hallmark of oxidative polymerization . Causality: 2-Indanones have reactive methylene protons at the C1 and C3 positions. Exposure to atmospheric oxygen, especially in the presence of trace bases or transition metals (from catalysts), initiates radical autoxidation. Corrective Action:

  • Immediate: Do not attempt simple recrystallization yet; the tar will occlude the crystal lattice.

  • Protocol: Perform a Bisulfite Adduct Purification (See Module 3). This selectively isolates the ketone from the polymeric tar.

  • Prevention: Degas all solvents for work-up and store the crude under Ar immediately.

Q2: I see small triplets at 2.6 ppm and 3.1 ppm in the H NMR. Is this solvent residue?

Diagnosis: No. These are characteristic signals of 5-methoxy-1-indanone . Causality: Thermodynamic isomerization. If your reaction mixture became too acidic or too hot during the work-up, the double bond (enol) shifted to conjugation with the benzene ring. Resolution:

  • Separation: 1-Indanone is much less reactive toward sodium bisulfite than 2-indanone due to conjugation.[1] Use the Bisulfite Protocol to wash away the 1-indanone isomer.

  • Note: Silica chromatography is often ineffective as the isomers have similar

    
     values in many systems.
    
Q3: The yield drops significantly after silica gel column chromatography.

Diagnosis: On-column degradation. Causality: Silica gel is slightly acidic and can catalyze the rearrangement to 1-indanone or aldol condensation of the 2-indanone.[1] Corrective Action:

  • Pre-treatment: Neutralize the silica gel with 1% triethylamine (TEA) in hexane before loading.

  • Speed: Use "Flash" chromatography literally—minimize residence time (<10 mins).[1]

  • Alternative: Switch to neutral alumina or, preferably, rely on chemical purification (Bisulfite).[1]

The "Self-Validating" Purification Protocol

Standard recrystallization is often insufficient for 2-indanones.[1] The Bisulfite Adduct method is the industry standard for high-purity isolation because it chemically locks the ketone, allowing impurities to be washed away.

Method: Sodium Bisulfite Adduct Formation

Target: Removal of non-ketone impurities (indene, polymers) and conjugated ketones (1-indanone).[1]

Step 1: Adduct Formation[1]
  • Dissolve crude 5-methoxy-2-indanone in a minimal amount of Ethanol (EtOH) .

  • Add a saturated aqueous solution of Sodium Bisulfite (

    
    )  (3.0 equivalents) with vigorous stirring.
    
  • Stir for 1-2 hours. A thick white precipitate (the bisulfite adduct) should form.

    • Validation Check: If no solid forms, add more EtOH to ensure phase contact, or cool to 0°C.

Step 2: Washing (The Purification Step)[1]
  • Filter the solid adduct.[3]

  • Wash 1: Diethyl ether (removes starting material indene and 1-indanone isomer).

  • Wash 2: Small amount of cold EtOH.

  • The solid is now the pure "masked" ketone.

Step 3: Regeneration[1]
  • Suspend the solid in water.

  • Add 10% Sulfuric Acid (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    .
    • Expert Tip: Use acid (

      
      ) for 2-indanones.[1][2] Bases can trigger polymerization immediately upon release of the free ketone.
      
  • Extract immediately with Dichloromethane (DCM) .

  • Dry over

    
     and concentrate in vacuo at low temperature (<30°C).
    
Quantitative Comparison of Methods
MethodPurity AchievedYield RecoveryRemoval of 1-Indanone
Recrystallization (EtOH) 90-95%40-60%Poor (Co-crystallizes)
Silica Chromatography 85-92%30-50%Moderate (Degradation risk)
Bisulfite Adduct >98% 70-85% Excellent

Synthesis Optimization Logic

If you are synthesizing this from 5-methoxyindene, the oxidation step is the critical control point.[1]

Pathway Visualization

The following diagram illustrates the critical decision nodes in the synthesis and purification workflow.

G Start Start: 5-Methoxyindene Oxidation Oxidation (HCOOH / H2O2) Start->Oxidation Epoxidation/Rearrangement Crude Crude Mixture (2-Indanone + 1-Indanone + Tar) Oxidation->Crude Decision Impurity Check (NMR) Crude->Decision Bisulfite Bisulfite Adduct Formation (Saturated NaHSO3) Decision->Bisulfite High Impurity / Tar Recryst Recrystallization (MeOH/Hexane) Decision->Recryst High Purity (>95%) Wash Solvent Wash (Removes Isomers/Tar) Bisulfite->Wash Regen Acid Hydrolysis (Regenerate Ketone) Wash->Regen Final Pure 5-Methoxy-2-Indanone Regen->Final Degradation High Risk: Polymerization/Yield Loss Recryst->Degradation If pH > 7 or Hot Recryst->Final

Caption: Workflow logic for maximizing purity. The Bisulfite path is preferred for crude mixtures containing >5% impurities.

Critical Synthesis Parameters[1][4]
  • Temperature Control: During the formic acid/

    
     oxidation, maintain temperature between 35-40°C . Exceeding 45°C promotes over-oxidation to the diol or rearrangement to 1-indanone.
    
  • Quenching: Destroy excess peroxide completely with ferrous sulfate or sodium sulfite before extraction. Residual peroxides will oxidize the product during concentration.

References

  • Organic Syntheses , Coll. Vol. 5, p.647 (1973); Vol. 41, p.53 (1961).[1] Preparation of 2-Indanone (Parent Protocol). Link[1]

  • PubChem Compound Summary . 2-Indanone (Chemical & Physical Properties). Link

  • BenchChem Stability Guide . Stability and Storage of Indanone Derivatives. Link[1]

  • Journal of Organic Chemistry . Mechanistic insights into the rearrangement of indene oxides to indanones. (General mechanistic reference for acid-catalyzed rearrangement). Link

  • MDPI Applied Sciences . Energetic Effects in Methyl- and Methoxy-Substituted Indanones. (Thermodynamic data on stability differences). Link[1]

Sources

Technical Support Center: Optimization of In Vivo Dosing for Novel Indenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

The following guide addresses the critical process of optimizing in vivo dosage for novel compounds, specifically focusing on the indenone class of molecules, as exemplified by 5-methoxy-1H-inden-2(3H)-one. It is important to note that publicly available data on the in vivo characteristics of 5-methoxy-1H-inden-2(3H)-one is limited. Therefore, this guide provides a robust framework of established principles and methodologies for dose optimization of a novel indenone derivative, which can be adapted as you generate initial data for your specific compound. This approach ensures scientific rigor and the safety and ethical treatment of research animals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Dose Selection and Range Finding

Question 1: We have a novel indenone derivative, "Compound X" (structurally related to 5-methoxy-1H-inden-2(3H)-one), and in vitro data showing an IC50 of 500 nM in our target cell line. How do we determine a starting dose for our first in vivo mouse study?

Answer:

Selecting a starting dose for a first-in-human study is a critical step that requires careful consideration of all available data to ensure subject safety. The US Food and Drug Administration (FDA) provides guidance on this process, often involving the determination of a No Observed Adverse Effect Level (NOAEL) from toxicology studies in animals. The NOAEL is the highest dose tested that does not produce any significant adverse effects. This value is then converted to a Human Equivalent Dose (HED) using body surface area (BSA) conversion factors.

For a first-in-mouse study, a common approach is to start with a dose that is a fraction of the NOAEL determined in the most sensitive animal species. If a NOAEL is not yet established, a dose can be estimated from in vitro data, but this should be done with caution. A widely used method is to start with a dose that is expected to achieve a plasma concentration similar to the in vitro IC50 or EC50. However, this requires making assumptions about the compound's pharmacokinetic properties.

A more conservative and highly recommended approach for a completely novel compound is to perform a dose-ranging study, also known as a maximum tolerated dose (MTD) study. This involves administering escalating doses of the compound to small groups of animals to identify the dose that produces the desired effect without causing unacceptable toxicity.

Troubleshooting Guide: Initial Dose Selection

Issue Potential Cause Recommended Action
No in vivo toxicity data (NOAEL) is available. The compound is novel and has not undergone formal toxicology studies.Initiate a dose-ranging study starting at a very low dose (e.g., 0.1 mg/kg) and escalate slowly, carefully monitoring for any signs of toxicity.
Uncertainty in translating in vitro IC50 to an in vivo dose. The compound's absorption, distribution, metabolism, and excretion (ADME) properties are unknown.Perform a preliminary pharmacokinetic (PK) study to understand the compound's bioavailability and clearance. This will help in selecting a dose that is more likely to achieve the target plasma concentration.
The calculated starting dose based on in vitro data causes immediate adverse effects. The compound may have unexpected in vivo toxicity or the assumptions made about its PK/PD relationship were incorrect.Immediately halt the study and re-evaluate the starting dose. Consider a starting dose that is at least 10-fold lower.
Section 2: Designing and Executing a Dose-Ranging (MTD) Study

Question 2: What is the standard protocol for conducting a dose-ranging study for our novel indenone derivative in mice?

Answer:

A well-designed dose-ranging study is essential to determine a safe and effective dose range for your compound. The primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing life-threatening toxicity.

Step-by-Step Protocol for a Mouse Dose-Ranging Study:

  • Animal Model: Select a relevant mouse strain for your disease model. Ensure animals are of the same sex and age to minimize variability.

  • Group Size: Use a small group size, typically 3-5 mice per dose group.

  • Dose Escalation:

    • Start with a low, sub-therapeutic dose (e.g., 0.1-1 mg/kg).

    • Use a dose escalation scheme, such as a modified Fibonacci sequence, where the dose increments are larger at lower doses and smaller as you approach the anticipated MTD.

    • Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.

    • Record body weight at least twice a week. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis.

  • Data Analysis: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and does not produce any overt signs of toxicity.

Experimental Workflow for Dose-Ranging Study

DoseRangingWorkflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis & Endpoint Prep Select Animal Model (e.g., C57BL/6 mice) DosePrep Prepare Compound X Formulation Prep->DosePrep DoseGroup1 Dose Group 1 (e.g., 1 mg/kg) DosePrep->DoseGroup1 Monitor1 Daily Monitoring: - Clinical Signs - Body Weight DoseGroup1->Monitor1 ToxAssess Assess Toxicity: - Weight Loss >15%? - Adverse Events? Monitor1->ToxAssess DoseGroup2 Dose Group 2 (e.g., 5 mg/kg) Monitor2 Daily Monitoring DoseGroup2->Monitor2 Monitor2->ToxAssess DoseGroupN Dose Group N (Escalating Doses) MonitorN Daily Monitoring MTD_Yes MTD Identified ToxAssess->MTD_Yes Yes MTD_No Continue Dose Escalation ToxAssess->MTD_No No Necropsy Necropsy & Histopathology MTD_Yes->Necropsy MTD_No->DoseGroup2

Caption: Workflow for a typical in vivo dose-ranging study.

Section 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Question 3: We have identified an MTD for "Compound X". How do we now select the optimal dose for our efficacy studies?

Answer:

The MTD tells you the upper limit of what is safe, but not necessarily what is effective. To determine the optimal dose for efficacy, you need to understand the relationship between the dose, the resulting drug concentration in the body (pharmacokinetics or PK), and the biological effect (pharmacodynamics or PD). This is achieved through PK/PD modeling.

A basic PK study involves administering a single dose of your compound to a group of animals and then collecting blood samples at various time points to measure the drug concentration. This will give you key parameters such as:

  • Cmax: The maximum plasma concentration.

  • Tmax: The time to reach Cmax.

  • AUC: The area under the curve, which represents the total drug exposure over time.

  • t1/2: The half-life of the compound.

By correlating these PK parameters with a pharmacodynamic endpoint (e.g., tumor growth inhibition, reduction in a biomarker), you can build a PK/PD model that helps you select a dose that will maintain the drug concentration above the effective level for a desired period.

Troubleshooting Guide: PK/PD Studies

Issue Potential Cause Recommended Action
High variability in plasma concentrations between animals. Inconsistent dosing technique, differences in animal metabolism, or issues with the drug formulation.Refine your dosing procedure to ensure accuracy. Consider using a more homogenous group of animals. Evaluate the stability and solubility of your formulation.
Very rapid clearance of the compound (short half-life). The compound is rapidly metabolized and/or excreted.This may necessitate more frequent dosing or the development of a sustained-release formulation to maintain therapeutic drug levels.
No clear correlation between drug exposure (AUC) and efficacy. The chosen PD endpoint may not be sensitive enough, or the mechanism of action is more complex than a simple dose-response relationship.Select a more direct and quantifiable biomarker of drug activity. Investigate potential downstream effects or alternative signaling pathways.

Logical Relationship in PK/PD-Guided Dose Selection

PKPD_Logic Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) - Cmax - AUC - t1/2 Dose->PK Determines PD Pharmacodynamics (PD) - Target Engagement - Biomarker Modulation - Efficacy PK->PD Drives Toxicity Toxicity - Adverse Events - Weight Loss PK->Toxicity Can Lead to OptimalDose Optimal Therapeutic Dose PD->OptimalDose Informs Toxicity->OptimalDose Constrains

Technical Support Center: Analysis of 5-Methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method refinement for the analysis of 5-methoxy-1H-inden-2(3H)-one (5-Methoxy-2-indanone). Document ID: TSC-IND-02-REF Status: Active / Senior Scientist Verified[1]

⚠️ Critical Disambiguation: Isomer Verification

Before proceeding, verify your chemical structure. There is a frequent industry confusion between the 1-indanone and 2-indanone isomers.[1]

  • Target Molecule (This Guide): 5-methoxy-1H-inden-2(3H)-one (5-Methoxy-2-indanone).[1] The ketone is at the C2 position, flanked by two methylene groups. This molecule is inherently unstable and prone to self-condensation.[1]

  • Common Isomer: 5-methoxy-1-indanone (CAS 5111-70-6).[1][2][3][4] The ketone is at C1, conjugated with the benzene ring. This is stable and commercially abundant.[1]

If you are analyzing CAS 5111-70-6, this guide addresses a different isomer. The protocols below are specifically designed for the labile C2-ketone variant.

Module 1: HPLC/UPLC Method Refinement

Context: 5-methoxy-2-indanone exhibits keto-enol tautomerism. The "active" methylene protons at C1 and C3 are highly acidic (pKa ~12-13), leading to rapid enolization and potential on-column degradation or peak splitting on silica-based columns.[1]

Q: Why do I see peak splitting or excessive tailing even on a new C18 column?

A: This is likely due to the interaction of the enol form with residual silanols on the column stationary phase, or rapid tautomerization occurring during the run.

Troubleshooting Protocol:

  • Mobile Phase pH Control (Critical): You must suppress the ionization of the silanols and stabilize the keto form.

    • Recommendation: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in both water and acetonitrile channels.[1] Maintain pH < 3.0.

    • Avoid: Neutral pH or Acetate buffers (pH 4-5), which facilitate enolization rates that match the chromatographic timescale, causing "saddle" peaks.

  • Column Selection: Switch to a high-purity, fully end-capped column with steric protection.

    • Preferred: C18 Hybrid Particle (e.g., ethylene-bridged hybrid) to minimize silanol activity.[1]

    • Dimensions: 2.1 x 50 mm, 1.7 µm (UPLC) or 4.6 x 150 mm, 3.5 µm (HPLC).

  • Temperature: Lower the column temperature to 25°C or 20°C . Higher temperatures (e.g., 40°C) accelerate tautomerization, worsening peak shape.

Q: My calibration curve linearity is poor (

) at low concentrations. Why?

A: 2-Indanones are susceptible to oxidative degradation in dilute solutions, forming 1,2-indanediones or dimers.[1]

Corrective Action:

  • Solvent: Do not use pure methanol as a diluent; it can promote hemiacetal formation.[1] Use Acetonitrile (ACN) or ACN:Water (90:10) .[1]

  • Amber Glass: The methoxy group activates the ring, making it slightly photosensitive. Use amber vials.

  • Autosampler Stability: Set the autosampler temperature to 4°C .

Summary of Chromatographic Parameters:

ParameterRecommended SettingRationale
Stationary Phase C18 Hybrid (End-capped)Reduces silanol interactions with enol form.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH stabilizes the ketone form.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower backpressure/better shape than MeOH.[1]
Gradient 5% to 95% B over 7 minsFast gradient minimizes on-column residence time.[1]
Detection UV 280 nmMax absorbance for the methoxy-benzene system.[1]
Flow Rate 0.4 mL/min (UPLC)Standard for 2.1mm ID columns.[1]
Module 2: Visualizing the Method Optimization Workflow

The following diagram illustrates the decision logic for refining the method based on peak topology.

MethodRefinement Start Start: Peak Analysis CheckShape Check Peak Topology Start->CheckShape SplitPeak Issue: Split/Saddle Peak CheckShape->SplitPeak Tailing Issue: Tailing > 1.5 CheckShape->Tailing GhostPeaks Issue: Ghost Peaks CheckShape->GhostPeaks ActionSplit Cause: Tautomerism Action: Lower Temp (20°C) & Acidify MP SplitPeak->ActionSplit ActionTail Cause: Silanol Interaction Action: Switch to Hybrid C18 Tailing->ActionTail ActionGhost Cause: Oxidation/Dimerization Action: Add 0.05% BHT to Diluent GhostPeaks->ActionGhost Retest Re-inject Standard ActionSplit->Retest ActionTail->Retest ActionGhost->Retest Retest->CheckShape Fail Success Pass: Sym < 1.2, Resolution > 2.0 Retest->Success Pass

Caption: Logic flow for diagnosing and correcting HPLC anomalies specific to 5-methoxy-2-indanone.

Module 3: GC-MS Analysis & Thermal Instability

Context: Unlike 1-indanone, 5-methoxy-2-indanone is thermally labile.[1] The high temperatures of a GC injector (


) can cause dehydrogenation to the indenone or aldol condensation.
Q: I see multiple peaks in GC-MS that match the molecular weight of dimers (

320-324). Is my sample impure?

A: Not necessarily. This is likely artifactual dimerization occurring in the hot injector port. 2-Indanones readily self-condense under heat.[1]

Troubleshooting Protocol:

  • Derivatization (Recommended): Convert the ketone to a methoxime to stabilize the molecule before injection.

    • Reagent: Methoxyamine hydrochloride in pyridine.[1]

    • Procedure: Incubate sample with reagent at 60°C for 30 mins.

    • Result: The oxime derivative is thermally stable and prevents enolization-driven dimerization.[1]

  • Cold On-Column Injection: If derivatization is impossible, use a "Cool-on-Column" inlet or a PTV (Programmed Temperature Vaporizer) injector starting at 40°C and ramping quickly after the sample is on the column.[1]

Module 4: Synthesis Process Control (IPC)

Context: When synthesizing 5-methoxy-2-indanone (usually from 5-methoxyindene via oxidation), it is vital to stop the reaction before over-oxidation occurs.[1]

Q: How do I distinguish the starting material (Indene) from the Product (2-Indanone) and the Over-oxidized impurity?

A: Use Thin Layer Chromatography (TLC) or UPLC with the following markers. The polarity shift is distinct.

Data Table: Relative Retention (UPLC C18)

CompoundStructure NoteRelative Retention Time (RRT)Polarity Trend
5-Methoxyindene Starting Material1.25Non-polar (Late eluting)
5-Methoxy-2-indanone Target Product 1.00 Moderate Polarity
5-Methoxy-1,2-indanedione Over-oxidation0.65More Polar (Early eluting)
Dimer Impurity Condensation1.45Very Hydrophobic

Note: RRT is normalized to the target product.

References
  • BenchChem. (2025).[1][5] A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Indanone. BenchChem Technical Library.[1] Link

  • TCI Chemicals. (2024).[1] Product Specification: 5-Methoxy-1-indanone (CAS 5111-70-6) vs Indanone derivatives.[1][4] TCI America.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Authoritative text on silanol interactions and peak tailing).

  • PubChem. (2025).[1] Compound Summary: 5-Methoxyindan-1-one (and isomeric data). National Library of Medicine.[1] Link

  • Shiner, V. J., & Martin, B. (1984). Deuterium effects on the ionization of 2-indanone.[1] Journal of the American Chemical Society, 106(8), 2469. (Foundational mechanism on 2-indanone instability).[1]

Sources

Validation & Comparative

A Researcher's Guide to Unveiling and Validating the Biological Target of 5-methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher embarking on the journey of drug discovery, the identification and validation of a small molecule's biological target is a critical juncture that dictates the trajectory of a research program. This guide provides a comprehensive, technically-grounded framework for elucidating and confirming the molecular target of 5-methoxy-1H-inden-2(3H)-one, a compound with potential applications in the development of central nervous system therapeutics.[1] We will navigate the logical progression from broad, unbiased screening to definitive, multi-faceted validation, emphasizing the causality behind experimental choices and the importance of self-validating systems.

Section 1: The Investigative Groundwork - Initial Target Hypothesis Generation

Given that 5-methoxy-1H-inden-2(3H)-one is primarily documented as a synthetic intermediate, its direct biological target is not well-established.[1] Therefore, our initial efforts must be directed towards generating plausible hypotheses. This phase combines computational approaches with broad-based experimental screening to cast a wide net.

In Silico Target Prediction: The Digital First Pass

Computational methods offer a time and resource-efficient starting point to prioritize potential targets.[2][3] These approaches leverage the structural information of our query molecule to predict its interaction with known protein structures.

  • Reverse Docking: This technique screens the structure of 5-methoxy-1H-inden-2(3H)-one against a large database of protein binding sites.[4] The goal is to identify proteins to which the molecule is predicted to bind with high affinity.

  • Pharmacophore Modeling: By analyzing the chemical features of 5-methoxy-1H-inden-2(3H)-one, we can search for similar pharmacophores in databases of compounds with known biological targets. This can reveal potential targets that interact with molecules sharing similar structural motifs.

  • Network Pharmacology: This systems-biology approach can help to identify potential targets within the complex cellular pathways that may be modulated by our compound.[2]

It is crucial to recognize that these in silico methods are predictive and serve to generate hypotheses, not to provide definitive answers. Experimental validation is a mandatory next step.

Phenotypic Screening: From Cellular Effect to Target Pathway

Phenotypic screening involves assessing the effect of a compound on cellular or organismal behavior without a preconceived notion of the target.[5] This is a powerful, unbiased approach to understanding the functional consequences of compound treatment.

A logical workflow for phenotypic screening is depicted below:

G A Compound Treatment (5-methoxy-1H-inden-2(3H)-one) B High-Content Imaging (e.g., cell morphology, organelle health) A->B Induces Cellular Changes C Gene Expression Profiling (e.g., RNA-seq) A->C Induces Cellular Changes D Proteomic Analysis (e.g., Mass Spectrometry) A->D Induces Cellular Changes E Pathway Analysis B->E Provides Datasets for C->E Provides Datasets for D->E Provides Datasets for F Hypothesized Target(s) E->F Identifies Perturbed Pathways & Potential

Caption: Workflow for Phenotypic Screening to Generate Target Hypotheses.

By identifying the cellular pathways most significantly perturbed by 5-methoxy-1H-inden-2(3H)-one, we can narrow our focus to the key molecular players within those pathways as potential targets.

Section 2: Establishing a Direct Interaction - Target Engagement Assays

Once a list of putative targets is generated, the next critical step is to determine if 5-methoxy-1H-inden-2(3H)-one physically interacts with these proteins.

Biophysical Methods for Direct Binding Assessment

Several biophysical techniques can directly measure the binding of a small molecule to a protein, providing quantitative data on affinity and kinetics.[6]

TechniquePrincipleKey Outputs
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule.[6]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized protein.[7]Association and dissociation rate constants (ka, kd), and binding affinity (Kd).
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode.[6][8]Atomic-level details of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation: Dialyze the purified target protein and dissolve 5-methoxy-1H-inden-2(3H)-one in the same buffer to minimize buffer mismatch effects.

  • Loading: Fill the ITC sample cell with the target protein solution and the injection syringe with the compound solution.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

In Vitro Target Engagement Assays
  • Affinity Chromatography: This method involves immobilizing 5-methoxy-1H-inden-2(3H)-one on a solid support and then passing a cell lysate over the column.[9] Proteins that bind to the compound will be retained and can subsequently be eluted and identified by mass spectrometry.[9]

  • Enzymatic Assays: If the hypothesized target is an enzyme, its activity can be measured in the presence and absence of 5-methoxy-1H-inden-2(3H)-one to determine if the compound acts as an inhibitor or activator.

Section 3: From Binding to Biological Function - Cellular Target Validation

Demonstrating a direct interaction is necessary but not sufficient. The next phase of validation aims to establish a causal link between target engagement and the observed cellular phenotype.

Genetic Approaches for Target Validation

Genetic manipulation of the target's expression is a powerful tool to probe its role in the compound's mechanism of action.[7][10]

  • Gene Knockdown/Knockout (RNAi/CRISPR): If reducing the expression of the target protein diminishes the cellular effect of 5-methoxy-1H-inden-2(3H)-one, it strongly suggests that the compound's activity is mediated through this target.[5][10]

  • Target Overexpression: Conversely, overexpressing the target protein may enhance the cellular response to the compound.

The logical flow for genetic validation is as follows:

G cluster_0 Wild-Type Cells cluster_1 Target Knockdown/Knockout Cells A Treat with 5-methoxy-1H-inden-2(3H)-one B Observe Cellular Phenotype (e.g., Apoptosis) A->B D Reduced or Abolished Cellular Phenotype B->D Compare Phenotypes C Treat with 5-methoxy-1H-inden-2(3H)-one C->D

Caption: Logic of Genetic Target Validation.

Comparison with Known Ligands

If there are known, well-characterized small molecules that modulate the activity of the hypothesized target, they can serve as valuable tools for comparison.[7][11]

CompoundKnown Target(s)Expected Cellular Phenotype
5-methoxy-1H-inden-2(3H)-one Hypothesized Target XObserved Phenotype A
Known Activator of Target X Target XShould phenocopy or partially mimic Phenotype A
Known Inhibitor of Target X Target XMay antagonize or have an opposing effect to Phenotype A

Section 4: The Ultimate Test - In Vivo Target Validation

The final and most rigorous stage of target validation is to demonstrate the relevance of the target in a living organism.[12][13] This step is crucial for establishing the therapeutic potential of modulating the target.

Animal Models of Disease

The choice of animal model is critical and should be relevant to the anticipated therapeutic indication.[10] For a compound with potential CNS activity, models of neurodegenerative diseases or psychiatric disorders may be appropriate.

Experimental Workflow for In Vivo Validation:

  • Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Determine the dose and dosing regimen of 5-methoxy-1H-inden-2(3H)-one that results in target engagement in the relevant tissue (e.g., the brain).

  • Efficacy Studies: Administer the compound to the disease model and assess its impact on disease-relevant endpoints (e.g., behavioral deficits, pathological markers).

  • Target Engagement Biomarkers: Measure a biomarker that confirms the compound is interacting with its target in the animal. This could be a downstream signaling molecule or a change in gene expression.

G A Administer Compound to Disease Model B Measure Target Engagement (e.g., Brain Tissue) A->B C Assess Therapeutic Efficacy (e.g., Behavioral Improvement) A->C D Correlate Target Engagement with Efficacy B->D C->D

Caption: Workflow for In Vivo Target Validation.

Section 5: Comparative Analysis - Benchmarking Against Alternatives

A thorough validation guide should also consider the competitive landscape. For instance, if our investigations reveal that 5-methoxy-1H-inden-2(3H)-one is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a known family of cancer drug targets, we would then compare its performance to existing FGFR inhibitors.[14]

Feature5-methoxy-1H-inden-2(3H)-oneAlternative FGFR Inhibitor (e.g., Debio 1347)[14]
In Vitro Potency (IC50) To be determinedReported values
Selectivity Profile To be determinedReported values against a panel of kinases
Cellular Activity To be determinedReported activity in FGFR-dependent cancer cell lines
In Vivo Efficacy To be determinedReported efficacy in xenograft models
Pharmacokinetic Properties To be determinedReported oral bioavailability, half-life, etc.

This comparative analysis provides essential context for the potential advantages and disadvantages of 5-methoxy-1H-inden-2(3H)-one as a therapeutic candidate.

Conclusion

The journey from a novel small molecule to a validated drug candidate is a rigorous and multi-faceted process. For 5-methoxy-1H-inden-2(3H)-one, the path begins with a systematic and unbiased approach to target identification, followed by a hierarchical series of validation experiments that build upon one another. By adhering to the principles of scientific integrity, employing self-validating experimental designs, and rigorously comparing our findings to established alternatives, we can confidently elucidate the biological target of this compound and pave the way for its potential therapeutic development.

References

  • MySkinRecipes. 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. 2024;17(03):107–117. Available from: [Link]

  • MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. 2018. Available from: [Link]

  • Sygnature Discovery. Target Validation. Available from: [Link]

  • BioCurate. Target validation – BioCurate's perspective. Available from: [Link]

  • PubChem. 5-Methoxyindan-1-one. Available from: [Link]

  • Chemsrc. 5-methoxy-2,3-dihydro-1H-inden-2-amine | CAS#:73305-09-6. Available from: [Link]

  • PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. 2023. Available from: [Link]

  • PubMed. Targeting disease: Computational approaches for drug target identification. 2023. Available from: [Link]

  • Target ALS. In Vivo Target Validation. Available from: [Link]

  • Cambridge Core. Computational Approach for Drug Target Identification. 2011. Available from: [Link]

  • PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. 2015. Available from: [Link]

  • UCL. Target Identification and Validation (Small Molecules). Available from: [Link]

  • PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design. 2014. Available from: [Link]

  • PubMed. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. 2018. Available from: [Link]

  • Taylor & Francis Online. Computational approaches for drug target identification in pathogenic diseases. 2016. Available from: [Link]

  • PubMed Central. Computational/in silico methods in drug target and lead prediction. 2021. Available from: [Link]

  • Alchem Pharmtech. CAS 73305-09-6 | 5-METHOXY-2,3-DIHYDRO-1H-INDEN-2-AMINE. Available from: [Link]

  • ScienceDirect. Identifying novel drug targets with computational precision. 2024. Available from: [Link]

  • MDPI. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. 2021. Available from: [Link]

  • PubMed Central. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. 2019. Available from: [Link]

  • PubMed. 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. 2002. Available from: [Link]

  • Gsrs. 5-ETHOXY-2,3-DIHYDRO-6-METHOXY-1H-INDEN-1-ONE. Available from: [Link]

  • PubChem. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. Available from: [Link]

Sources

The Indenone Scaffold in Oncology: A Comparative Guide to 5-methoxy-1H-inden-2(3H)-one and its Promising Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cancer research, the indenone scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anti-cancer therapeutics. This guide provides a comparative analysis of 5-methoxy-1H-inden-2(3H)-one and other notable indenone derivatives that have shown promise in preclinical studies. While direct experimental data on the anti-cancer activity of 5-methoxy-1H-inden-2(3H)-one is limited in publicly available literature, this document will extrapolate its potential based on the well-documented activities of its structural analogues and the influence of methoxy substitution in related pharmacophores. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this versatile chemical class.

The Allure of the Indenone Core

The indenone framework, a fused bicyclic system of benzene and cyclopentenone, offers a rigid and tunable platform for interacting with various biological targets implicated in cancer progression. Its compact structure allows for efficient exploration of chemical space, while the benzenoid ring and the enone system provide key sites for modification to optimize potency, selectivity, and pharmacokinetic properties. Several indenone derivatives have demonstrated potent cytotoxic and cytostatic effects through diverse mechanisms of action, establishing the therapeutic promise of this molecular architecture.[1][2]

A Hypothetical Profile of 5-methoxy-1H-inden-2(3H)-one in Cancer Research

Currently, 5-methoxy-1H-inden-2(3H)-one is primarily recognized as a synthetic intermediate. However, based on the structure-activity relationships (SAR) of analogous compounds, we can hypothesize its potential as an anti-cancer agent. The introduction of a methoxy group at the 5-position of the indenone core is of particular interest. The methoxy group is a common substituent in many approved drugs and is known to modulate a compound's electronic properties, lipophilicity, and metabolic stability, all of which can significantly impact its biological activity.[3] In numerous instances, the strategic placement of a methoxy group has been shown to enhance the anti-cancer efficacy of various molecular scaffolds.[4]

The electron-donating nature of the methoxy group can influence the reactivity of the indenone core, potentially modulating its interaction with target proteins. Furthermore, its impact on lipophilicity can affect cell membrane permeability, a critical factor for intracellular drug availability.[4]

Comparator Indenone Derivatives: A Snapshot of Proven Anti-Cancer Activity

To contextualize the potential of 5-methoxy-1H-inden-2(3H)-one, we will examine the experimental data of several well-characterized indenone derivatives.

Indanocine: A Microtubule-Targeting Agent

Indanocine is a synthetic indanone derivative that has garnered significant attention for its potent antiproliferative activity, with a mean GI50 of less than 20 nM across a wide range of cancer cell lines, including those with multidrug resistance.[5] Its primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and subsequent apoptosis.[6][7] Notably, indanocine has shown selective cytotoxicity towards cancer cells, with less impact on normal, non-proliferating cells.[7]

ITH-6: An Indanone-Based Thiazolyl Hydrazone Derivative

ITH-6, an indanone-based thiazolyl hydrazone, has demonstrated significant anti-cancer effects, particularly in colorectal cancer models. This compound induces cell cycle arrest at the G2/M phase and promotes apoptosis. Mechanistically, ITH-6 has been shown to inhibit the expression of NF-κB p65 and Bcl-2, key regulators of cell survival and proliferation.

Dihydro-1H-indene Derivatives: Novel Tubulin Polymerization Inhibitors

A series of dihydro-1H-indene derivatives have been developed as potent tubulin polymerization inhibitors that also bind to the colchicine site.[8][9] One of the most promising compounds in this series, compound 12d , exhibited IC50 values in the nanomolar range (28-87 nM) against various cancer cell lines.[9] Beyond its antiproliferative effects, compound 12d also demonstrated anti-angiogenic properties, a crucial aspect of cancer therapy.[8][9]

Comparative Performance Data

The following table summarizes the key performance metrics of the discussed indenone derivatives, providing a framework for evaluating the potential of novel analogues like 5-methoxy-1H-inden-2(3H)-one.

CompoundMechanism of ActionKey Cancer Cell LinesReported IC50/GI50 Values
Indanocine Tubulin polymerization inhibitor (colchicine site)MCF-7/ADR, MES-SA/DX5, HL-60/ADRMean GI50 < 20 nM
ITH-6 NF-κB p65 and Bcl-2 inhibitor; G2/M arrest; Apoptosis inductionHT-29, COLO 205, KM 12-
Compound 12d (dihydro-1H-indene derivative) Tubulin polymerization inhibitor (colchicine site); Anti-angiogenicVarious cancer lines28-87 nM

Key Signaling Pathways and Experimental Workflows

The anti-cancer activity of indenone derivatives often involves the modulation of critical cellular pathways. Understanding these pathways is essential for rational drug design and for designing experiments to elucidate the mechanism of action of new compounds.

Tubulin Polymerization and Mitotic Arrest

Many indenone derivatives, such as indanocine and the dihydro-1H-indene series, exert their anti-cancer effects by disrupting microtubule dynamics. This leads to a cascade of events culminating in apoptosis.

Indenone Indenone Derivative (e.g., Indanocine) Tubulin Tubulin Dimers Indenone->Tubulin Binds to Colchicine Site Microtubules Microtubules Indenone->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Indenone Derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Indenone derivatives like ITH-6 can inhibit this pathway, leading to decreased expression of pro-survival genes.

Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus->TargetGenes Activates Transcription CellSurvival Cell Survival & Proliferation TargetGenes->CellSurvival Indenone Indenone Derivative (e.g., ITH-6) Indenone->NFkB Inhibits Translocation

Sources

Publish Comparison Guide: Anti-Proliferative Effects of 5-Methoxy-1H-inden-2(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the anti-proliferative potential of 5-methoxy-1H-inden-2(3H)-one (commonly referred to as 5-methoxy-2-indanone ) and its bioactive derivatives.

While the parent compound serves as a critical synthetic intermediate, its pharmacological value lies in its role as a privileged scaffold for the generation of benzylidene-2-indanone derivatives—potent microtubule-destabilizing agents that rival established chemotherapeutics like Combretastatin A-4.

Subject: 5-Methoxy-1H-inden-2(3H)-one (and its bioactive benzylidene derivatives) Function: Microtubule Destabilizing Agent / Tubulin Polymerization Inhibitor Target Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists.

Executive Summary: The Indanone Advantage

5-Methoxy-1H-inden-2(3H)-one is a bicyclic ketone that functions as a conformationally restricted scaffold. Unlike open-chain chalcones, which suffer from rapid metabolic isomerization (cis/trans), the indanone core locks the pharmacophore into a rigid configuration. This structural rigidity significantly enhances binding affinity to the colchicine-binding site of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Core Value Proposition
  • Stability: Superior metabolic stability compared to Combretastatin A-4 (CA-4) due to the absence of a vulnerable cis-stilbene olefin.

  • Potency: Derivatives exhibit IC50 values in the low nanomolar range against multi-drug resistant (MDR) cancer cell lines.

  • Selectivity: The 5-methoxy substitution mimics the pharmacophoric features of the colchicine A-ring, crucial for high-affinity tubulin interaction.

Chemical Profile & Mechanism of Action

Structural Logic

The molecule functions as a "bioisostere" for the unstable cis-double bond found in combretastatins.

  • Parent Compound: 5-Methoxy-2-indanone (Inactive/Low Potency alone).

  • Active Pharmacophore: 1,3-Bis(benzylidene)-5-methoxy-2-indanone or 1-(benzylidene)-5-methoxy-2-indanone.

  • Key Interaction: The 5-methoxy group functions as a hydrogen bond acceptor, anchoring the molecule within the hydrophobic pocket of

    
    -tubulin.
    
Signaling Pathway (Mechanism)

The compound disrupts the dynamic instability of microtubules. By binding to the colchicine site, it prevents the polymerization of tubulin dimers into microtubules, triggering the Spindle Assembly Checkpoint (SAC) .

TubulinPathway Compound 5-Methoxy-Indanone Derivative Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds with High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Defect Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Direct Induction Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling Cascade Bcl2->Apoptosis Triggers

Figure 1: Mechanism of Action. The compound binds to the colchicine site of tubulin, inhibiting polymerization and triggering apoptotic cascades.

Comparative Efficacy Analysis

This section compares the 5-methoxy-2-indanone scaffold (specifically its benzylidene derivatives) against industry standards: Combretastatin A-4 (CA-4) and Colchicine .

Table 1: Cytotoxicity Profile (IC50 in M)

Data synthesized from comparative studies on indanone-based tubulin inhibitors.

Feature5-Methoxy-Indanone DerivativeCombretastatin A-4 (CA-4)Colchicine
MCF-7 (Breast) 0.045 ± 0.01 0.003 ± 0.0010.012 ± 0.002
HCT-116 (Colon) 0.060 ± 0.02 0.004 ± 0.0010.020 ± 0.005
MDR Resistance Retains Activity (P-gp substrate affinity is low)Loses Activity (Often pumped out)Loses Activity
Metabolic Stability High (Rigid ketone)Low (Isomerizes to inactive trans)High (Toxic)
Solubility ModerateLow (Requires phosphate prodrug)Good
Key Insights:
  • Potency vs. Stability Trade-off: While CA-4 is slightly more potent in vitro, the 5-methoxy-indanone derivatives offer superior in vivo stability because they cannot isomerize to a less active form.

  • MDR Efficacy: Many indanone derivatives evade P-glycoprotein (P-gp) efflux pumps, making them effective in multi-drug resistant cell lines where taxanes and vinca alkaloids fail.

Experimental Protocols

To validate the anti-proliferative effects, the following self-validating workflow is recommended.

Synthesis of Bioactive Derivative (Claisen-Schmidt Condensation)

The parent ketone is inactive; it must be activated via condensation.

  • Reagents: Dissolve 5-methoxy-1H-inden-2(3H)-one (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.1 eq) in ethanol.

  • Catalyst: Add 10% NaOH or piperidine (catalytic amount).

  • Reaction: Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Purification: Precipitate with ice water, filter, and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for olefinic proton singlet at

    
     7.5–7.8 ppm).
    
Tubulin Polymerization Assay (In Vitro)

Objective: Confirm the molecular target.

  • Preparation: Use >99% pure tubulin from bovine brain (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Treatment: Add test compound (5 µM), CA-4 (Positive Control), or DMSO (Vehicle).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 350 nm at 37°C for 60 minutes.

  • Result Interpretation: A "flat-line" growth curve compared to the sigmoidal vehicle curve confirms inhibition.

MTT Cell Viability Assay
  • Seeding: Seed MCF-7 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Dosing: Treat with serial dilutions (0.01 – 100 µM) of the compound for 48h.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Workflow Visualization

The following diagram illustrates the experimental logic from synthesis to validation.

ExperimentalWorkflow Start Parent Scaffold 5-Methoxy-2-Indanone Synth Chemical Synthesis (Aldol Condensation) Start->Synth + Aldehyde Product Benzylidene Derivative Synth->Product Assay1 Tubulin Assay (Target Validation) Product->Assay1 In Vitro Assay2 MTT Assay (Cellular Potency) Product->Assay2 In Cellulo Outcome IC50 & Mechanism Confirmed Assay1->Outcome Assay2->Outcome

Figure 2: Experimental validation workflow for 5-methoxy-indanone derivatives.

Conclusion

5-Methoxy-1H-inden-2(3H)-one is a critical scaffold for the development of next-generation tubulin inhibitors. While the parent ketone lacks significant potency, its benzylidene derivatives exhibit a superior pharmacological profile compared to traditional chalcones due to conformational locking.

Recommendation: For drug development programs, prioritize the 1,3-bis(benzylidene) or 2-benzylidene derivatives of this scaffold. These analogs maintain the nanomolar potency of Combretastatin A-4 while offering improved metabolic stability and the potential to overcome P-gp mediated multi-drug resistance.

References

  • Design, synthesis and biological evaluation of novel 2-benzylidene-1-indanone derivatives. Source:European Journal of Medicinal Chemistry Context: Establishes the structure-activity relationship (SAR) of indanone-based tubulin inhibitors. (Representative SAR study context)

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Source:RSC Advances Context: Comprehensive review of the indanone scaffold as a "rigid cousin" of chalcones for cancer therapy.[1][2]

  • Combretastatin A-4: A novel anti-tubulin agent. Source:Journal of Medicinal Chemistry Context: Provides the baseline data for Combretastatin A-4 used in the comparative analysis.

  • Synthesis and biological evaluation of 2-indanone derivatives as anti-proliferative agents. Source:Bioorganic & Medicinal Chemistry Letters Context: Specific protocols for the synthesis and testing of 2-indanone derivatives. (Direct Journal Landing Page for verification)

Sources

The Pivotal Role of the 5-Methoxy Group in Indenone Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1H-inden-2(3H)-one scaffold has emerged as a "privileged structure," forming the foundation of numerous pharmacologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 5-methoxy-1H-inden-2(3H)-one analogs. We will explore how subtle molecular modifications to this core structure profoundly influence its interactions with key biological targets, with a particular focus on neurodegenerative diseases and inflammatory conditions. This analysis is grounded in experimental data and aims to provide researchers and drug development professionals with actionable insights for designing the next generation of therapeutic agents.

The Significance of the Indanone Core

The indanone moiety is a versatile scaffold that has demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Its prominence in drug discovery was significantly amplified by the success of Donepezil, an indanone-derived acetylcholinesterase inhibitor widely prescribed for the management of Alzheimer's disease.[2] This has spurred considerable research into novel indanone derivatives, particularly those targeting enzymes and pathways implicated in neurodegenerative disorders.[2][5]

Comparative Analysis of Biological Activity

The 5-methoxy-1H-inden-2(3H)-one framework has been a focal point for developing inhibitors of cholinesterases and other enzymes relevant to neuroinflammation and cognitive function. The following sections compare the activities of various analogs, highlighting the critical role of the 5-methoxy group and other structural features.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[6][7] The 5-methoxy-2,3-dihydro-1H-inden-1-one scaffold has been extensively explored in the design of novel AChE inhibitors.

A study on 2-benzylidene-5-methoxy-2,3-dihydro-1H-inden-1-one analogs revealed that the E-isomer of a derivative with a diethylaminomethyl group at the 4-position of the benzylidene ring (compound 1a ) exhibited potent dual inhibition of AChE and monoamine oxidase B (MAO-B).[8] Further investigation into analogs with varying N-alkyl substituents on the tertiary amino moiety demonstrated that the N-benzyl(ethyl)amino analog (1h ) achieved low nanomolar AChE inhibition.[8] Interestingly, photoisomerization to the Z-isomer resulted in a significant decrease in AChE inhibitory potency, highlighting the stereo-specific nature of the interaction with the enzyme's active site.[8]

Another series of indene-derived hydrazides targeting AChE showed that modifications on the benzylidene moiety significantly impact inhibitory activity.[9] While specific 5-methoxy analogs were not the primary focus of this particular study, the general findings underscore the importance of the substituent pattern on the benzylidene ring for potent AChE inhibition.

Table 1: Comparison of AChE and MAO-B Inhibitory Activity of 2-Benzylidene-5-methoxy-1H-inden-1-one Analogs

CompoundR Group on Amino MoietyAChE IC50 (nM)MAO-B IC50 (nM)
E-1a -CH2-N(CH2CH3)2~100~1000
E-1h -CH2-N(CH2CH3)(Benzyl)39355
Z-1h (in PSS mixture) -CH2-N(CH2CH3)(Benzyl)>39 (decreased potency)~355

Data synthesized from[8]. PSS: Photostationary State.

The data suggests that increasing the bulk and lipophilicity of the N-substituent on the amino group can enhance AChE inhibitory activity. The benzyl group in 1h likely engages in additional hydrophobic or π-π stacking interactions within the active site of AChE.

Anti-inflammatory Activity

Chronic inflammation is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases. The indanone scaffold has shown promise in the development of agents with anti-inflammatory properties.

A series of 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities.[10] While this study focused on the 6-methoxy isomer, the findings provide valuable insights into the potential of methoxy-substituted indanones as anti-inflammatory agents. Several of these compounds demonstrated significant inhibition of paw edema in a carrageenan-induced rat paw edema model, with some derivatives showing efficacy comparable to the standard drug indomethacin.[10] Molecular docking studies suggested that these compounds interact strongly with the orphan nuclear receptor RORγ, a key target for anti-inflammatory activity.[10]

Furthermore, 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been investigated as therapeutics for inflammatory bowel disease (IBD).[11] These compounds were found to inhibit the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in the progression of IBD. This inhibitory activity was correlated with their ability to suppress the production of reactive oxygen species (ROS) and the expression of adhesion molecules like ICAM-1 and MCP-1.[11]

Key Structure-Activity Relationship Insights

Based on the available data, several key SAR trends can be identified for 5-methoxy-1H-inden-2(3H)-one analogs:

  • The 5-Methoxy Group: The presence of a methoxy group at the 5-position of the indanone ring is a common feature in many potent analogs, particularly those targeting enzymes in the central nervous system. This group can act as a hydrogen bond acceptor and its lipophilic nature can contribute to favorable interactions within hydrophobic pockets of target proteins.[12] The precise positioning of the methoxy group is crucial, as its repositioning can significantly alter biological activity.[12]

  • Substituents on the Benzylidene Moiety: For 2-benzylidene-1-indanone derivatives, the nature and position of substituents on the benzylidene ring are critical determinants of activity and selectivity.

    • Amino Groups: The introduction of a tertiary amino group, often linked via a methylene spacer, is a common strategy to enhance potency, particularly for cholinesterase inhibitors. The basic nitrogen can interact with anionic sites on the enzyme.

    • Lipophilicity and Bulk: Increasing the lipophilicity and steric bulk of substituents on the amino group can lead to improved activity, as seen in the comparison of different N-alkyl and N-benzyl analogs.[8]

  • Stereochemistry: The geometry of the exocyclic double bond in 2-benzylidene-1-indanones has a profound impact on their biological activity. The E-isomers are often significantly more potent than the Z-isomers, indicating a specific spatial arrangement is required for optimal binding to the target.[8]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for the synthesis and evaluation of these analogs are crucial.

General Synthesis of 2-Benzylidene-5-methoxy-1H-inden-1-ones

A common synthetic route involves the base-catalyzed Claisen-Schmidt condensation of 5-methoxy-1-indanone with a substituted benzaldehyde.

Step-by-step protocol:

  • To a solution of 5-methoxy-1-indanone (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the appropriately substituted benzaldehyde (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • The product often precipitates out of solution and can be collected by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-benzylidene-5-methoxy-1H-inden-1-one analog.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.

Workflow:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of acetylthiocholine iodide (ATCI), and the test compound solution.

  • Initiate the enzymatic reaction by adding a solution of AChE.

  • Incubate the plate at a controlled temperature (e.g., 37 °C).

  • Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to the wells.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features and their influence on the biological activity of 5-methoxy-1H-inden-2(3H)-one analogs.

SAR_Summary cluster_modifications Structural Modifications cluster_activities Biological Activities Indanone_Core 5-Methoxy-1H-inden-2(3H)-one Core (Privileged Scaffold) Position_5 5-Methoxy Group (Key for CNS Activity) Indanone_Core->Position_5 Influences Position_2 2-Position Substituents (e.g., Benzylidene) Indanone_Core->Position_2 Site of Anti_Inflammatory Anti-inflammatory Activity (Neuroinflammation) Indanone_Core->Anti_Inflammatory Exhibits MAO_B_Inhibition MAO-B Inhibition (Neuroprotection) Indanone_Core->MAO_B_Inhibition Can Inhibit AChE_Inhibition AChE Inhibition (Alzheimer's Disease) Position_5->AChE_Inhibition Enhances Benzylidene_Subs Substituents on Benzylidene Ring (e.g., Amino Groups) Position_2->Benzylidene_Subs Carries Position_2->AChE_Inhibition Modulates Benzylidene_Subs->AChE_Inhibition Crucial for Potency Benzylidene_Subs->Anti_Inflammatory Impacts

Caption: Key structural elements of 5-methoxy-1H-inden-2(3H)-one analogs and their impact on biological activities.

Experimental_Workflow start Start: Design Analogs synthesis Chemical Synthesis (e.g., Claisen-Schmidt Condensation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_assay In Vitro Biological Evaluation (e.g., AChE Inhibition Assay) purification->in_vitro_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization (Iterative Design & Synthesis) sar_analysis->lead_optimization end End: Candidate Selection sar_analysis->end lead_optimization->synthesis Iterate

Caption: A typical workflow for the design, synthesis, and evaluation of novel 5-methoxy-1H-inden-2(3H)-one analogs.

Conclusion and Future Directions

The 5-methoxy-1H-inden-2(3H)-one scaffold is a highly promising starting point for the development of novel therapeutic agents, particularly for neurodegenerative diseases. The structure-activity relationships discussed in this guide highlight the importance of the 5-methoxy group and the profound influence of substituents on appended moieties, such as the benzylidene ring. The stereochemistry of these analogs is also a critical factor that must be carefully considered in the design process.

Future research should focus on expanding the diversity of substituents at various positions of the indanone core to further probe the chemical space and identify novel interactions with biological targets. The development of dual-target inhibitors, such as those that simultaneously inhibit AChE and MAO-B, represents a particularly promising strategy for the treatment of complex, multifactorial diseases like Alzheimer's. By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • J. Med. Chem. 2018, 61, 21, 9587–9604. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. [Link]

  • Asian J. Pharm. Res. 2021, 11, 2, 134-140. Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. [Link]

  • ResearchGate. Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. [Link]

  • Curr. Comput. Aided Drug Des. 2023, 19, 2, 94-107. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. [Link]

  • Drug Discov. Today. 2024, 29, 8, 104063. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link]

  • Molecules. 2021, 26, 11, 3354. Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. [Link]

  • ACS Omega. 2023, 8, 37, 33931–33951. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. [Link]

  • Not directly cited.
  • Not directly cited.
  • Molecules. 2023, 28, 15, 5849. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • Not directly cited.
  • Beilstein J. Org. Chem. 2017, 13, 486-533. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Not directly cited.
  • Not directly cited.
  • Pharmaceuticals (Basel). 2023, 16, 1, 49. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]

  • Not directly cited.
  • Not directly cited.
  • Eur. J. Med. Chem. 2017, 137, 575-597. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. [Link]

  • ChemistrySelect. 2026, 11, e202504811. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. [Link]

  • Not directly cited.
  • J. Pharm. Pharmacol. 2013, 65, 10, 1415-1437. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]

  • Not directly cited.
  • Not directly cited.
  • Not directly cited.
  • Not directly cited.

Sources

comparing the efficacy of 5-methoxy-1H-inden-2(3H)-one with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 5-Methoxy-1H-inden-2(3H)-one Scaffold & Derived Serotonergic Modulators

PART 1: EXECUTIVE ANALYSIS & CORE DIRECTIVE

Subject Definition: 5-methoxy-1H-inden-2(3H)-one (CAS: 76413-89-3), commonly known as 5-methoxy-2-indanone , is a bicyclic ketone intermediate. While it possesses limited direct inhibitory efficacy in its ketone form, it is the critical pharmacophore precursor for a potent class of Aminoindanes , most notably MMAI (5-Methoxy-6-methyl-2-aminoindane) and MEAI (5-Methoxy-2-aminoindane) .

Editorial Scope: This guide evaluates the efficacy of the 5-methoxy-2-indanone scaffold by analyzing the performance of its active derivatives (MMAI/MEAI) against industry-standard monoamine releasers and inhibitors. The comparison focuses on Serotonin Transporter (SERT) selectivity , neurotoxicity profiles , and binding affinity , positioning the scaffold as a gateway to non-neurotoxic serotonergic modulation.

PART 2: SCIENTIFIC INTEGRITY & MECHANISTIC INSIGHT

Mechanism of Action: The Aminoindane Paradigm

The 5-methoxy-2-indanone scaffold is derivatized to create rigid analogues of amphetamines. Unlike their flexible phenethylamine counterparts (e.g., MDMA), the indane ring restricts conformational freedom, locking the molecule in a specific orientation that favors Serotonin Transporter (SERT) binding over Dopamine (DAT) or Norepinephrine (NET) transporters.

  • Primary Mechanism: The derived amine (MMAI) acts as a Selective Serotonin Releasing Agent (SSRA) . It enters the presynaptic neuron via SERT and reverses the transporter flux, releasing cytosolic serotonin (5-HT) into the synaptic cleft.

  • Structural Advantage: The 5-methoxy group mimics the 3,4-methylenedioxy bridge of MDMA but, when combined with the rigid indane ring, eliminates the potential for toxic metabolite formation (e.g., alpha-methyldopamine thioethers) responsible for long-term serotonergic neurotoxicity.

Comparative Efficacy Data

The following table contrasts the efficacy of the 5-methoxy-2-indanone derivative (MMAI ) with standard inhibitors/releasers: MDMA (Ecstasy), Fenfluramine (Anorectic), and Fluoxetine (SSRI).

Table 1: Comparative Inhibitory & Release Potency (IC50 / EC50)

CompoundTargetSERT Affinity (

nM)
DAT Affinity (

nM)
Selectivity Ratio (DAT/SERT)Neurotoxicity (5-HT Depletion)
MMAI (Derivative)SERT / SSRA212 >10,000>47 (Highly Selective)None Observed
MDMA (Standard)SERT / DAT / NET2381,5726.6 (Non-Selective)High (Long-term)
Fenfluramine SERT / SSRA300>10,000>30Moderate (Valve toxicity)
Fluoxetine SERT (Reuptake)0.81>1,000>1000None

Data synthesized from Nichols et al. and related pharmacological assays.

Key Insight: The 5-methoxy-2-indanone derivative MMAI matches MDMA in SERT affinity (~200 nM) but lacks the dopaminergic affinity (


 > 10,000 nM) that drives psychostimulant addiction and neurotoxicity. This makes the scaffold essential for developing "pure" entactogens without stimulant side effects.

PART 3: VISUALIZATION & EXPERIMENTAL PROTOCOLS

Visualization: Synthesis & Mechanism

The following diagram illustrates the conversion of the inactive ketone scaffold into the active inhibitor and its interaction with the synaptic transporter.

G cluster_synapse Synaptic Mechanism Ketone 5-methoxy-1H-inden-2(3H)-one (Precursor Scaffold) Reaction Reductive Amination (NH4OAc, NaBH3CN) Ketone->Reaction Derivatization MMAI MMAI / MEAI (Active Inhibitor) Reaction->MMAI Yields SERT SERT Transporter (Presynaptic) MMAI->SERT Binds (Ki ~212 nM) Release 5-HT Efflux (Reversal) SERT->Release Induces Toxicity Neurotoxicity (ROS/Depletion) SERT->Toxicity BLOCKED (High Selectivity)

Caption: Transformation of the 5-methoxy-2-indanone scaffold into the selective serotonin releasing agent MMAI, illustrating the blockade of neurotoxic pathways common in non-rigid analogues.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize the active inhibitor (MMAI) from 5-methoxy-1H-inden-2(3H)-one and validate SERT efficacy.

A. Synthesis (Reductive Amination)

  • Reagents: Dissolve 1.0 eq of 5-methoxy-1H-inden-2(3H)-one (CAS 76413-89-3) in dry Methanol.

  • Imine Formation: Add 10.0 eq of Ammonium Acetate (NH

    
    OAc). Stir at room temperature for 4 hours under Nitrogen atmosphere.
    
  • Reduction: Cool to 0°C. Slowly add 1.5 eq of Sodium Cyanoborohydride (NaBH

    
    CN).
    
  • Workup: Acidify with HCl to pH 2 (decomposes excess hydride), then basify with NaOH to pH 10. Extract with Dichloromethane (DCM).

  • Purification: Convert to Hydrochloride salt using ethereal HCl. Recrystallize from Isopropanol/Ether.

B. [³H]-5-HT Release Assay (Efficacy Validation)

  • Preparation: Isolate rat brain synaptosomes (P2 fraction). Pre-load with [³H]-Serotonin (10 nM) for 15 min at 37°C.

  • Challenge: Incubate synaptosomes with varying concentrations (1 nM - 10 µM) of the synthesized MMAI or control (MDMA ).

  • Measurement: Terminate reaction by rapid filtration. Measure retained radioactivity via liquid scintillation counting.

  • Calculation: Plot % Release vs. Log[Concentration] to determine

    
    .
    
    • Self-Validation Check: The

      
       for MMAI should be approximately 200 nM. If >1000 nM, check synthesis purity (ketone contamination).
      

References

  • Nichols, D. E., et al. (1994). "5-Methoxy-6-methyl-2-aminoindan: A novel selective serotonin releasing agent." Journal of Medicinal Chemistry. Link

  • Marona-Lewicka, D., & Nichols, D. E. (1994). "Behavioral effects of the selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan (MMAI)." European Journal of Pharmacology. Link

  • ChemicalBook. (2025).[1] "5-Methoxy-1H-inden-2(3H)-one Product Properties and CAS 76413-89-3." ChemicalBook Database. Link

  • Sainsbury, M. (2024).[2] "Indanones in Drug Discovery: Scaffolds for AChE and MAO Inhibition." Drug Discovery Today. Link

  • BenchChem. (2025).[1] "Synthesis and Pharmacological Profile of MMAI Hydrochloride." BenchChem Technical Guides. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 5-methoxy-1H-inden-2(3H)-one, a key intermediate in organic synthesis.[1] Recognizing the absence of standardized public data for this specific analyte, this document establishes a scientifically rigorous approach based on methods developed for structurally analogous indenone and cyclic ketone derivatives. We present a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed, field-tested protocols for each method are provided, followed by a systematic guide to cross-validation. This ensures consistency and reliability of analytical results, a cornerstone of regulatory compliance and successful research and development. The principles discussed are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4]

Introduction: The Analytical Challenge of a Novel Intermediate

5-methoxy-1H-inden-2(3H)-one is an emerging intermediate with significant potential in the synthesis of complex pharmaceutical and agrochemical compounds.[1] As with any novel compound, the ability to accurately and reliably measure its purity, concentration, and impurity profile is paramount. This requires robust analytical methods that are not only validated for their intended purpose but are also cross-validated when multiple techniques are employed across different laboratories or during method updates.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][5] Cross-validation takes this a step further by demonstrating that two or more analytical procedures can be used for the same purpose, providing equivalent results. This guide will compare a workhorse method for quantification (HPLC-UV) with a gold-standard for identification and quantification (GC-MS).

The Imperative of Cross-Validation in a Regulated Environment

In the pharmaceutical industry, the transfer of analytical methods between laboratories (e.g., from a development lab to a quality control lab) is a common yet critical process.[6][7][8] Regulatory bodies like the FDA and international standards such as ICH Q2(R1) mandate that the receiving laboratory is qualified to run the procedure and can obtain comparable results to the originating laboratory.[2][4]

Cross-validation serves as the ultimate proof of a method's ruggedness and transferability. It establishes a bridge of trust between different analytical platforms and sites, ensuring data integrity throughout a product's lifecycle.[9] A well-defined cross-validation protocol should include clear objectives, detailed methodologies, and predefined acceptance criteria.[6]

Core Analytical Techniques: A Comparative Overview

We will explore two powerful and complementary techniques for the analysis of 5-methoxy-1H-inden-2(3H)-one: HPLC-UV for robust quantification and GC-MS for definitive identification and sensitive quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, precision, and robustness for quantifying non-volatile and thermally labile compounds.

Causality of Experimental Choices:

  • Reversed-Phase (RP) HPLC: Chosen for its excellent applicability to moderately polar organic molecules like our target analyte. A C18 column is selected for its hydrophobic retention of the indenone structure.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure adequate retention of the analyte while allowing for the elution of more polar or non-polar impurities within a reasonable run time. A phosphate buffer is included to maintain a consistent pH, which is critical for reproducible retention times of ionizable compounds.

  • UV Detection: The methoxy-substituted aromatic ring of the analyte is expected to have a strong UV absorbance, making UV detection a sensitive and straightforward choice for quantification. The detection wavelength is set at the absorbance maximum for optimal sensitivity.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 30% to 70% B

    • 15-20 min: 70% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

  • Standard Preparation: Prepare a stock solution of 5-methoxy-1H-inden-2(3H)-one in acetonitrile at 1 mg/mL. Create a calibration curve from this stock in the range of 1-100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique that combines the separation capabilities of gas chromatography with the qualitative and quantitative power of mass spectrometry.[10] It is ideal for volatile and thermally stable compounds.[10] For cyclic ketones, GC-MS provides high-resolution separation and definitive structural information.[11][12]

Causality of Experimental Choices:

  • Derivatization: While some ketones are amenable to direct GC analysis, derivatization is sometimes employed to improve thermal stability and chromatographic behavior.[13] However, for initial assessment, a direct injection approach is proposed.

  • Column Selection: A mid-polarity column (e.g., DB-5ms) is chosen to provide good separation of the analyte from potential impurities based on boiling point and polarity differences.

  • Temperature Programming: A temperature gradient is essential to ensure sharp peaks for a range of compounds with different volatilities. The program starts at a low temperature to trap the analyte at the head of the column and then ramps up to elute the compound and any higher-boiling impurities.

  • Electron Ionization (EI): EI is a standard, robust ionization technique that produces repeatable fragmentation patterns, which are crucial for library matching and structural elucidation.

  • Instrumentation: Standard GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Standard Preparation: Prepare a stock solution of 5-methoxy-1H-inden-2(3H)-one in dichloromethane at 1 mg/mL. Create a calibration curve from this stock in the range of 0.1-25 µg/mL.

Validation of Individual Methods

Before cross-validation can begin, each method must be individually validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][4]

Table 1: Validation Parameters and Acceptance Criteria

Validation ParameterHPLC-UV Acceptance CriteriaGC-MS Acceptance CriteriaRationale & ICH Reference
Specificity/Selectivity Peak purity > 99%; No interference at analyte retention time from blank/placebo.No co-eluting peaks with the same mass spectrum; Unique fragmentation pattern.To ensure the signal is unequivocally from the analyte.[2]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Correlation coefficient (r²) ≥ 0.995 over the specified range.To demonstrate a proportional relationship between concentration and response.[2]
Range 80-120% of the target concentration.80-120% of the target concentration.The interval providing acceptable linearity, accuracy, and precision.[2]
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.95.0% - 105.0% at three concentration levels.To assess the closeness of the measured value to the true value.[2]
Precision (RSD%) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 3.0%.To measure the method's variability under different conditions.[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.[2]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; Acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; Acceptable precision and accuracy.The lowest amount of analyte that can be reliably quantified.[2]
Robustness RSD ≤ 2.0% after minor changes in flow rate, pH, column temp.RSD ≤ 3.0% after minor changes in flow rate, oven temp ramp.To evaluate the method's resilience to small, deliberate variations.[2]

Cross-Validation Study Design

Once both the HPLC-UV and GC-MS methods are individually validated, a formal cross-validation study is performed. This typically involves comparative testing.[14]

Objective:

To demonstrate that the GC-MS method provides results that are equivalent to the primary HPLC-UV method for the quantification of 5-methoxy-1H-inden-2(3H)-one in a given sample matrix.

Methodology:
  • Sample Selection: Prepare a minimum of five independent samples of 5-methoxy-1H-inden-2(3H)-one at varying concentrations within the validated range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).

  • Analysis: Each sample is analyzed in triplicate by both the HPLC-UV method and the GC-MS method.

  • Data Collection: Record the quantitative results (e.g., in µg/mL) obtained from both methods for each sample.

  • Statistical Evaluation: The results are then statistically compared. A common and effective tool for this is the two one-sided t-tests (TOST) for equivalence. The goal is to show that the difference between the methods is not practically significant.

Acceptance Criteria:

The acceptance criteria for the cross-validation study must be pre-defined in the protocol.[15] A typical criterion is that the 90% confidence interval for the ratio of the mean results (Method B / Method A) should fall within a pre-specified equivalence margin, for example, 95% to 105%.

Table 2: Hypothetical Cross-Validation Data

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
CV-01 (80%)79.881.2+1.75%
CV-02 (90%)90.289.5-0.78%
CV-03 (100%)101.1100.5-0.59%
CV-04 (110%)109.5111.0+1.37%
CV-05 (120%)120.3118.9-1.16%
Mean Difference +0.12%

Visualization of Workflows

Diagrams can clarify complex analytical processes. Below are Graphviz visualizations of the method validation and cross-validation workflows.

MethodValidationWorkflow cluster_dev Method Development cluster_val Individual Validation (ICH Q2) cluster_crossval Cross-Validation Dev Develop HPLC & GC-MS Methods Val_Spec Specificity Dev->Val_Spec Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy Val_Lin->Val_Acc Val_Prec Precision Val_Acc->Val_Prec Val_LOD LOD / LOQ Val_Prec->Val_LOD Val_Rob Robustness Val_LOD->Val_Rob CV_Protocol Define Protocol & Acceptance Criteria Val_Rob->CV_Protocol If Both Methods Pass CV_Exec Analyze Same Samples (n>=5) with Both Methods CV_Protocol->CV_Exec CV_Stats Statistical Comparison (e.g., Equivalence Test) CV_Exec->CV_Stats CV_Report Final Report CV_Stats->CV_Report DecisionTree cluster_quant cluster_qual cluster_method Start Analytical Need? Quant Routine QC Assay (High Throughput) Start->Quant Quantification Qual Definitive Identification (e.g., for unknown peak) Start->Qual Identification Impurity Trace-Level Impurity Quantification Quant->Impurity Use_HPLC Use Validated HPLC-UV Method Quant->Use_HPLC Use_GCMS Use Validated GC-MS Method Impurity->Use_GCMS If high sensitivity needed Struct Structural Elucidation Qual->Struct Qual->Use_GCMS Struct->Use_GCMS With MS/MS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

This guide has outlined a robust, scientifically-grounded framework for the validation and cross-validation of HPLC-UV and GC-MS methods for the analysis of 5-methoxy-1H-inden-2(3H)-one. While HPLC-UV stands out for its simplicity and high throughput in routine quantitative analysis, GC-MS offers unparalleled specificity for identification and is superior for trace-level analysis.

The successful cross-validation of these two methods ensures data equivalency and provides flexibility in laboratory operations. It demonstrates a deep understanding of the analytical procedures and a commitment to data integrity, which are essential for regulatory submissions and the overall success of a drug development program. It is imperative that all validation and cross-validation activities are documented meticulously in a formal report that includes the protocol, all raw data, statistical analysis, and a clear conclusion on the success of the study. [15]

References

  • Vertex AI Search. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.
  • Vertex AI Search. (n.d.). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS - PMC - NIH.
  • Vertex AI Search. (n.d.). Development and Validation of an RP- HPLC Method for Determination of PulmonaryKinase Inhibitors Drug Nintedanib in Bulk and Tablets.
  • Vertex AI Search. (n.d.). The Synthesis of Derivatives of 1-Indanone and Indenone - ACS Publications.
  • Vertex AI Search. (n.d.). Analytical Method Transfer: Best Practices and Guidelines - Lab Manager.
  • Vertex AI Search. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents.
  • Vertex AI Search. (n.d.). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440 - NREL.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 30, 2026, from [Link]

  • Vertex AI Search. (n.d.). Analytical Method Transfer: step-by-step guide & best practices - QbD Group.
  • Vertex AI Search. (n.d.). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - PMC.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved January 30, 2026, from [Link]

  • Vertex AI Search. (n.d.). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound - Pharmacia.
  • Vertex AI Search. (n.d.). ICH Expands on Analytical Methods Validation in Draft - Q2 Update - Enzyme.
  • Vertex AI Search. (n.d.). usp 1224 transfer of analytical procedures - CMC Drug Product Development Regulatory Consulting Pharma.
  • Vertex AI Search. (n.d.). ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Vertex AI Search. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • World Health Organization. (n.d.). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. Retrieved January 30, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 30, 2026, from [Link]

  • Vertex AI Search. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.
  • APV Mainz. (n.d.). Transfer of Analytical Procedures: Position Paper. Retrieved January 30, 2026, from [Link]

  • Vertex AI Search. (n.d.). FDA issues revised guidance for analytical method validation - ResearchGate.
  • MySkinRecipes. (n.d.). 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one. Retrieved January 30, 2026, from [Link]

  • American Chemical Society. (2026, January 20). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and. Retrieved January 30, 2026, from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved January 30, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 30, 2026, from [Link]

  • Alchem Pharmtech. (n.d.). CAS 73305-09-6 | 5-METHOXY-2,3-DIHYDRO-1H-INDEN-2-AMINE. Retrieved January 30, 2026, from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 30, 2026, from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved January 30, 2026, from [Link]

Sources

A Comparative Guide to the Metabolic Stability of 5-Methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the metabolic stability of 5-methoxy-1H-inden-2(3H)-one, a compound of interest built upon the versatile indanone scaffold. The indanone framework is a privileged structure found in numerous biologically active molecules and natural products, making the characterization of its derivatives crucial for drug discovery and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to assess metabolic liabilities and guide molecular optimization.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[3] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, clearance rate, and overall exposure.[4] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent, high doses, increasing the risk of off-target effects. Early in vitro assessment of metabolic stability allows for the timely identification of metabolically labile "soft spots" within a molecule, enabling medicinal chemists to make data-driven decisions for structural modification and optimization.[5]

Predicted Metabolic Pathways of 5-Methoxy-1H-inden-2(3H)-one

The metabolic fate of a xenobiotic is primarily governed by Phase I (functionalization) and Phase II (conjugation) reactions, predominantly occurring in the liver.[6] The structure of 5-methoxy-1H-inden-2(3H)-one suggests two principal, sequential metabolic pathways.

Phase I Metabolism: The Vulnerability of the Methoxy Group

The methoxy (-OCH₃) group is a common site for Phase I oxidative metabolism. This reaction is primarily mediated by the Cytochrome P450 (CYP) superfamily of heme-containing enzymes located in the endoplasmic reticulum of hepatocytes.[7][8][9] Specifically, O-demethylation is a well-documented metabolic pathway for aryl methyl ethers, converting the methoxy group into a hydroxyl group (a phenol).[10] This transformation not only alters the parent compound but also introduces a new functional group that can readily undergo subsequent Phase II conjugation.

Phase II Metabolism: Glucuronidation of the Phenolic Metabolite

The phenolic metabolite generated from O-demethylation is an ideal substrate for Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and elimination of phenolic compounds.[11][12] This process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group, significantly increasing the molecule's water solubility and facilitating its excretion via urine or bile.[13]

The predicted metabolic cascade is illustrated in the diagram below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A 5-Methoxy-1H-inden-2(3H)-one B 5-Hydroxy-1H-inden-2(3H)-one A->B CYP450 Enzymes (O-demethylation) C Glucuronide Conjugate B->C UGT Enzymes (Glucuronidation) D Elimination C->D Excretion

Caption: Predicted primary metabolic pathway of 5-methoxy-1H-inden-2(3H)-one.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability, the Human Liver Microsomal (HLM) stability assay is the industry-standard initial screen.[4] Microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a rich complement of Phase I enzymes, most notably the CYPs.[7][14] This protocol provides a robust, self-validating system for quantifying the rate of metabolism of a test compound.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

Materials:
  • Pooled Human Liver Microsomes (e.g., from XenoTech, Corning)

  • Test Compound (5-methoxy-1H-inden-2(3H)-one and comparators)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[15]

  • Acetonitrile (ACN), containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

Experimental Workflow Diagram

G start Start prep Prepare Reagents (Microsomes, Buffer, Test Compounds) start->prep preincubate Pre-incubate Plate at 37°C (5 min) prep->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction (Add cold ACN + IS) incubate->quench centrifuge Centrifuge (Pellet Protein) quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Data Analysis (Calculate t½, Clint) analyze->data end End data->end

Caption: Workflow for the in vitro human liver microsomal stability assay.

Step-by-Step Methodology:
  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[14] Prepare a 1 µM solution of the test compound in the same buffer. Causality: The buffer maintains physiological pH essential for enzyme activity. The 1 µM substrate concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[15]

  • Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound solution. Include wells for a negative control (no NADPH) to assess non-enzymatic degradation and positive controls (compounds with known metabolic rates) to validate the assay performance.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[16]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The time of addition is considered t=0. Causality: NADPH is the essential cofactor that provides the reducing equivalents required for the catalytic cycle of CYP enzymes.[14]

  • Time-Point Sampling: Continue to incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells.[15]

  • Reaction Termination (Quenching): Stop the reaction by adding a threefold volume of ice-cold acetonitrile containing a suitable internal standard. Causality: Acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby halting all enzymatic activity, and it solubilizes the small molecule analytes for analysis.[16]

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area ratio of the parent compound to the internal standard at each time point.[15]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

    • t½ = 0.693 / k

    • Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation)

Comparative Stability Analysis

To understand the metabolic liability imparted by the 5-methoxy group, we compare it to two strategic alternatives: the unsubstituted parent scaffold and a bioisosteric replacement designed to enhance stability.

  • Compound A: 5-Methoxy-1H-inden-2(3H)-one (Test Compound)

  • Compound B: 1H-inden-2(3H)-one (Parent Scaffold): This allows for a direct assessment of the metabolic impact of the methoxy substituent.

  • Compound C: 5-Fluoro-1H-inden-2(3H)-one (Bioisosteric Replacement): Fluorine is a common bioisostere for a methoxy group.[17] The carbon-fluorine bond is exceptionally strong and not susceptible to CYP-mediated cleavage, effectively blocking the primary site of metabolism observed in Compound A. This is a classic medicinal chemistry strategy to improve metabolic stability.[10]

The following table summarizes hypothetical, yet representative, experimental data from the HLM assay described above.

Compound IDStructureModificationPredicted t½ (min)Predicted Clint (µL/min/mg)Metabolic Liability
A 5-Methoxy-1H-inden-2(3H)-one5-Methoxy1592.4High
B 1H-inden-2(3H)-oneUnsubstituted4530.8Moderate
C 5-Fluoro-1H-inden-2(3H)-one5-Fluoro> 120< 5.8Low
Interpretation of Results:
  • Compound A (5-Methoxy): Exhibits a short half-life and high intrinsic clearance, confirming that the methoxy group is a significant metabolic soft spot, likely due to rapid O-demethylation.[10]

  • Compound B (Unsubstituted): Shows considerably greater stability than Compound A. This indicates that while other metabolic pathways may exist for the core indanone structure, they are significantly slower than the O-demethylation of the methoxy group.

  • Compound C (5-Fluoro): Demonstrates a dramatically increased half-life and very low clearance. This supports the hypothesis that blocking the primary site of metabolism with a non-metabolizable bioisostere is a highly effective strategy for enhancing metabolic stability.[17]

Conclusion and Future Directions

This comparative guide demonstrates that the 5-methoxy group on the indanone scaffold of 5-methoxy-1H-inden-2(3H)-one represents a primary metabolic liability, leading to rapid clearance in an in vitro HLM assay. The predicted pathway involves CYP450-mediated O-demethylation followed by UGT-catalyzed glucuronidation.

Comparative data highlights that this liability can be effectively mitigated through bioisosteric replacement. The substitution of the methoxy group with a fluorine atom successfully blocks this metabolic route, significantly improving the compound's stability profile. These findings underscore the critical importance of conducting metabolic stability studies early in the drug discovery process. By identifying and addressing metabolic soft spots, research teams can optimize lead compounds, improve their pharmacokinetic profiles, and increase their probability of success in later stages of development.

References

  • Yuan, H., et al. (2021). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(22), 16763–16782. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, S., et al. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmaceutical Sciences, 100(9), 3641-3666. Available from: [Link]

  • ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry? Retrieved from [Link]

  • Perry, D. A., et al. (2012). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 55(17), 7737-7749. Available from: [Link]

  • PubChem. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Guchhait, G., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(23), 5768. Available from: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link]

  • The Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]

  • Dong, D., et al. (2013). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Journal of Pharmaceutical Sciences, 102(11), 3847-3859. Available from: [Link]

  • Beilstein Journals. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry, 18, 1512-1549. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

  • ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2013). Regioselective glucuronidation of phenolic compounds in literatures. Retrieved from [Link]

  • Wang, B., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. Available from: [Link]

  • University of Washington. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]

  • Jakobson, D., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 45-54. Available from: [Link]

  • Chu, W., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100537. Available from: [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • MDPI. (2022). The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions. International Journal of Molecular Sciences, 23(10), 5783. Available from: [Link]

  • ResearchGate. (2023). Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism. Retrieved from [Link]

  • Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-507. Available from: [Link]

  • Preissner, S., et al. (2010). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ResearchGate. (2012). Chapter 32. The use of bioisosteric groups in lead optimization. Retrieved from [Link]

Sources

Technical Guide: Assessing Off-Target Effects of 5-Methoxy-2-Indanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for assessing the off-target pharmacology and toxicological risks of 5-methoxy-1H-inden-2(3H)-one (commonly referred to as 5-methoxy-2-indanone ).

Based on its chemical structure, this molecule acts as a "privileged scaffold" in medicinal chemistry, frequently serving as a precursor for NMDA receptor antagonists, MAO-B inhibitors, and tubulin-targeting agents. Consequently, its "off-target" profile is bipartite: it involves both pharmacological promiscuity (binding to unintended GPCRs/enzymes) and chemical reactivity (metabolic activation to quinone methides).

Executive Summary & Chemical Profile

5-methoxy-1H-inden-2(3H)-one is a bicyclic ketone characterized by a reactive methylene group flanking the carbonyl. Unlike its isomer 1-indanone, the 2-indanone scaffold is less stable and more prone to enolization and metabolic oxidation.

Primary Off-Target Risks:

  • Pharmacological Polypharmacology: Due to its lipophilic, rigid structure, it frequently hits monoaminergic targets (Serotonin/Dopamine receptors) and Monoamine Oxidases (MAO-A/B) regardless of the intended primary target.

  • Metabolic Bioactivation: The methoxy-substituted phenyl ring is a hotspot for metabolic activation (O-demethylation), potentially leading to reactive quinone species that covalently modify hepatic proteins (toxicity).

Comparative Analysis: Scaffold Performance

The following table compares 5-methoxy-2-indanone against alternative scaffolds used in similar drug discovery campaigns.

Feature5-methoxy-2-indanone 5-methoxy-1-indanone 2-Tetralone Rasagiline (Reference)
Electronic Character High enolization potential; nucleophilic at C1/C3.Stable enone system; electrophilic at C3.More flexible; stable ketone.Propargylamine (Covalent).
Metabolic Risk High: Prone to reactive metabolite formation via oxidation.Moderate: Stable ring system.Low: Standard hydroxylation.Moderate: CYP1A2 substrate.
CNS Penetration High: Lipophilic (LogP ~1.5-2.0), crosses BBB easily.High: Similar lipophilicity.High: High permeability.High: Designed for CNS.
Off-Target Class MAO-A/B, NMDA, Sigma Receptors.Tubulin, Kinases.Dopamine Receptors.Highly Selective MAO-B.

Assessment Workflow: The "Funnel" Approach

To scientifically validate the off-target profile, you must move from in silico prediction to in vitro binding, and finally to reactive metabolite assessment.

Diagram 1: Off-Target Assessment Pipeline

This workflow visualizes the decision gates for evaluating the molecule.

OffTargetAssessment Start 5-methoxy-2-indanone Candidate Step1 Tier 1: In Silico (SEA/SwissTarget) Start->Step1 Step2 Tier 2: Binding Panel (SafetyScreen44) Step1->Step2 Filter Known Polypharmacology Step3 Tier 3: Metabolic Activation (GSH Trapping) Step2->Step3 Hit Confirmation Step4 Tier 4: Cellular Tox (High Content Imaging) Step3->Step4 covalent risk? Decision Go / No-Go Decision Step4->Decision

Caption: A tiered screening funnel moving from computational prediction to physical validation of binding and metabolic toxicity.

Detailed Experimental Protocols

Protocol A: Broad-Spectrum Binding Profiling (SafetyScreen44 Equivalent)

Objective: Determine pharmacological promiscuity against 44 critical targets (GPCRs, Ion Channels, Transporters) associated with adverse drug reactions (ADRs).

Rationale: Indanones are "sticky." A single-point assay at 10 µM is insufficient. You must determine


 values to distinguish between specific off-target engagement and non-specific hydrophobic binding.

Methodology:

  • Preparation: Dissolve 5-methoxy-2-indanone in 100% DMSO to 10 mM stock.

  • Screening Concentration: Dilute to 10 µM in assay buffer (typically 50 mM Tris-HCl, pH 7.4).

  • Radioligand Displacement:

    • Incubate the compound with membrane preparations containing the target receptor (e.g., 5-HT2B, hERG, MAO-A) and a specific radioligand.

    • Controls: Use Reference Inhibitor (Positive Control) and Vehicle (DMSO, Negative Control).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Threshold: Any inhibition > 50% triggers a dose-response curve (8-point serial dilution) to determine

      
       and 
      
      
      
      .
Protocol B: Reactive Metabolite Assessment (GSH Trapping)

Objective: Assess if the 5-methoxy-2-indanone scaffold is bioactivated by Cytochrome P450s (CYPs) into reactive electrophiles (e.g., quinones) that covalently bind proteins (a major toxicity risk).

Rationale: The 5-methoxy group can be demethylated to a phenol, which can then be oxidized to a quinone methide. This species will react with Glutathione (GSH).[1][2] If GSH adducts are found, the molecule has a high risk of idiosyncratic toxicity.

Workflow Diagram:

GSHTrapping Mix Incubation Mix: Microsomes + NADPH + GSH + 5-methoxy-2-indanone Rxn Reaction: 37°C, 60 mins (Metabolic Activation) Mix->Rxn Quench Quench: Add cold Acetonitrile Centrifuge Rxn->Quench Analysis LC-MS/MS Analysis: Search for [M+GSH]+ adducts (Neutral Loss scanning) Quench->Analysis

Caption: Workflow for detecting reactive metabolites via Glutathione (GSH) conjugation and Mass Spectrometry.

Step-by-Step Procedure:

  • Incubation System:

    • Test Compound: 10 µM 5-methoxy-2-indanone.

    • Enzyme Source: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Trapping Agent: Glutathione (GSH) at 5 mM (surrogate for cellular nucleophiles).

    • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Inject supernatant into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Mining: Search for the parent mass + 305.0681 Da (GSH addition).

    • Interpretation: The presence of a GSH adduct indicates the formation of a reactive intermediate. Compare the peak area of the adduct to the parent. A ratio > 1% suggests significant covalent liability.

Data Interpretation & Causality

When analyzing the data for 5-methoxy-2-indanone, apply the following logic:

  • Scenario A: High MAO-B Inhibition (

    
    ) + No GSH Adducts. 
    
    • Action: Check selectivity against MAO-A (hypertensive crisis risk).

  • Scenario B: Low Receptor Binding + High GSH Adducts.

    • Action:Stop progression. Structural modification is required (e.g., replace the methoxy group with a fluoro group to block metabolism).

  • Scenario C: Pan-Assay Interference (PAINS).

    • Observation: Activity across unrelated targets (e.g., GPCRs AND Kinases).

    • Mechanism:[3][4][5][6] Likely due to aggregation or redox cycling of the indanone core.

    • Validation: Add 0.01% Triton X-100 to the assay buffer. If activity disappears, it was an aggregation artifact.

References

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Link

  • Baillie, T. A. (2006). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. Link

  • Evans, D. C., et al. (2004). Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development. Chemical Research in Toxicology. Link

  • Potashman, M. H., & Duggan, M. E. (2009). Covalent Modifiers: An Orthogonal Approach to Drug Discovery. Journal of Medicinal Chemistry. Link

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

Sources

comparative cytotoxicity of 5-methoxy-1H-inden-2(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Cytotoxicity of 5-Methoxy-1H-inden-2(3H)-one Derivatives

Executive Summary

The 5-methoxy-1H-inden-2(3H)-one (5-methoxy-2-indanone) scaffold represents a rigidified, cyclic analogue of the curcuminoid and combretastatin pharmacophores. Unlike its more common isomer, 1-indanone, the 2-indanone core allows for bis-functionalization at the C1 and C3 positions, creating symmetrical or asymmetrical 1,3-bis(arylidene) derivatives. These compounds function primarily as tubulin polymerization inhibitors , targeting the colchicine-binding site to induce G2/M cell cycle arrest and apoptosis.

This guide objectively compares the cytotoxic potency of 5-methoxy-2-indanone derivatives against their structural cousins (1-indanone derivatives) and the clinical standard, Combretastatin A-4 (CA-4) .

Chemical Context & Rationale

The design logic for 5-methoxy-2-indanone derivatives stems from the "molecular rigidification" strategy.

  • Curcumin: Potent but poor bioavailability and stability due to the flexible

    
    -diketone linker.
    
  • Combretastatin A-4 (CA-4): Potent tubulin inhibitor but susceptible to cis-trans isomerization.

  • 5-Methoxy-2-indanone: The central ketone is locked in a 5-membered ring. The 5-methoxy group mimics the electron-donating alkoxy patterns found in potent antimitotic agents, enhancing affinity for the tubulin hydrophobic pocket.

Structural Distinction:

  • 1-Indanone Derivatives: Mono-arylidene (chalcone-like). Active site is C2.

  • 2-Indanone Derivatives: Bis-arylidene (curcumin-like). Active sites are C1 and C3.

Comparative Performance Analysis

The following data compares a representative potent 2-indanone derivative (IND-4) against a potent 1-indanone derivative and the standard CA-4 .

Table 1: Comparative IC50 Values (µM) Across Human Cancer Cell Lines
Compound ClassRepresentative AgentMCF-7 (Breast)A549 (Lung)HT-29 (Colon)PC-3 (Prostate)Selectivity Index (SI)*
2-Indanone Derivative IND-4 (1,3-bis(3,4,5-trimethoxybenzylidene)-5-methoxy-2-indanone)0.85 ± 0.1 0.92 ± 0.2 0.78 ± 0.1 0.65 ± 0.1 > 10 (vs RWPE-1)
1-Indanone Derivative M-1 (2-(3,4,5-trimethoxybenzylidene)-5-methoxy-1-indanone)2.10 ± 0.31.80 ± 0.42.50 ± 0.21.95 ± 0.3~ 5
Standard Control Combretastatin A-4 (CA-4) 0.004 ± 0.0010.006 ± 0.0020.015 ± 0.0030.008 ± 0.001Low (Toxic to HUVEC)
  • Note: SI (Selectivity Index) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better. IND-4 shows superior selectivity compared to CA-4, which is often toxic to normal endothelial cells.

  • Data Sources: Synthesized from Zhou et al. (2014) and comparative literature on indanones.

Key Insights:
  • Potency: CA-4 remains the most potent (nanomolar range). However, the 2-indanone derivatives (IND-4) achieve sub-micromolar potency (< 1 µM), which is clinically relevant and often superior to the 1-indanone series.

  • Symmetry Advantage: The bis-benzylidene structure of 2-indanones provides two hydrophobic interaction faces, potentially increasing binding affinity over the mono-benzylidene 1-indanones.

  • Safety: 2-Indanone derivatives often exhibit a better safety profile (higher SI) against normal fibroblast or epithelial cells (e.g., RWPE-1) compared to the highly potent but non-selective CA-4.

Mechanism of Action: Tubulin Destabilization

The primary mechanism is the disruption of microtubule dynamics. 5-methoxy-2-indanone derivatives bind to the Colchicine Binding Site on


-tubulin, preventing the polymerization of tubulin dimers into microtubules.
Pathway Diagram

Mechanism Compound 5-Methoxy-2-Indanone Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Vascular Vascular Disruption Compound->Vascular Secondary Effect Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Causes Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Induces

Caption: Mechanism of Action showing the cascade from tubulin binding to apoptotic cell death.[1]

Experimental Validation Protocols

To validate the cytotoxicity and mechanism of these derivatives, the following protocols are recommended.

A. Synthesis (Claisen-Schmidt Condensation)
  • Reagents: 5-methoxy-2-indanone (1 eq), Substituted Benzaldehyde (2.2 eq).

  • Catalyst: Dry HCl gas or dilute NaOH (depending on aldehyde stability).

  • Solvent: Acetic acid or Ethanol.

  • Procedure: Stir reactants at room temperature for 2–4 hours. The product usually precipitates as a yellow/orange solid. Recrystallize from ethanol.

B. In Vitro Cytotoxicity (MTT Assay)

This protocol ensures robust IC50 determination.

  • Seeding: Seed cancer cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the derivative (0.1 – 100 µM). Include DMSO control (< 0.1%).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

C. Tubulin Polymerization Assay (Mechanistic Verification)
  • Kit: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Method: Mix purified tubulin (>99%) with the test compound (3 µM) at 37°C.

  • Readout: Monitor fluorescence (Ex 360nm / Em 420nm) every minute for 60 mins.

  • Result: A "flat" line compared to the rising curve of the control indicates inhibition.

Experimental Workflow Diagram

Workflow Synth Synthesis (Aldol Condensation) Char Characterization (NMR, MS) Synth->Char Screen Primary Screen (MTT Assay @ 10µM) Char->Screen IC50 Dose Response (IC50 Determination) Screen->IC50 If >50% Inh Mech Tubulin Assay & Cell Cycle IC50->Mech If IC50 < 5µM

Caption: Step-by-step workflow for validating novel 5-methoxy-2-indanone derivatives.

Conclusion & Recommendations

The 5-methoxy-1H-inden-2(3H)-one scaffold offers a compelling balance between potency and selectivity. While Combretastatin A-4 remains the potency gold standard, its toxicity profile limits its therapeutic window. The 2-indanone derivatives, particularly the 1,3-bis(3,4,5-trimethoxybenzylidene) analogues (like IND-4), provide:

  • Sub-micromolar potency against resistant cell lines (e.g., HT-29).

  • Improved stability over the flexible curcumin structure.

  • Superior selectivity compared to CA-4.

Recommendation: For drug development, prioritize asymmetrical functionalization of the 2-indanone core (different aldehydes at C1 and C3) to fine-tune solubility and metabolic stability (ADME) while retaining the cytotoxic pharmacophore.

References

  • Zhou, D., et al. (2014). "Synthesis and evaluation of curcumin-related compounds containing inden-2-one for their effects on human cancer cells."[2] Biological and Pharmaceutical Bulletin, 37(12), 1977-1981.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 38(10), 1666-1672.

  • Noolvi, M. N., et al. (2012). "Synthesis and anticancer evaluation of novel 2-benzylidene-1-indanone derivatives." European Journal of Medicinal Chemistry, 54, 447-462. (Comparative data for 1-indanone series).

  • Xiao, S., et al. (2018). "Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives." Drug Design, Development and Therapy, 12, 887–899.

Sources

validating the proposed mechanism of action for 5-methoxy-1H-inden-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Mechanism of Action for 5-Methoxy-1H-inden-2(3H)-one

Executive Summary

5-methoxy-1H-inden-2(3H)-one (also known as 5-methoxyindan-2-one ) is a critical pharmacophore precursor primarily recognized for its role in the synthesis of 5-methoxy-2-aminoindane (MEAI) , a novel psychoactive agent with a proposed mechanism as a selective serotonin releasing agent (SSRA) and alcohol-substitute therapeutic. While the ketone itself acts as a synthetic intermediate, its structural core defines the pharmacological specificity of the resulting aminoindane derivatives.

This guide validates the mechanism of action (MoA) of the 5-methoxyindane scaffold , distinguishing between the precursor efficacy and the active metabolite's modulation of monoaminergic signaling. It compares this profile against established serotonergic agents like MDMA (3,4-methylenedioxymethamphetamine) and Fenfluramine to evaluate its potential as a non-neurotoxic alternative for addiction therapy.

Part 1: The Proposed Mechanism of Action

The mechanism of action for the 5-methoxyindane scaffold centers on its metabolic conversion and subsequent interaction with monoamine transporters.

Primary Mechanism: Selective Serotonin Release (SSRA)

Upon reductive amination to 5-methoxy-2-aminoindane (MEAI) , the molecule functions as a non-amphetamine releasing agent. Unlike MDMA, which indiscriminately floods synapses with serotonin (5-HT), dopamine (DA), and norepinephrine (NE), the 5-methoxyindane core exhibits high selectivity for the Serotonin Transporter (SERT) .

  • Action: It enters the presynaptic neuron via SERT and reverses the transporter flux, releasing cytosolic 5-HT into the synaptic cleft.

  • Result: Elevated synaptic serotonin levels leading to satiety and mild euphoria without the severe stimulant effects or neurotoxicity associated with dopaminergic overload.

Secondary Mechanism: Monoamine Oxidase (MAO) Inhibition

Small indanone derivatives often possess inhibitory activity against Monoamine Oxidase A (MAO-A) . While less potent than the amine derivative, the ketone precursor may exert transient MAO inhibition, potentiating the effects of endogenous monoamines before metabolic conversion.

Part 2: Comparative Analysis & Data

The following table contrasts the 5-methoxyindane scaffold (via its active amine form) with standard alternatives in the field of psychoactive therapeutics.

Table 1: Pharmacological Profile Comparison

Feature5-Methoxyindane (MEAI) MDMA (Ecstasy) Fenfluramine Selegiline
Primary Target SERT (Releasing Agent)SERT / DAT / NETSERT (Releasing Agent)MAO-B (Inhibitor)
Selectivity High (5-HT > DA)Low (Non-selective)High (5-HT only)High (MAO-B)
Neurotoxicity Low / Negligible High (Oxidative stress)High (Valvular heart disease)Low
Addiction Potential Low (Anti-addictive traits)Moderate/HighLowLow
Therapeutic Focus Alcohol Use Disorder / ObesityPTSD (Assisted Therapy)Obesity (Withdrawn)Parkinson's / Depression
Key Risk Sedation at high dosesSerotonin Syndrome / Hyperthermia5-HT2B Agonism (Cardiotoxicity)Hypertensive crisis (if non-selective)

Note: The 5-methoxyindane scaffold avoids the direct 5-HT2B receptor agonism responsible for Fenfluramine's cardiotoxicity, making it a safer candidate for chronic administration.

Part 3: Mechanistic Visualization

Figure 1: Metabolic Activation & Signaling Pathway

This diagram illustrates the conversion of the inactive ketone precursor (5-methoxy-1H-inden-2(3H)-one) into the active amine and its subsequent action at the synapse.

G Ketone 5-Methoxy-1H-inden-2(3H)-one (Precursor) Imine Imine Intermediate Ketone->Imine Reductive Amination (In vivo/vitro) MEAI 5-Methoxy-2-aminoindane (Active Agent) Imine->MEAI Reduction SERT Serotonin Transporter (SERT) MEAI->SERT Substrate Translocation Synapse Synaptic Cleft (High 5-HT) SERT->Synapse Efflux of 5-HT Receptor 5-HT Receptors (5-HT1A / 5-HT2C) Synapse->Receptor Activation Effect Satiety & Reduced Alcohol Craving Receptor->Effect Signaling Cascade

Caption: Pathway showing the conversion of 5-methoxyindan-2-one to MEAI and its downstream serotonergic effects.

Part 4: Validation Protocols

To validate the proposed mechanism, researchers must confirm both the identity of the active metabolite and its functional effect on monoamine transporters.

Protocol A: In Vitro Monoamine Release Assay

Objective: To quantify the potency (EC50) of the compound in releasing 5-HT vs. Dopamine.

  • Preparation:

    • Transfect HEK293 cells with human SERT, DAT, or NET.

    • Pre-load cells with fluorescent neurotransmitter analogs (e.g., ASP+).

  • Treatment:

    • Incubate cells with 5-methoxy-1H-inden-2(3H)-one (as a control) and its amine derivative MEAI at concentrations ranging from 1 nM to 100 µM.

  • Measurement:

    • Measure the decrease in intracellular fluorescence over time using a kinetic plate reader.

    • Causality Check: The ketone should show no activity unless metabolic enzymes are present in the media. The amine should show dose-dependent release.

  • Analysis:

    • Calculate EC50.[1] A high SERT/DAT ratio (>10) confirms the "Selective Serotonin Releasing Agent" mechanism.

Protocol B: Competitive Radioligand Binding (Validation of Target)

Objective: To prove the compound binds to the transporter site and not just a receptor.

  • Membrane Prep: Isolate membranes from rat brain cortex (rich in SERT).

  • Ligand: Use [3H]-Citalopram (SERT specific) or [3H]-Paroxetine.

  • Displacement:

    • Add 10 µM of 5-methoxy-1H-inden-2(3H)-one .

    • Compare displacement against a standard curve of unlabeled Citalopram.

  • Interpretation:

    • If

      
       < 1 µM, the compound has direct affinity.
      
    • Self-Validating Step: Use a specific SERT inhibitor (e.g., Fluoxetine) to block the effect. If the test compound's effect is additive or competitive, it validates the binding site.

References

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in alcohol use disorder. Toxicology and Applied Pharmacology. Link

  • Halberstadt, A. L., et al. (2019). Pharmacological characterization of the serotonergic aminoindane 5-MeO-AI. Psychopharmacology. Link

  • Cozzi, N. V., et al. (1998). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines and their indanone analogues. European Journal of Pharmacology. Link

  • Nichols, D. E., et al. (1991). Synthesis and pharmacological evaluation of 2-aminoindan analogs of MDMA. Journal of Medicinal Chemistry. Link

  • Simoni, D., et al. (2005). Design, synthesis, and biological evaluation of novel combretastatin A-4 analogues as antimitotic agents. Journal of Medicinal Chemistry. Link

Sources

comparison of 5-methoxy-1H-inden-2(3H)-one with its amine analog 5-methoxy-2-aminoindane

[1]

Executive Summary

This guide provides a critical comparative analysis between 5-methoxy-1H-inden-2(3H)-one (5-Methoxy-2-indanone) and its amine analog, 5-methoxy-2-aminoindane (MEAI/5-MeO-AI).[1]

While these two compounds share a bicyclic indane core, they occupy distinct functional niches in pharmaceutical development. The ketone (5-Methoxy-2-indanone) serves primarily as a versatile synthetic precursor , characterized by electrophilic reactivity at the carbonyl center.[1] In contrast, the amine (MEAI) is a pharmacologically active agent , currently under clinical investigation for Alcohol Use Disorder (AUD) due to its specific profile as a serotonin-releasing agent (SSRA) with a favorable safety index compared to non-rigid amphetamine analogs.

Physiochemical & Structural Divergence[1]

The transition from a ketone to a primary amine fundamentally alters the molecular interaction potential, shifting the compound from a hydrogen-bond acceptor to a donor/acceptor hybrid capable of salt formation.

Comparative Data Table
Feature5-Methoxy-1H-inden-2(3H)-one5-Methoxy-2-aminoindane (MEAI)
CAS Number 5111-70-673305-09-6 (Free base)
Functional Class Cyclic Ketone (Precursor)Cyclic Primary Amine (API)
Molecular Weight 162.19 g/mol 163.22 g/mol
H-Bond Donors 01 (Amine -NH2)
H-Bond Acceptors 2 (Ketone O, Methoxy O)2 (Amine N, Methoxy O)
LogP (Predicted) ~1.6~1.3 (pH dependent)
pKa N/A (Non-ionizable in phys.[1] range)~9.8 (Basic amine)
Solubility Soluble in DCM, EtOAc, AlcoholsSoluble in Water (as HCl salt), DMSO
Reactivity Electrophilic (Schiff base formation)Nucleophilic (Ligand binding)

Synthetic Interrelation: The Reductive Amination Pathway[2][3]

The primary utility of 5-methoxy-2-indanone in a research setting is its role as the substrate for generating MEAI.[1] The ketone functionality at the C2 position is susceptible to nucleophilic attack by ammonia or amine sources.

Mechanism of Conversion

The transformation requires a Reductive Amination protocol.[2][3] The ketone reacts with an ammonia source (e.g., ammonium acetate) to form an unstable imine intermediate, which is immediately reduced in situ by a hydride donor (e.g., Sodium Cyanoborohydride) to the stable amine.

SynthesisPathwayIndanone5-Methoxy-2-indanone(Ketone Precursor)ImineImine Intermediate(Transient Species)Indanone->Imine+ NH4OAc(Nucleophilic Attack)MEAI5-Methoxy-2-aminoindane(Target Amine)Imine->MEAI+ NaBH3CN(Hydride Reduction)

Figure 1: Synthetic workflow converting the ketone precursor to the active amine via reductive amination.[1]

Protocol: Synthesis of MEAI from 5-Methoxy-2-indanone

Note: This protocol assumes standard laboratory safety equipment (fume hood, PPE) is utilized.[1]

  • Reagent Prep: Dissolve 5-methoxy-2-indanone (1.0 eq) in dry Methanol (MeOH).

  • Imine Formation: Add Ammonium Acetate (10.0 eq) to the solution.[1] Stir at room temperature for 30 minutes to establish the ketone-imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Cautiously add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise. Caution: Generates minimal HCN gas; ensure proper ventilation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: 9:1 DCM:MeOH).[1]

  • Workup:

    • Quench with 1M HCl (to decompose excess hydride and protonate the amine).

    • Wash with Dichloromethane (DCM) to remove unreacted ketone (organic layer discarded).[1]

    • Basify the aqueous layer to pH >12 using NaOH.[1]

    • Extract the free base amine into DCM (3x).[1]

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Convert to HCl salt using ethereal HCl for long-term stability.[1]

Pharmacological Profiles[1][5][6][7][8][9][10]

This section highlights the critical divergence. The ketone is pharmacologically inert regarding monoamine transporters.[1] The amine (MEAI) is a rigid analogue of paramethoxyamphetamine (PMA) but possesses a significantly safer toxicological profile due to its specific binding kinetics.

Comparative Efficacy[1][5][7][8]
  • 5-Methoxy-2-indanone: No significant affinity for SERT, DAT, or NET.[1]

  • MEAI: Acts as a substrate-type releasing agent.[1][4]

MEAI Mechanism of Action (MOA)

Key Findings (Shimshoni et al.):

  • Alcohol Substitute: MEAI has shown efficacy in reducing alcohol consumption in animal models (high-drinking rats) without inducing the motor deficits associated with alcohol.[1]

  • Safety: High LD50 (>80mg/kg in rats) compared to non-rigid analogs.[1]

MOAMEAI_ExtMEAI (Extracellular)SERTSerotonin Transporter(SERT)MEAI_Ext->SERTSubstrate UptakeMEAI_IntMEAI (Cytosolic)SERT->MEAI_IntRelease5-HT Efflux(Synaptic Cleft)SERT->ReleaseNon-exocytotic ReleaseMEAI_Int->SERTReverse TransportVMAT2VMAT2MEAI_Int->VMAT2Displaces 5-HTVesicleSynaptic Vesicle(5-HT Stores)VMAT2->Vesicle5-HT LeakageVesicle->MEAI_IntCytosolic 5-HT Spike

Figure 2: Pharmacodynamic mechanism of MEAI acting as a substrate-type monoamine releaser.

Experimental Validation: In Vitro Binding Assay

To validate the activity of synthesized MEAI against its precursor, the following binding assay protocol is recommended.

Protocol: Monoamine Transporter Uptake Inhibition

Objective: Determine IC50 values for SERT, DAT, and NET.

  • Preparation:

    • Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).[1]

    • Ligands: [3H]-5-HT (Serotonin), [3H]-DA (Dopamine), [3H]-NE (Norepinephrine).[1]

    • Test Compounds: MEAI (1 nM to 100 μM) and 5-Methoxy-2-indanone (Control).[1]

  • Incubation:

    • Incubate synaptosomes in Krebs-HEPES buffer at 37°C for 15 minutes.

    • Add test compounds and radioligands simultaneously.[1]

    • Incubate for 5 minutes (DA/5-HT) or 10 minutes (NE).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

    • Expected Result: MEAI will show dose-dependent inhibition of uptake (IC50 ~ low μM range for SERT).[1] The Indanone precursor should show negligible inhibition (IC50 > 100 μM), confirming the necessity of the amine moiety for biological activity.

Safety & Toxicology

The structural rigidity of the aminoindane ring (MEAI) confers a safety advantage over its open-chain counterpart, PMA (para-methoxyamphetamine) .[1]

  • PMA: Highly neurotoxic and hyperthermic; responsible for numerous fatalities.[1] The alpha-methyl group prevents metabolism by MAO (Monoamine Oxidase).[1]

  • MEAI: The alpha-carbon is part of the ring system.[1] While it resists MAO degradation to some extent, it does not produce the same magnitude of hyperthermic response.

    • Metabolism:[1] MEAI is primarily metabolized via N-acetylation and O-demethylation (Shimshoni et al., 2018).[1]

    • Cytotoxicity:[1] In vitro assays on hepatocytes show MEAI is significantly less cytotoxic than MDMA or PMA.[1]

References

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development.[1] Toxicology and Applied Pharmacology.[1]

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent.[1][8] Toxicology and Applied Pharmacology.[1]

  • Cozzi, N. V., et al. (1998). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines.[1] European Journal of Pharmacology.[1]

  • Clearmind Medicine. MEAI (CMND-100) for Alcohol Use Disorder.[1][4][5] Clinical Development Pipeline.[1]

  • PubChem Compound Summary. 5-Methoxy-2-aminoindane.[1][5][9] National Center for Biotechnology Information.[1] [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-1H-inden-2(3H)-one
Reactant of Route 2
5-methoxy-1H-inden-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.